molecular formula C30H62 B579143 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 CAS No. 16514-83-3

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62

Cat. No.: B579143
CAS No.: 16514-83-3
M. Wt: 485.204
InChI Key: PRAKJMSDJKAYCZ-SMFALFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is a useful research compound. Its molecular formula is C30H62 and its molecular weight is 485.204. The purity is usually 95%.
BenchChem offers high-quality 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16514-83-3

Molecular Formula

C30H62

Molecular Weight

485.204

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane

InChI

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D

InChI Key

PRAKJMSDJKAYCZ-SMFALFTRSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2,6,10,15,19,23-hexamethyltetracosane-d62 for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6,10,15,19,23-Hexamethyltetracosane-d62 for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2,6,10,15,19,23-hexamethyltetracosane-d62 (Squalane-d62), a perdeuterated stable isotope-labeled compound critical to modern analytical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties. It delves into the fundamental principles that make this molecule an indispensable tool, particularly as an internal standard in mass spectrometry-based bioanalysis. We will explore its synthesis, physicochemical characteristics, practical applications with detailed protocols, and best practices for handling and storage to ensure the integrity and reproducibility of experimental data.

Introduction: The Significance of Isotopic Labeling

2,6,10,15,19,23-hexamethyltetracosane, commonly known as squalane, is a fully saturated hydrocarbon (C30H62) renowned for its exceptional stability and use as an emollient in cosmetics and a lubricant in various applications.[1][2] Its deuterated analogue, 2,6,10,15,19,23-hexamethyltetracosane-d62 (C30D62), replaces all 62 hydrogen atoms with their heavy isotope, deuterium.[3] This isotopic substitution creates a molecule that is chemically almost identical to its protium counterpart but possesses a significantly higher mass.

This seemingly subtle modification is the cornerstone of its utility in quantitative analysis. In complex analytical workflows, especially within biological matrices, variations in sample preparation, instrument response, and matrix effects can introduce significant error.[4][5] A stable isotope-labeled (SIL) internal standard, such as Squalane-d62, serves as the ultimate benchmark. Because it behaves identically to the unlabeled analyte throughout extraction, chromatography, and ionization, it can effectively normalize these variations, leading to unparalleled accuracy and precision in quantification.[4][6]

cluster_0 Squalane (Analyte) cluster_1 Squalane-d62 (Internal Standard) cluster_2 Analytical Properties A C₃₀H₆₂ B C₃₀D₆₂ A->B Isotopic Substitution (H → D) P1 Identical Physicochemical Properties (Polarity, Solubility) B->P1 Maintains P2 Distinct Mass (+62 Da) B->P2 Confers

Caption: Isotopic substitution creates a chemically similar but mass-distinct standard.

Physicochemical Properties

The primary physical characteristics of Squalane-d62 are nearly identical to those of standard squalane, with the notable exception of its molecular weight. This similarity is crucial for its function as an internal standard, ensuring it co-behaves with the analyte during analysis.

Property2,6,10,15,19,23-hexamethyltetracosane-d622,6,10,15,19,23-hexamethyltetracosane (Squalane)Rationale for Significance
CAS Number 16514-83-3[3][7]111-01-3[8][9]Unique identifier for substance registration.
Molecular Formula C30D62[3]C30H62[8]Defines the elemental composition.
Molecular Weight ~484.87 g/mol [3]~422.81 g/mol [8]The mass difference is key for MS detection.
Appearance Colorless, viscous liquid[3]Colorless, viscous liquidEnsures similar handling and solubility characteristics.
Purity (Isotopic) Typically ≥98 atom % D[3]N/AHigh isotopic purity is essential to prevent signal overlap.[5]
Density (at 25°C) ~0.89 g/mL (estimated)~0.81 g/mL[8]Minor increase due to higher mass of deuterium.
Melting Point ~ -38 °C[8]-38 °C[8]Identical phase transition behavior.
Boiling Point ~176 °C / 0.05 mmHg[8]176 °C / 0.05 mmHg[8]Identical volatility ensures co-elution in GC.
Solubility Insoluble in water; soluble in non-polar organic solvents.[8]Insoluble in water; soluble in non-polar organic solvents.[8]Governs choice of solvents for sample preparation.
Chemical Stability Highly stable; not subject to auto-oxidation.[2]Highly stable; not subject to auto-oxidation.[2]Inert nature prevents degradation during analysis.

Origin and Synthesis: A Biosynthetic Approach

Commercially available Squalane-d62 is derived from its unsaturated precursor, squalene. The production of uniformly deuterated squalene has been achieved through biosynthetic methods.[10][11] This process often utilizes genetically modified yeast strains, such as Saccharomyces cerevisiae, which are engineered for high-yield squalene production.[12][13]

The core of the isotopic labeling process involves growing the yeast culture in a medium enriched with deuterium oxide (D₂O).[12][13] During biosynthesis, the organism incorporates deuterium atoms from the medium into the squalene molecule. The degree of deuteration can be controlled by adjusting the isotopic purity of the heavy water in the growth medium.[12] Following fermentation and extraction, the resulting deuterated squalene is subjected to catalytic hydrogenation—in this case, using deuterium gas—to saturate all double bonds, yielding the stable, perdeuterated 2,6,10,15,19,23-hexamethyltetracosane-d62.

Application in Quantitative Bioanalysis: The Gold Standard Internal Standard

The premier application of Squalane-d62 is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[14] Its utility stems from its ability to perfectly mimic the analyte of interest (unlabeled squalane or structurally similar lipophilic compounds) during the analytical process.

The Causality of Analytical Correction

The fundamental principle is that any physical or chemical variation affecting the analyte will equally affect the co-eluting deuterated standard.[4] By adding a known quantity of the IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal remains constant, even if absolute signal intensities fluctuate.

cluster_workflow Analytical Workflow cluster_error Sources of Variation / Error Prep Sample Preparation (e.g., LLE, SPE) Chrom Chromatography (LC or GC) Prep->Chrom Ion Ionization (e.g., ESI, APCI) Chrom->Ion Detect MS Detection Ion->Detect Ratio Ratio (Analyte / IS) = Stable & Accurate Detect->Ratio Calculated From Signal Intensities E1 Inconsistent Extraction Recovery E1->Prep IS Squalane-d62 (Internal Standard) Analyte Analyte E2 Injection Volume Variability E2->Chrom E3 Ion Suppression (Matrix Effects) E3->Ion IS->Prep Analyte->Prep

Sources

Molecular weight and isotopic enrichment of squalane-d62

Technical Monograph: Molecular Weight and Isotopic Enrichment of Squalane-d62 ( )

Executive Summary

Squalane-d62 (


1485.2 Da

This guide details the physicochemical properties, isotopic enrichment verification, and analytical protocols for Squalane-d62. It addresses the critical need for distinguishing endogenous squalane from exogenous sources in pharmaceutical and cosmetic permeation studies.[2]

Chemical Identity and Physicochemical Properties[1][3][4][5][6]

Squalane-d62 is chemically equivalent to native squalane in terms of chromatographic retention (with minor isotope effects) but distinct in mass spectrometry and nuclear magnetic resonance (NMR) behavior due to the substitution of all 62 protium (


Nomenclature and Constants
PropertyNative SqualaneSqualane-d62 (Perdeuterosqualane)
CAS Number 111-01-316514-83-3
Chemical Formula


Structure Fully Saturated TriterpeneFully Deuterated Triterpene
Average Mass 422.81 Da485.19 Da
Monoisotopic Mass 422.4851 Da484.8743 Da
Density (20°C) 0.81 g/mL~0.89 g/mL (approx. +10-12%)
Boiling Point 176°C (at 0.05 mmHg)Similar (slight inverse isotope effect possible)
Molecular Weight Calculation (High-Resolution MS)

For accurate mass spectrometry (HRMS), relying on "nominal" mass is insufficient. The mass shift is calculated based on the atomic mass difference between


  • Mass Difference per Atom:

    
    
    
  • Total Mass Shift:

    
    
    
  • Calculation:

    
    
    

Expert Insight: In Gas Chromatography (GC), deuterated alkanes often elute slightly earlier than their non-deuterated counterparts (inverse isotope effect) due to slightly lower London dispersion forces. For Squalane-d62, expect a retention time shift of 0.1–0.3 minutes relative to native squalane on non-polar capillary columns (e.g., DB-5ms).

Isotopic Enrichment and Purity Analysis

The utility of Squalane-d62 depends entirely on its Isotopic Enrichment (IE) , typically expressed as atom % D. High-quality standards require >98% enrichment to prevent signal overlap with the native analyte's M+ isotope peaks.

Isotopologue Distribution Logic

If enrichment is incomplete (e.g., 95%), the mass spectrum will show a "smear" of peaks at M-1 (


  • Target Ion (

    
    ):  m/z 485 (Nominal)
    
  • Primary Contaminant: Squalane-

    
     (
    
    
    )

Validation Protocol:

  • Inject 1 µL of 10 ppm Squalane-d62 in Hexane into GC-MS (EI Source).

  • Scan range: m/z 400–500.

  • Acceptance Criteria: The abundance of the

    
     peak (m/z ~484) must be <5% of the base peak 
    
    
    (m/z ~485).
NMR Verification

Proton NMR (

  • Native Squalane: Shows intense multiplets at 0.8–1.3 ppm.

  • Squalane-d62: Should show a silent baseline in

    
    -NMR. Any signal in the alkyl region indicates residual protons (incomplete deuteration).
    

Analytical Workflow: Quantitative GC-MS

The following protocol utilizes Squalane-d62 as an Internal Standard (IS) for quantifying squalane in biological samples (e.g., lipidomics, skin surface lipids).

Experimental Design Diagram

GCMS_WorkflowSampleBiological Sample(Plasma/Sebum)SpikeSpike Internal Standard(Squalane-d62, 10 µg/mL)Sample->Spike  Precision PipettingExtractLLE Extraction(Hexane/Isooctane)Spike->Extract  Vortex 2 minDryEvaporation (N2)& ReconstitutionExtract->Dry  SupernatantGCMSGC-MS Analysis(SIM Mode)Dry->GCMS  InjectionDataQuantification(Ratio: Native Area / d62 Area)GCMS->Data  Mass Filtration

Figure 1: Step-by-step workflow for using Squalane-d62 in quantitative lipidomics.

Detailed Protocol

Materials:

  • Squalane-d62 Standard (CAS 16514-83-3).[1][][4][5]

  • Solvent: n-Hexane (HPLC Grade).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

Step 1: Stock Preparation Dissolve 10 mg Squalane-d62 in 10 mL Hexane to create a 1 mg/mL stock. Dilute to 10 µg/mL for working IS solution.

Step 2: Sample Spiking Add exactly 20 µL of Working IS (10 µg/mL) to 100 µL of biological sample before extraction. This corrects for extraction efficiency losses.[2]

Step 3: GC-MS Parameters (SIM Mode) To maximize sensitivity, monitor specific ions rather than full scan.

  • Native Squalane Ions: m/z 57, 71, 85 (Alkane backbone).

  • Squalane-d62 Ions: m/z 66, 82, 98 (Deuterated backbone).

    • Calculation:

      
      .
      
    • Calculation:

      
      .
      

Step 4: Quantification Calculate the Response Ratio (



Advanced Applications

Skin Permeation Studies (Differentiation)

In cosmetic and transdermal drug delivery, distinguishing the formulation's squalane from the skin's natural sebum squalane is impossible without isotopes.

  • Method: Formulation contains 5% Squalane-d62.

  • Analysis: Tape stripping of skin layers.

  • Result: Detection of m/z 66/82 indicates exogenous penetration, while m/z 57/71 represents endogenous lipids.

Neutron Scattering

Due to the large difference in neutron scattering length density (SLD) between Hydrogen (


Synthesis and Manufacturing Considerations

Producing Squalane-d62 is technically demanding compared to simple deuterated solvents.

  • Precursor Selection: It is rarely made by hydrogenating squalene with

    
     gas, as this would only deuterate the double bonds (yielding Squalane-
    
    
    ).
  • Total Deuteration: High-purity Squalane-d62 requires either:

    • Catalytic Exchange: High-temperature treatment of squalane with

      
       and proprietary catalysts (Pt/C or Pd/C) to exchange H for D.
      
    • Biological Synthesis: Cultivating squalene-producing algae (e.g., Aurantiochytrium) in

      
       media, followed by extraction and deuteration of the remaining double bonds.
      
Synthesis Pathway Logic

Synthesis_LogicSubstrateSqualane (C30H62)ProcessCatalytic H/D Exchange(High T/P, Pt Catalyst)Substrate->ProcessD_SourceD2O / D2 GasD_Source->ProcessPurifyDistillation & Isotopic Enrichment CheckProcess->PurifyProductSqualane-d62(>98% Atom D)Purify->Product

Figure 2: General industrial route for perdeuterated hydrocarbon synthesis.

References

  • Russak, E. M., et al. (2019).[1] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1][6] Retrieved from [Link]

  • Kim, S. K., & Karadeniz, F. (2012). "Biological importance and applications of squalene and squalane." Advances in Food and Nutrition Research, 65, 223-233.[6] Retrieved from [Link]

Technical Analysis: Native Squalane vs. Hexamethyltetracosane-d62

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary: The Isotopic Imperative

In the high-stakes arena of lipidomics and pharmaceutical formulation, Squalane (


) serves as a critical biomarker, excipient, and metabolic intermediate.[1] However, its ubiquity in biological systems and cosmetic products creates a significant analytical challenge: differentiating endogenous/exogenous squalane from background noise.

Hexamethyltetracosane-d62 (Perdeuterosqualane,


) is the isotopologue engineered to solve this problem. By replacing all 62 hydrogen atoms with deuterium (

), this compound introduces a massive mass shift (+62 Da) and distinct vibrational properties while retaining the chromatographic behavior of the native molecule.

This guide delineates the physicochemical and analytical divergences between these two entities, providing a validated framework for using the d62 variant as an Internal Standard (IS) to achieve absolute quantification in complex biological matrices.

Chemical & Physical Architecture

At a structural level, the difference lies in the nuclear composition of the hydrogen shell surrounding the carbon backbone. While the electronic environment remains largely perturbed, the nuclear mass change fundamentally alters the molecule's interaction with mass spectrometers and magnetic resonance fields.

Comparative Physicochemical Profile
FeatureNative Squalane Hexamethyltetracosane-d62 Implication
IUPAC Name 2,6,10,15,19,23-hexamethyltetracosane2,6,10,15,19,23-hexamethyltetracosane-d62Identity confirmation
Formula


Stoichiometric baseline
Molecular Weight ~422.81 g/mol ~485.19 g/mol +62.38 Da Mass Shift (Key for MS)
CAS Number 111-01-316514-83-3Procurement specificity
C-X Bond Energy C-H (~413 kJ/mol)C-D (~441 kJ/mol)Kinetic Isotope Effect (KIE) : d62 is more stable against oxidation/metabolism.[2][3][4][5][6]

-NMR Signal
Strong Alkyl Region (0.8 - 1.3 ppm)Silent d62 is invisible in proton NMR; useful for background subtraction.
Boiling Point ~176°C (at 0.05 mmHg)~175-176°CMinimal difference; co-distillation is possible.
Analytical Differentiation: The "How-To"

The utility of Hexamethyltetracosane-d62 is defined by its behavior in analytical instrumentation.

A. Mass Spectrometry (GC-MS)

This is the primary domain of differentiation. Native squalane fragments predictably under Electron Ionization (EI) to yield carbocations of the formula


. The d62 variant yields 

.
  • Native Base Peaks:

    
     57 (
    
    
    
    ), 71 (
    
    
    ), 85 (
    
    
    ).
  • d62 Base Peaks:

    
     66 (
    
    
    
    ), 82 (
    
    
    ), 98 (
    
    
    ).

Critical Insight: The +9 Da shift per 4-carbon unit allows for interference-free Single Ion Monitoring (SIM). Even if the compounds co-elute chromatographically, the Mass Spectrometer sees them as distinct entities.

B. Chromatography (The Inverse Isotope Effect)

Deuterated compounds often exhibit a slightly shorter retention time (


) than their protium counterparts due to lower London dispersion forces (C-D bonds have slightly smaller molar volumes).
  • Observation: In high-resolution capillary GC (e.g., DB-5MS column), Squalane-d62 may elute 0.05–0.1 minutes before native squalane.

  • Resolution: This separation is often insufficient for baseline resolution but irrelevant when using MS detection.

C. Visualization of Fragmentation Logic

MS_Fragmentation cluster_native Native Squalane (C30H62) cluster_d62 Squalane-d62 (C30D62) Nat_Mol Precursor m/z 422 Nat_Frag1 Frag: C4H9+ m/z 57 Nat_Mol->Nat_Frag1 EI Fragmentation Nat_Frag2 Frag: C5H11+ m/z 71 Nat_Mol->Nat_Frag2 D62_Mol Precursor m/z 485 D62_Frag1 Frag: C4D9+ m/z 66 D62_Mol->D62_Frag1 +9 Da Shift D62_Frag2 Frag: C5D11+ m/z 82 D62_Mol->D62_Frag2 +11 Da Shift

Figure 1: Mass spectral fragmentation logic showing the distinct m/z shifts that allow d62 to serve as an interference-free internal standard.

Application: Validated Quantitation Protocol

Objective: Quantify trace native squalane in biological plasma using Squalane-d62 as the Internal Standard (IS).

Principle: The "Isotope Dilution" method. By spiking a known amount of d62 into the sample before extraction, any loss of analyte during processing is mirrored by the IS. The ratio of Native/d62 signal is used for calculation, nullifying extraction errors.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike SPIKE: Add Squalane-d62 (Known Conc.) Sample->Spike Step 1 Extract LLE Extraction (Hexane) Spike->Extract Step 2: Equilibration Dry Evaporate to Dryness (N2 Stream) Extract->Dry Step 3: Phase Sep Recon Reconstitute (Isooctane) Dry->Recon Step 4 GCMS GC-MS Analysis (SIM Mode) Recon->GCMS Step 5: Injection Calc Calculate Ratio: Area(Native) / Area(d62) GCMS->Calc Data Processing

Figure 2: Isotope Dilution Workflow ensuring self-validating quantitation.

Detailed Protocol Steps
  • Stock Preparation:

    • Native Stock: Dissolve 10 mg Native Squalane in 10 mL Hexane (1 mg/mL).

    • IS Stock: Dissolve 10 mg Squalane-d62 in 10 mL Hexane (1 mg/mL).

    • Storage: -20°C in amber glass to prevent photo-oxidation (though squalane is stable, this is Good Laboratory Practice).

  • Sample Spiking (The Critical Step):

    • Aliquot 100 µL of plasma into a glass centrifuge tube.

    • Add 10 µL of IS Working Solution (e.g., 10 µg/mL d62).

    • Note: Vortex for 30 seconds to ensure the IS equilibrates with the lipid matrix.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of n-Hexane .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Transfer the upper organic layer (Hexane) to a fresh vial.

    • Repeat: Perform a second extraction for maximum recovery (optional if IS is used, but recommended).

  • GC-MS Parameters (Agilent/Thermo Systems):

    • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

    • MS Source: EI (70 eV), 230°C.

    • SIM Acquisition:

      • Group 1 (Native): Monitor m/z 57, 71, 85.

      • Group 2 (d62): Monitor m/z 66, 82, 98.

      • Dwell Time: 100ms per ion.

  • Calculation:

    
    
    (Where RF is the Response Factor derived from a calibration curve).
    
Advanced Applications: Metabolic Tracing

Beyond simple quantitation, Hexamethyltetracosane-d62 is used in Metabolic Flux Analysis .

  • Kinetic Isotope Effect (KIE): Because the C-D bond is stronger than the C-H bond, enzymes (like cytochrome P450s) capable of hydroxylating squalane will process the d62 variant significantly slower.

  • Usage: Researchers use this to identify rate-limiting steps in lipid metabolism. If replacing H with D slows down a reaction significantly (Primary KIE), C-H bond breakage is the rate-limiting step.

References
  • Russak, E. M., et al. (2019).[7] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[7][8] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[3] Squalane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][3]

Sources

Thermodynamic stability of perdeuterated squalane in solvents

Thermodynamic & Kinetic Stability of Perdeuterated Squalane ( )

A Technical Guide for SANS Contrast Matching & Metabolic Profiling

Executive Summary

Perdeuterated squalane (



Deuterium Isotope Effect

This guide details the physicochemical divergence between h- and d-squalane, specifically focusing on oxidative resistance (Kinetic Isotope Effect) and phase behavior anomalies (Thermodynamic Isotope Effect) . It provides validated protocols for ensuring solution stability during extended neutron scattering experiments.

Part 1: The Physics of Isotopologues

To understand the stability of

The Kinetic Isotope Effect (Chemical Stability)

Perdeuterated squalane is significantly more chemically stable than h-squalane, particularly against oxidative degradation. This is governed by the Primary Kinetic Isotope Effect (KIE).[1][2]

  • Mechanism: The vibrational zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond due to the greater mass of deuterium (

    
    ).
    
  • Bond Strength: Consequently, the C-D bond dissociation energy is higher (approx.

    
     vs. 
    
    
    for C-H).
  • Impact: The rate-limiting step in squalane oxidation is hydrogen abstraction. For

    
    , the activation energy (
    
    
    ) for this abstraction is higher, reducing the reaction rate (
    
    
    ).
The Thermodynamic Isotope Effect (Phase Behavior)

Unlike chemical stability, the solubility (thermodynamic stability) of d-squalane is often slightly lower than h-squalane in protonated solvents.

  • Molar Volume: C-D bonds are slightly shorter on average than C-H bonds (anharmonicity of vibration). This results in d-squalane having a slightly smaller molar volume (

    
    ).
    
  • Polarizability: Deuterium is less polarizable than protium. This reduces the strength of London Dispersion Forces (LDF), which are the primary intermolecular forces in saturated hydrocarbons.

  • Result: This leads to a positive enthalpy of mixing (

    
    ) when mixing d-squalane with h-solvents, potentially elevating the Upper Critical Solution Temperature (UCST).
    

Part 2: Visualization of Stability Mechanisms

Diagram 1: The Kinetic Isotope Effect (Oxidation Resistance)

This diagram illustrates why


KIE_Stabilitycluster_0Ground State (Zero Point Energy)H_Squalaneh-Squalane (C-H)Higher ZPETransitionTransition State(Radical Formation)H_Squalane->TransitionLower Activation Energy(Faster Oxidation)D_Squalaned-Squalane (C-D)Lower ZPE (More Stable)D_Squalane->TransitionHigher Activation Energy(Slower Oxidation)OxidationOxidized Product(Peroxides/Aldehydes)Transition->OxidationDegradation

Caption: Energy landscape showing the deeper potential well of C-D bonds, resulting in higher activation energy for oxidation.

Part 3: Solubility & Solvent Compatibility

When designing SANS experiments using Contrast Variation, researchers often blend h-solvents and d-solvents. The following table summarizes the solubility parameters.

Table 1: Comparative Physicochemical Properties[3]
Propertyh-Squalane (

)
d-Squalane (

)
Implication for Stability
Molecular Weight 422.8 g/mol ~485.2 g/mol Mass density increase for SANS SLD calculations.
Density (

)
0.810 g/mL~0.935 g/mLCritical for volume fraction calculations.
SLD (

)
-0.30+6.70Provides the "contrast" against biomolecules.
Lipophilicity (

)
HighSlightly Lowerd-Squalane may phase separate earlier in polar blends.
Oxidation Rate BaselineSignificantly Slowerd-Squalane samples are stable for longer beam times.
Solvent Interaction Guidelines
  • Good Solvents: Hexane, Cyclohexane, Toluene, Chloroform, THF.

  • Poor Solvents (Phase Separation Risk): Ethanol, Methanol, Acetone, DMSO.

  • Isotopic Fractionation: In binary mixtures of d-squalane and h-alkanes (e.g., h-decane), a small "demixing" gap may appear at very low temperatures (close to the freezing point), but they are generally miscible at room temperature.

Part 4: Experimental Protocols

Protocol A: Cloud Point Determination (Phase Stability)

Purpose: To verify that your d-squalane/solvent mixture will not phase separate during temperature-controlled SANS experiments.

  • Preparation: Prepare a 5% (w/v) solution of

    
     in the target solvent system.
    
  • Equilibration: Seal in a quartz cuvette or NMR tube. Heat to

    
     above the planned experimental temperature.
    
  • Cooling Ramp: Lower temperature at a rate of

    
     using a Peltier controller.
    
  • Detection: Monitor optical density (OD600) or laser transmittance.

  • Endpoint: The "Cloud Point" is defined as the temperature where transmittance drops by 50% (onset of turbidity).

    • Note: If the cloud point is within

      
       of your operating temperature, reformulate the solvent blend.
      
Protocol B: SANS Contrast Matching Workflow

This workflow ensures that the thermodynamic stability of the solvent matches the requirements of the neutron experiment.

SANS_WorkflowStartDefine Target Biomolecule(Protein/Lipid)Calc_SLDCalculate Theoretical Match Point(% d-Squalane)Start->Calc_SLDBlendPrepare Solvent Blend(h-Squalane + d-Squalane)Calc_SLD->BlendCheck_PhaseCloud Point Test(Protocol A)Blend->Check_PhaseStablePhase Stable?Check_Phase->StableSANS_ExpExecute SANS Experiment(Zero Average Contrast)Stable->SANS_ExpYesReformulateAdjust Solvent Ratioor TemperatureStable->ReformulateNo (Turbidity)Reformulate->Blend

Caption: Workflow for validating thermodynamic compatibility of d-squalane blends before beamtime.

Part 5: Applications in Drug Development & SANS

Contrast Variation (SANS)

In drug delivery research, d-squalane is used to "mask" the solvent signal to study the structure of:

  • Lipid Nanoparticles (LNPs): Essential for mRNA vaccine characterization. By matching the solvent SLD to the lipid shell, researchers can resolve the internal payload structure.

  • Membrane Proteins: d-Squalane mimics the hydrophobic core of the bilayer without contributing coherent scattering noise.

Metabolic Stability Studies

Because d-squalane resists oxidation (Section 1.1), it is used as a "metabolic probe" to differentiate between enzymatic processing and non-enzymatic oxidation in lipidomics. If a biological system degrades h-squalane but spares d-squalane, the pathway is likely rate-limited by C-H bond cleavage (e.g., Cytochrome P450 oxidation).

References

  • Recsei, C., et al. (2024). Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. RSC Advances. Available at: [Link]

  • NIST Center for Neutron Research. (n.d.). Neutron Scattering Length Densities. Available at: [Link]

  • Hauß, T., et al. (2002). Squalane is in the midplane of the lipid bilayer: implications for its function as a proton permeability barrier. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Bates, F. S., et al. (1987). Isotope effect on the melting temperature of nonpolar polymers. Macromolecules. Available at: [Link]

  • Cahn, R. W., et al. (2005). Thermodynamic differences between deuterated and protonated polystyrenes. Journal of Chemical Physics. (General reference for isotope thermodynamics).

A Technical Guide to the Application of 2,6,10,15,19,23-Hexamethyltetracosane-d62 in Advanced Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate and diverse world of lipids demands exacting analytical methodologies for accurate quantification. This is particularly true for non-polar lipids, a class of molecules that present unique challenges in mass spectrometry-based lipidomics. This technical guide delves into the specialized application of 2,6,10,15,19,23-hexamethyltetracosane-d62, the deuterated form of squalane, as a robust internal standard for the precise quantification of non-polar lipids. We will explore the theoretical underpinnings of its use, provide detailed experimental protocols, and discuss the critical role of this stable isotope-labeled compound in ensuring data integrity and advancing research in lipid metabolism and associated pathologies.

The Challenge of Quantifying Non-Polar Lipids

Lipidomics, the large-scale study of cellular lipids, is crucial for understanding health and disease.[1] However, the chemical diversity of lipids poses significant analytical hurdles.[2][3] Non-polar lipids, such as sterols, sterol esters, and hydrocarbons like squalene, are particularly challenging to quantify accurately using mass spectrometry.[4]

Several factors contribute to these challenges:

  • Ionization Efficiency: Non-polar lipids lack easily ionizable functional groups, leading to poor and variable ionization in electrospray ionization (ESI), a common technique in lipidomics.[4]

  • Matrix Effects: The complex biological matrix in which lipids are found can significantly suppress or enhance the ionization of target analytes, leading to inaccurate measurements.[4]

  • Extraction Variability: The efficiency of extracting these hydrophobic molecules from biological samples can vary between samples, introducing another source of error.

To overcome these obstacles, the use of a suitable internal standard is not just recommended; it is essential for generating reliable and reproducible quantitative data.

2,6,10,15,19,23-Hexamethyltetracosane-d62: The Ideal Internal Standard for Non-Polar Lipids

2,6,10,15,19,23-Hexamethyltetracosane-d62, also known as deuterated squalane (C30D62), is a saturated hydrocarbon. Its non-deuterated counterpart, squalane (C30H62), is a stable, fully saturated molecule derived from the hydrogenation of squalene.[5][6] The deuterated version, where hydrogen atoms are replaced by deuterium, makes it an ideal internal standard for several reasons:

  • Chemical Inertness and Stability: As a saturated hydrocarbon, deuterated squalane is chemically inert and not susceptible to oxidation, ensuring its stability throughout sample preparation and analysis.[5]

  • Structural Similarity to Key Non-Polar Lipids: Its structure is analogous to squalene, a precursor to sterols, and its physicochemical properties are similar to other non-polar lipids. This ensures that it behaves similarly to the target analytes during extraction and chromatographic separation.

  • Mass Difference for Unambiguous Detection: The significant mass difference between the deuterated standard and the endogenous non-deuterated analytes allows for their clear distinction in the mass spectrometer without isotopic overlap.

  • Exogenous Origin: Squalane is not typically found in high concentrations in many biological samples, minimizing the risk of interference from endogenous levels.

Property2,6,10,15,19,23-Hexamethyltetracosane-d62
Chemical Formula C30D62
Molecular Weight ~484.9 g/mol
Synonyms Deuterated Squalane, Squalane-d62
Physical Form Colorless, viscous liquid
Key Characteristics Non-polar, chemically stable, saturated hydrocarbon

Experimental Workflow: From Sample to Data

The successful application of deuterated squalane as an internal standard hinges on a well-designed and meticulously executed experimental workflow. This section provides a detailed, step-by-step protocol for the analysis of non-polar lipids in a biological matrix, such as human plasma.

Workflow Overview

The overall workflow can be visualized as a series of sequential steps, each crucial for the final data quality.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Squalane Sample->Spike Add known amount Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection Mass Spectrometry (e.g., APCI-MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Ratio Calculation & Quantification Peak_Integration->Quantification Analyte/IS Ratio Final_Result Final Concentration Quantification->Final_Result

Caption: A generalized workflow for quantitative lipidomics using an internal standard.

Detailed Protocol: Quantification of Squalene and Cholesterol Esters in Human Plasma

This protocol is designed for the targeted quantification of squalene and a panel of cholesterol esters.

Materials:

  • 2,6,10,15,19,23-Hexamethyltetracosane-d62 (Deuterated Squalane)

  • Deuterated cholesterol ester standards (e.g., Cholesteryl-d7 Oleate)

  • Human Plasma (collected with EDTA)

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS) Spiking Solution: Prepare a stock solution of deuterated squalane and deuterated cholesterol esters in methanol at a known concentration (e.g., 1 µg/mL).

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add 50 µL of plasma. To this, add 10 µL of the IS Spiking Solution. Vortex briefly.

  • Lipid Extraction (MTBE Method):

    • Add 200 µL of cold methanol to the plasma-IS mixture. Vortex for 30 seconds.

    • Add 750 µL of cold MTBE. Vortex vigorously for 10 minutes at 4°C.

    • Add 150 µL of water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Non-Polar Fraction: Carefully collect the upper organic phase (MTBE layer), which contains the non-polar lipids, and transfer it to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile, 1:1 v/v).

LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating non-polar lipids.

    • Mobile Phase: A gradient of solvents such as water, methanol, and isopropanol is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Mass Spectrometry (MS):

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for non-polar lipids as it can provide better ionization efficiency than ESI.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for targeted quantification of the analytes and the internal standard.

Data Analysis:

  • Peak Integration: Integrate the peak areas of the endogenous analytes (e.g., squalene, specific cholesterol esters) and the deuterated internal standards.

  • Response Ratio Calculation: For each analyte, calculate the ratio of its peak area to the peak area of its corresponding internal standard (e.g., squalene/deuterated squalane).

  • Quantification: Generate a calibration curve using known concentrations of the non-deuterated standards spiked with the same amount of internal standard. Use the response ratios of the unknown samples to determine their concentrations from the calibration curve.

Authoritative Grounding and Best Practices

The use of a stable isotope-labeled internal standard that is chemically and structurally similar to the analyte of interest is a cornerstone of accurate bioanalysis.[7] This approach effectively corrects for variations in sample extraction, handling, and instrument response.

Key Considerations for Trustworthy Results:

  • Purity of the Standard: Ensure the isotopic and chemical purity of the 2,6,10,15,19,23-hexamethyltetracosane-d62 standard. High purity minimizes interference and ensures accurate quantification.

  • Timing of Spiking: The internal standard must be added to the sample at the very beginning of the workflow, before any extraction or purification steps, to account for any sample loss during these procedures.[8]

  • Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with its non-deuterated counterpart. While minor shifts due to the "chromatographic isotope effect" can occur, significant separation should be avoided.[9]

  • Validation of the Method: The entire analytical method should be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results.

Conclusion: Enhancing Confidence in Lipidomics Data

The quantification of non-polar lipids is a critical yet challenging aspect of lipidomics research. The use of 2,6,10,15,19,23-hexamethyltetracosane-d62 as an internal standard provides a robust solution to many of the analytical hurdles. Its chemical stability, structural relevance, and distinct mass make it an invaluable tool for researchers in academia and industry. By incorporating this deuterated standard into a well-validated workflow, scientists can significantly enhance the accuracy, precision, and reliability of their data, leading to more confident biological insights and accelerating the pace of drug discovery and development.

References

  • Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. PMC. [Link]

  • Lipotype GmbH. (n.d.). Cholesterol + Squalene + Epoxysqualene. Lipotype. [Link]

  • PREMIER Biosoft. (2020). Meet Lipid Quantitation Challenges with Targeted Lipidomics. PREMIER Biosoft. [Link]

  • ACS Publications. (2025). Comprehensive Quantitative Profiling of Less Polar Lipids in Human Plasma Using Validated Reversed-Phase UHPSFC/MS/MS. Analytical Chemistry. [Link]

  • ScienceOpen. (2018). Analytical methods for cholesterol quantification. ScienceOpen. [Link]

  • PubMed. (2023). Deuterated squalene and sterols from modified Saccharomyces cerevisiae. PubMed. [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

  • Wikipedia. (n.d.). Squalane. Wikipedia. [Link]

  • ResearchGate. (2023). Deuterated squalene and sterols from modified Saccharomyces cerevisiae. ResearchGate. [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]

  • USP. (n.d.). Squalane. USP-NF. [Link]

  • MDPI. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. MDPI. [Link]

  • ANSTO. (2023). Deuterated squalene and sterols from modified yeast. ANSTO. [Link]

  • PMC. (n.d.). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. PMC. [Link]

  • YouTube. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. LIPID MAPS. [Link]

Sources

A Technical Guide to the Synthesis of Deuterated Hexamethyltetracosane Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Deuterated Squalane

2,6,10,15,19,23-Hexamethyltetracosane (squalane) is a highly branched, saturated C30 hydrocarbon valued for its exceptional stability and lubricating properties. It finds extensive use in cosmetics and as a stable vehicle for drug delivery.[1][2][3] The introduction of deuterium (²H), a stable, non-radioactive isotope of hydrogen, into the squalane structure creates isotopologues with significant value in scientific research.

Deuterated compounds are indispensable tools for:

  • Mechanistic Studies: Tracking the metabolic fate of squalane or squalane-based formulations within biological systems.[4][5]

  • Pharmacokinetic Analysis: Altering the metabolic profile of a molecule. The greater mass of deuterium compared to protium (¹H) results in a stronger C-D bond versus a C-H bond. This "Kinetic Isotope Effect" can slow down metabolic processes that involve C-H bond cleavage, potentially extending the half-life of a drug.[6][7]

  • Analytical Standards: Serving as high-purity internal standards for quantitative mass spectrometry (MS) assays, enabling precise measurement of the non-deuterated analogue in complex matrices.[8]

Given the absence of a standardized protocol, this guide proposes a logical and robust synthetic strategy based on well-established, reliable organic reactions.

Strategic Planning: Retrosynthetic Analysis

A successful synthesis requires a carefully considered plan. For a complex, symmetric molecule like squalane, a convergent synthesis is vastly superior to a linear approach. A convergent strategy involves synthesizing two halves of the target molecule separately and then coupling them in a final step. This approach maximizes overall yield and simplifies the purification of intermediates.

Our target molecule, deuterated squalane, can be disconnected at its central C15-C15' bond. This retrosynthetic step reveals two identical 15-carbon (C15) fragments. This simplifies our task to the synthesis of a single deuterated C15 alkyl halide, which can then be coupled with itself.


}

Figure 1: Retrosynthetic analysis of deuterated squalane.

Recommended Synthetic Pathway: Convergent Synthesis via Corey-House Reaction

The Corey-House synthesis is an excellent and versatile method for coupling two alkyl groups to form a new alkane, particularly for creating unsymmetrical or large symmetrical alkanes with high yields.[9][10][11][12] This reaction utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide.[9][12] For our purpose, we will couple a deuterated C15 fragment with itself.

The overall workflow involves three main stages:

  • Preparation of a Deuterated Grignard Reagent: Creating an organometallic intermediate with deuterium incorporated at specific sites.

  • Formation of the Deuterated Gilman Reagent: Converting the Grignard reagent into a less basic, more selective lithium dialkylcuprate.

  • Corey-House Coupling: Reacting the Gilman reagent with a deuterated C15 alkyl halide to form the final C30 squalane backbone.


}

Figure 2: Proposed convergent synthetic workflow.

Detailed Experimental Protocol

This protocol outlines the synthesis of a perdeuterated squalane isotopologue as an example. The specific starting materials can be adapted to achieve selective deuteration at desired positions.

Part A: Synthesis of Deuterated C15 Grignard Reagent

The synthesis begins with a suitable deuterated C15 alkyl bromide. This precursor would need to be synthesized separately, for example, by deuterating a commercially available C15 alcohol followed by bromination.

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

  • Initiation: A small crystal of iodine is added to activate the magnesium surface. A small portion of the deuterated C15-bromide (1.0 equivalent) dissolved in anhydrous THF is added from the dropping funnel. The reaction is initiated gently with a heat gun if necessary.

  • Reaction: Once the reaction begins (indicated by bubbling and heat generation), the remaining C15-bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The successful formation can be confirmed by quenching a small aliquot with D₂O and observing the formation of the deuterated alkane via GC-MS.[13][14][15][16]

Part B: Corey-House Coupling

  • Gilman Reagent Formation: The freshly prepared Grignard reagent solution is cooled to -78 °C (dry ice/acetone bath). Copper(I) iodide (CuI, 0.5 equivalents) is added portion-wise as a solid under a positive pressure of nitrogen. The solution is stirred for 30-45 minutes at this temperature, during which the color will typically change, indicating the formation of the lithium dialkylcuprate (Gilman reagent).[12]

  • Coupling Reaction: A solution of the same deuterated C15-bromide (1.0 equivalent) in anhydrous THF is added slowly to the Gilman reagent at -78 °C.

  • Warm-up and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield the pure deuterated hexamethyltetracosane.

Alternative Synthetic Strategy: Late-Stage H/D Exchange

An alternative, though often less precise, method is late-stage hydrogen-deuterium (H/D) exchange. This involves treating the final, non-deuterated squalane with a deuterium source in the presence of a catalyst.[17][18][19]

  • Methodology: This can be achieved using heterogeneous catalysts like platinum, palladium, or rhodium on a carbon support, with D₂ gas or D₂O as the deuterium source.[20][21] Homogeneous catalysts, such as certain iridium pincer complexes, can also facilitate H/D exchange under milder conditions.[4][5]

  • Advantages: This method is synthetically simpler as it starts with the final carbon skeleton.

  • Disadvantages:

    • Lack of Selectivity: It is difficult to control the specific positions of deuteration, often leading to a mixture of isotopologues with varying degrees of deuterium incorporation.

    • Harsh Conditions: Heterogeneous catalysis often requires high temperatures and pressures, which can lead to side reactions like cracking or isomerization.[21]

    • Scrambling: It is challenging to achieve 100% isotopic purity at any given site.

This method is generally considered less suitable for producing a single, well-defined deuterated isotopologue required for rigorous quantitative studies.

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the final product.

TechniquePurposeExpected Outcome for Perdeutero-Squalane
Column Chromatography PurificationIsolation of the final product from unreacted starting materials and coupling byproducts.
¹H NMR Spectroscopy Structural VerificationAbsence of proton signals, confirming complete deuteration.
²H NMR Spectroscopy Deuterium PlacementPresence of signals corresponding to the deuterium atoms on the carbon skeleton.
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationA simplified spectrum confirming the C30 backbone. C-D coupling patterns can provide additional structural information.
Mass Spectrometry (GC-MS/LC-MS) Molecular Weight & Isotopic PurityA molecular ion peak corresponding to the mass of the deuterated molecule (e.g., C₃₀D₆₂). Analysis of the isotopic cluster confirms the degree of deuteration.

Conclusion

The synthesis of deuterated hexamethyltetracosane isotopes, while not described by a standard literature procedure, is readily achievable through established synthetic organic chemistry principles. The recommended approach is a convergent synthesis utilizing the Corey-House reaction . This strategy offers superior control over the position and extent of deuterium incorporation, leading to a well-defined, high-purity product suitable for demanding research applications. The key to success lies in the careful preparation of deuterated building blocks and the strict maintenance of anhydrous reaction conditions during the formation of the organometallic intermediates. While late-stage H/D exchange presents a simpler route, it lacks the precision required for most applications of isotopically labeled standards. The methodologies and analytical confirmations detailed in this guide provide a robust framework for researchers to successfully produce these valuable scientific tools.

References

  • Corey-House Synthesis: Preparation of Alkanes with Examples. Filo.
  • Corey House Reaction: Mechanism, Steps & Applications. Vedantu.
  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ACS Publications. Available at: [Link]

  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes - ACS Publications - ACS.org. ACS Publications.
  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ResearchGate. Available at: [Link]

  • Corey-House_synthesis. chemeurope.com. Available at: [Link]

  • Corey House Reaction. BYJU'S. Available at: [Link]

  • H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science (RSC Publishing). Available at: [Link]

  • Corey House Reaction | Alkanes Formation | Hydrocarbons | CBSE/NEET/JEE | Milind Sir. YouTube. Available at: [Link]

  • H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pi. RSC Publishing.
  • Synthesis of 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol. PrepChem.com. Available at: [Link]

  • Syntheses of very long chain alkanes terminating in polydeuterium-labelled end-groups and some very large single-branched alkanes including Y-shaped structures. ResearchGate. Available at: [Link]

  • A simplified preparation of fully deuterated, high molecular weight hydrocarbons. ResearchGate. Available at: [Link]

  • Quantitative deuteration of a Grignard reagent. Preparation of 2-butene-2-d. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Alkane synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • A simplified preparation of fully deuterated, high molecular weight hydrocarbons. Canadian Science Publishing. Available at: [Link]

  • Method for deuterating organic compounds. Google Patents.
  • Synthesis of Novel Hexathiolated Squalene and Its Thiol-Ene Photopolymerization with Unsaturated Monomers. Scientific Research Publishing. Available at: [Link]

  • Squalane. USP-NF ABSTRACT. Available at: [Link]

  • Quantitative deuteration of a Grignard reagent. Preparation of 2-butene-2-d. ACS Publications.
  • A process for the preparation of hexamethyl tetracosanes. Google Patents.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]

  • Squalene synthesis pathway, adapted from reference 22. ResearchGate. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Show how to make these deuterium... Vaia. Available at: [Link]

  • Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. University of Windsor. Available at: [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Available at: [Link]

  • The deuteration of organic compounds as a tool to teach chemistry. SciELO. Available at: [Link]

  • Preparing Alkyl Halides from Alkanes - Radical Halogenation. Chemistry LibreTexts. Available at: [Link]

  • Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Organic Reactions. Available at: [Link]

  • Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. PMC. Available at: [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The synthesis of long-chain unbranched aliphatic compounds by molecular doubling. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Physical characteristics of squalane-d62 for neutron scattering

Technical Guide: Physical Characteristics and Neutron Scattering Utility of Squalane-d62 ( )

Executive Summary

Squalane-d62 (

12



While hydrogenated squalane (

Physical and Chemical Specifications

To design accurate scattering experiments, one must distinguish between the properties of the hydrogenated and deuterated forms.[5] The deuteration process significantly alters mass and scattering properties while maintaining the chemical phase behavior (isomorphism).

Comparative Specification Table
Propertyh-Squalane (

)
d-Squalane (

)
Impact on Experiment
Molecular Weight 422.82 g/mol ~485.2 g/mol Affects molarity calculations for sample prep.
Density (20°C) 0.810 g/cm³~0.93 g/cm³ (Est.)*Critical for calculating Volume Fraction (

).
Boiling Point 176°C (at 0.05 mmHg)~176°C (Vacuum)High thermal stability for high-T experiments.
Viscosity (20°C) ~30 mPa·s~35 mPa[]·sDeuterated fluids often show slightly higher viscosity (dynamic isotope effect).
SLD (Neutron)


The primary metric for contrast.
Incoherent X-Section High (80.27 barns/H)Low (2.05 barns/D)d62 reduces background noise significantly.

*Note: Density of deuterated compounds typically scales with the ratio of molecular weights, assuming molar volume (


Molecular Structure & Deuteration

Squalane is a branched alkane (2,6,10,15,19,23-hexamethyltetracosane).[][][6] The d62 variant has all 62 protons replaced by deuterium. This saturation ensures chemical stability against oxidation, unlike its precursor, squalene.[][][6]

SqualaneStructurecluster_0Chemical StabilitySqualeneSqualene (Precursor)Unsaturated (C=C)Oxidation ProneSqualaneSqualane-d62Saturated (C-C)Chemically InertSqualene->SqualaneCatalytic Deuteration(+ D2 Gas)

Caption: Transformation from unstable precursor to the stable, isotopically labeled squalane-d62 used in scattering.[][]

The Physics of Contrast: SLD Calculation

The power of squalane-d62 lies in its Scattering Length Density (SLD) . The SLD (



Step-by-Step Calculation for Squalane-d62
  • Scattering Lengths (

    
    ): 
    
    • Carbon (

      
      ): 
      
      
      []
    • Deuterium (

      
      ): 
      
      
      []
    • Hydrogen (

      
      ): 
      
      
      (Note the negative value)
  • Summation (

    
    ): 
    
    • h-Squalane (

      
      ): 
      
      
      
      []
    • d-Squalane (

      
      ): 
      
      
      
      []
  • Volume Normalization: Using a density of

    
     for h-squalane, the molecular volume 
    
    
    is:
    
    

    Assumption: Isotope effect on volume is negligible (<1%).

  • Final SLD:

    • h-Squalane:

      
       (often cited near -0.04 to -0.4 depending on precise density).
      
    • d-Squalane:

      
      .
      

Note: In practice, experimental values for d-squalane often range between 6.4 and 6.7


ContrastLevelscluster_scaleNeutron SLD Scale (10^-6 A^-2)D2OD2O Solvent(SLD: 6.38)ProteinProtein (Average)(SLD: ~2.0 - 3.0)dSqualaneSqualane-d62(SLD: ~6.7)LipidLipid Tails (h)(SLD: -0.4)H2OH2O Solvent(SLD: -0.56)hSqualaneh-Squalane(SLD: ~ -0.4)

Caption: SLD hierarchy. Squalane-d62 matches D2O closely, creating high contrast against hydrogenated lipids/proteins.[][]

Applications in Drug Delivery & Membranes[1][2]

Lipid Nanoparticles (LNPs) & Bilayers

In drug delivery, squalane is often used as a hydrophobic core or a membrane intercalator.[][]

  • The Problem: In a standard SANS experiment, the lipid tails, the squalane core, and the drug might all have similar SLDs (hydrocarbon rich), making them indistinguishable.[][]

  • The Solution: Using squalane-d62 makes the core "shine" brightly against the dark background of hydrogenated lipids, or allows it to be "contrast matched" out if the solvent is also deuterated.

Tribology (Lubricants)

Squalane is a model lubricant.

  • Application: Neutron Reflectometry (NR) is used to study how lubricants layer on metal surfaces.

  • Technique: By using squalane-d62, researchers can distinguish the lubricant layer from the metal substrate and any adsorbed organic additives.

Experimental Protocol: Contrast Matching Series

To determine the precise location of squalane within a complex assembly (e.g., a micelle), a contrast variation series is required.[][]

Protocol Steps
  • Preparation of Solvent Series: Create 5 solvent mixtures ranging from 0%

    
     to 100% 
    
    
    .
    • Target SLDs: -0.56, 1.0, 3.0, 5.0, 6.38 (

      
      ).[][]
      
  • Sample Formulation: Prepare the colloidal sample (e.g., surfactant + squalane-d62) in each solvent.

    • Critical: Ensure the squalane-d62 concentration is identical in all samples (typically 0.5 - 1.0 wt%).

  • Measurement (SANS): Measure the scattering intensity

    
     for all samples.
    
  • Data Analysis (Stuhrmann Plot): Plot

    
     vs. Solvent SLD.
    
    • The point where

      
       is the Match Point .[7][8]
      
    • If squalane-d62 is the core, the scattering will be maximized in H2O and minimized in solvents near SLD 6.7 (pure d-squalane).

Workflowcluster_checkQuality ControlStartStart: Squalane-d62 Sample PrepCalcCalculate Target Contrast(Determine required H2O/D2O ratios)Start->CalcCheckIsotopic Purity >98%?Start->CheckMixMix Solvents & Solute(Ensure homogeneity)Calc->MixBeamSANS Beamtime(Measure I(q) at various contrasts)Mix->BeamAnalData Reduction(Subtract incoherent background)Beam->AnalPlotStuhrmann Plot Analysis(Extract Rg and Match Point)Anal->Plot

Caption: Workflow for a SANS contrast variation experiment using squalane-d62.

Synthesis and Quality Control

For neutron scattering, isotopic purity is paramount.[][] A 2% hydrogen contamination in a deuterated sample adds significant incoherent background noise, degrading signal-to-noise ratio.[][]

  • Synthesis Route: Catalytic deuteration of squalene over Pt/C or Pd/C catalysts in the presence of

    
     gas at high temperature (~200°C).
    
  • Purification: Vacuum distillation is required to remove partially deuterated intermediates.

  • Validation:

    • Mass Spectrometry (GC-MS): To confirm the molecular ion peak shifts from 422 (H) to ~484 (D).

    • NMR (

      
      ):  To ensure no residual protons remain (proton silence).
      

References

  • NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. Retrieved from [Link][][9]

  • Grillo, I. (2008).[][] Small-Angle Neutron Scattering and Contrast Variation. In Soft Matter Characterization. Springer.

  • Hollamby, M. J. (2013).[][] Practical applications of small-angle neutron scattering. Physical Chemistry Chemical Physics, 15(26), 10566-10579.[][]

  • Laboratoire Léon Brillouin (LLB). (n.d.). Neutron Data Booklet. Retrieved from [Link][]

Navigating the Isotopic Landscape: A Technical Guide to 2,6,10,15,19,23-Hexamethyltetracosane-d62

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2,6,10,15,19,23-hexamethyltetracosane-d62, a deuterated analog of squalane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds. This document will delve into the core characteristics, safety data, and scientific applications of this specific molecule, offering field-proven insights into its utility.

The Significance of Deuteration in Complex Molecules

In the realm of analytical and metabolic research, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a powerful technique. This isotopic labeling creates a compound that is chemically identical to its parent but possesses a greater mass. This mass difference is readily detectable by mass spectrometry (MS), making deuterated compounds invaluable as internal standards for highly accurate and precise quantification in complex biological matrices.

Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly alter the rate of chemical reactions, including metabolic degradation.[1] For drug development professionals, this can translate to improved metabolic stability of a drug candidate. In material science, as with squalane, it can enhance oxidative stability.[2][3]

Core Compound Analysis: 2,6,10,15,19,23-Hexamethyltetracosane-d62

2,6,10,15,19,23-Hexamethyltetracosane-d62 is the fully deuterated version of 2,6,10,15,19,23-hexamethyltetracosane, a saturated hydrocarbon commonly known as squalane. Squalane itself is a derivative of squalene, a natural organic compound found in shark liver oil and various plant oils.[4][5] The deuterated form, with the chemical formula C30D62, is a colorless, viscous liquid.[6]

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 16514-83-3[4][6][7][8][9]
Molecular Formula C30D62[4][6][9]
Molecular Weight Approximately 485.20 g/mol [4][9]
Appearance Colorless, viscous liquid[6]
Purity Typically ≥98 atom % D[6][7]
Storage Temperature 2-8°C[7]

The relationship between squalene, its hydrogenated form squalane, and its deuterated analog is crucial for understanding its applications. The following diagram illustrates this relationship and their primary uses.

G cluster_0 Chemical Relationship and Applications cluster_1 Primary Applications Squalene Squalene (Unsaturated Precursor) Squalane Squalane (2,6,10,15,19,23-hexamethyltetracosane) (Saturated Form) Squalene->Squalane Hydrogenation Squalane_d62 Squalane-d62 (Deuterated Analog) Squalane->Squalane_d62 Isotopic Labeling Cosmetics Cosmetics & Emollients Squalane->Cosmetics Research Research Applications Squalane_d62->Research

Caption: Relationship between Squalene, Squalane, and Squalane-d62 and their applications.

Safety and Handling of 2,6,10,15,19,23-Hexamethyltetracosane-d62

A critical aspect of working with any chemical substance is a thorough understanding of its hazard profile. According to available Safety Data Sheets (SDS), 2,6,10,15,19,23-hexamethyltetracosane-d62 is not classified as a hazardous substance or mixture.[9] However, standard laboratory safety protocols should always be observed.

Summary of Safety Information:

Hazard CategoryClassificationPrecautionary Measures
GHS Classification Not a hazardous substance or mixtureN/A
Potential Hazards None identifiedN/A
First Aid: Eye Contact Remove contact lenses and flush eyes with water.Seek medical attention if irritation persists.
First Aid: Skin Contact Rinse skin with plenty of water.Remove contaminated clothing.
First Aid: Inhalation Move to fresh air.Provide CPR if breathing is difficult.
First Aid: Ingestion Do NOT induce vomiting.Wash out mouth with water and seek medical attention.
Handling Avoid contact with eyes and skin. Use in a well-ventilated area.Wear appropriate personal protective equipment (PPE).
Storage Keep container tightly sealed in a cool, well-ventilated area.Store at recommended temperatures (2-8°C).

For the non-deuterated form, squalane (CAS 111-01-3), the safety profile is also favorable, being classified as non-hazardous under most regulations.[10][11][12] It is widely used in cosmetics for its emollient properties.[2][3]

Experimental Protocols and Applications

The primary utility of 2,6,10,15,19,23-hexamethyltetracosane-d62 lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.[5]

Protocol: Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using Squalane-d62 as an internal standard for the quantification of squalane in a biological sample (e.g., sebum).

1. Preparation of Stock Solutions:

  • Prepare a stock solution of 2,6,10,15,19,23-hexamethyltetracosane-d62 at a concentration of 1 mg/mL in a suitable organic solvent (e.g., isopropanol).
  • Prepare a series of calibration standards of non-deuterated squalane at known concentrations.

2. Sample Preparation:

  • To a known volume or weight of the biological sample, add a precise amount of the Squalane-d62 internal standard stock solution.
  • Perform a lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer method).
  • Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample and calibration standards onto an appropriate liquid chromatography column (e.g., a C18 column).
  • Develop a multiple reaction monitoring (MRM) method on a tandem mass spectrometer to monitor specific precursor-to-product ion transitions for both squalane and Squalane-d62.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of squalane to Squalane-d62 against the concentration of the squalane standards.
  • Determine the concentration of squalane in the unknown sample by interpolating its peak area ratio on the calibration curve.

The following diagram illustrates this experimental workflow.

G cluster_workflow LC-MS/MS Quantification Workflow Start Biological Sample Add_IS Add Squalane-d62 (Internal Standard) Start->Add_IS Extraction Lipid Extraction Add_IS->Extraction Analysis LC-MS/MS Analysis (MRM) Extraction->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification End Squalane Concentration Quantification->End

Caption: Workflow for quantification of squalane using Squalane-d62.

Enhanced Oxidative Stability

Recent studies have highlighted that the deuteration of squalene (the precursor to squalane) enhances its oxidative stability.[2][3] This is due to the kinetic isotope effect, which slows the rate of oxidation reactions that can lead to the formation of undesirable byproducts, such as comedogenic peroxides.[1][2] This property is of significant interest for cosmetic and pharmaceutical formulations where squalane is used as an emollient and a component of drug delivery vehicles.[2] The ability to produce squalane with varying degrees of deuteration allows for the fine-tuning of its chemical properties to suit specific applications.[3]

Conclusion

2,6,10,15,19,23-Hexamethyltetracosane-d62 is a valuable tool for researchers and developers in various scientific fields. Its well-defined chemical properties, coupled with a favorable safety profile, make it an ideal internal standard for accurate quantification of its non-deuterated counterpart. Furthermore, the enhanced oxidative stability conferred by deuteration opens up new possibilities for its use in formulations requiring long-term stability. As analytical techniques become more sensitive and the need for precise quantification grows, the importance of high-purity deuterated standards like Squalane-d62 will continue to increase.

References

  • Squalane-d62 | CAS#:16514-83-3. Chemsrc. [Link]

  • Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. PMC. [Link]

  • Enhancing the oxidative stability of squalene. ANSTO. [Link]

  • Safety Data Sheet - Squalane. [Link]

  • Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. ResearchGate. [Link]

  • Deuterated squalene and sterols from modified Saccharomyces cerevisiae. PubMed. [Link]

  • Safety Data Sheet - Squalane. Fisher Scientific. [Link]

  • Material Safety Data Sheet - Squalane. Ekokoza.cz. [Link]

  • Chemical Properties of Squalane (CAS 111-01-3). Cheméo. [Link]

  • Supporting Information for Low-Priority Substance Tetracosane, 2,6,10,15,19,23-Hexamethyl- (CASRN 111-01-3) (Squalane) Final Designation. EPA. [Link]

Sources

Role of squalane-d62 as a non-polar deuterated solvent

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Perdeuterated Solvents in Structural Biology and Soft Matter Physics

Executive Summary

Squalane-d62 (


) is the perdeuterated isotopologue of squalane, a saturated, branched triterpene. Unlike common deuterated solvents (e.g., Chloroform-d, Benzene-d6) which are volatile and small-molecule based, squalane-d62 offers a unique physicochemical profile: high viscosity, non-volatility, and distinct hydrophobicity that mimics cellular membrane environments.

This guide details the application of squalane-d62 as a "silent matrix" in two critical arenas: Small-Angle Neutron Scattering (SANS) , where it serves as a high-contrast continuous phase, and NMR Spectroscopy , where it eliminates aliphatic background signals in the analysis of lipids and drug delivery systems (such as Lipid Nanoparticles/LNPs).

Part 1: Physicochemical Profile[1][2]

To utilize squalane-d62 effectively, one must understand how isotopic substitution alters its physical behavior compared to its protic counterpart (


).
1.1 Isotope Effects and Constants

The substitution of 62 hydrogen atoms with deuterium significantly alters the mass density and neutron scattering properties without fundamentally changing the chemical lipophilicity.

PropertySqualane (

)
Squalane-d62 (

)
Impact on Experiment
Molecular Weight 422.82 g/mol ~485.2 g/mol ~15% Mass increase affects gravimetric prep.
Density (20°C) 0.81 g/cm³~0.93 g/cm³ (Calc.)Critical for buoyancy/sedimentation calculations.
Boiling Point 176°C (at 0.05 mmHg)>176°CNon-volatile; stable for high-temp NMR (>100°C).
Viscosity ~30 mPa·s~35 mPa·sHigher viscosity requires heating during transfer.
Neutron SLD


The primary driver for SANS utility.

Expert Insight: The Scattering Length Density (SLD) inversion from negative (H-form) to highly positive (D-form) is the mechanism that makes squalane-d62 a "high-contrast" solvent. It effectively mimics the SLD of


 but in a hydrophobic phase.
Part 2: The NMR Frontier – The Invisible Aliphatic Background

In lipidomics and polymer science, the "aliphatic region" (0.8 – 2.5 ppm) is often crowded. Standard solvents like


 are useful, but they do not mimic the viscosity or hydrophobic environment of a biological membrane or a topical formulation.
2.1 The "Spectral Ghost" Effect

Squalane-d62 provides a proton-free environment that is chemically similar to the analyte (lipids/polymers) but spectroscopically invisible in


-NMR.
  • Application: Analysis of Lipid Nanoparticles (LNPs).

  • Problem: When analyzing LNPs in standard solvents, the lipid tails of the ionizable lipids overlap with the solvent or surfactant signals.

  • Solution: Dispersing LNPs in squalane-d62 allows for the observation of the solute's methyl and methylene protons without solvent interference, even at high concentrations.

2.2 Protocol: High-Viscosity Sample Preparation for NMR

Handling viscous deuterated solvents requires specific modifications to standard workflows to prevent loss of the expensive isotope.

Step-by-Step Methodology:

  • Pre-warming: Heat the Squalane-d62 vial to 45°C to reduce viscosity.

  • Gravimetric Addition: Do not rely on volumetric pipetting. Weigh the NMR tube empty, then add the target mass of analyte.

  • Solvent Introduction: Add Squalane-d62 directly to the tube using a positive-displacement pipette.

  • Homogenization: Vortexing is often insufficient. Use a specialized NMR tube spinner or mild sonication (30 sec, 40°C) to ensure a homogeneous phase.

  • Shimming: Due to the viscosity, automated shimming may fail. Manually shim the Z1 and Z2 coils to achieve a linewidth <1.5 Hz on the residual solvent peak (if visible) or an internal standard (e.g., TMS).

Part 3: Small-Angle Neutron Scattering (SANS)

This is the definitive application for squalane-d62. In SANS, contrast is defined by the difference in Scattering Length Density (


) between the particle and the solvent.[1]
3.1 Contrast Variation Strategy

Researchers use squalane-d62 to study the structure of oil-continuous formulations (e.g., w/o emulsions) or to "match out" specific components in a complex mixture.

  • Scenario: You have a polymer-stabilized water droplet in oil.

  • Objective: See only the polymer shell, not the oil or the water.

  • Method:

    • Use

      
       for the water phase (SLD 
      
      
      
      ).
    • Use Squalane-d62 for the oil phase (SLD

      
      ).
      
    • The solvent and core are now "contrast matched" (invisible to each other).

    • The hydrogenated polymer shell (SLD

      
      ) stands out starkly against the background.
      
3.2 Visualization: The Contrast Logic Workflow

SANS_Contrast cluster_Solvents Solvent Choice Sample Complex Sample (Core + Shell + Solvent) H_Solv H-Squalane (Low SLD) Sample->H_Solv Route A D_Solv Squalane-d62 (High SLD) Sample->D_Solv Route B Beam Neutron Beam Detector Detector Pattern Beam->Detector H_Solv->Beam High Background D_Solv->Beam High Contrast Analysis Structural Resolution Detector->Analysis Data Fitting Analysis->D_Solv Shell Visible (Core Matched)

Figure 1: Logic flow for selecting Squalane-d62 in SANS experiments to isolate structural components via contrast matching.

Part 4: Comparative Analysis

Why choose Squalane-d62 over other non-polar deuterated solvents?

FeatureSqualane-d62Benzene-d6Cyclohexane-d12
Volatility Negligible (Vacuum stable)High (Evaporates)High
Biological Relevance High (Mimics lipids)Low (Toxic/Aromatic)Low
Thermal Range -38°C to >200°C5°C to 80°C6°C to 81°C
Interference None (Aliphatic)Aromatic Ring CurrentRing flipping effects
Cost High (

$)
Low ($)Moderate (

)

Self-Validating Check: If your experiment involves long-duration acquisitions (>12 hours) or elevated temperatures (>50°C), volatile solvents like Benzene-d6 will evaporate, altering concentration and shifting chemical potentials. Squalane-d62 remains stable, validating the consistency of the data over time.[2]

Part 5: References
  • NIST Center for Neutron Research. (n.d.). Neutron Scattering Length Density Calculator. National Institute of Standards and Technology. [Link][3]

  • Hollamby, M. J. (2013). Practical applications of small-angle neutron scattering in soft matter. Physical Chemistry Chemical Physics, 15(26), 10566-10579. [Link]

  • Laboratoire Léon Brillouin. (n.d.). Contrast Variation in SANS. CEA-CNRS. [Link]

Sources

Mass spectral fragmentation pattern of hexamethyltetracosane-d62

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectral Fragmentation of Hexamethyltetracosane-d62

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation patterns of complex molecules is paramount for structural elucidation and metabolic tracking. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of hexamethyltetracosane-d62, a heavily branched and isotopically labeled long-chain alkane. Due to the likely specialized nature of this compound, this document synthesizes fundamental principles of mass spectrometry to construct a predictive framework for its analysis.

The Structure of Hexamethyltetracosane

Hexamethyltetracosane is a C30 hydrocarbon, consisting of a 24-carbon (tetracosane) backbone with six methyl group branches. A common and biochemically significant isomer is 2,6,10,14,18,22-hexamethyltetracosane, which is derived from the isoprenoid squalane. This guide will use this structure as the basis for predicting its fragmentation pattern. The deuterated analogue, hexamethyltetracosane-d62, implies full deuteration of all hydrogen positions.

Core Principles of Alkane Fragmentation in EI-MS

The fragmentation of alkanes under electron ionization (70 eV) follows well-established principles. When an alkane is ionized, it forms a molecular ion (M+•) which is often unstable and undergoes fragmentation to yield a series of smaller, more stable carbocations.[1][2]

For branched alkanes, the following rules are central to predicting the fragmentation pattern:

  • Cleavage at Branching Points: Carbon-carbon bonds at branching points are preferentially cleaved because this leads to the formation of more stable secondary or tertiary carbocations.[1][3] The stability of carbocations follows the order: tertiary > secondary > primary.

  • Loss of the Largest Alkyl Group: At a branching point, the fragmentation pathway that results in the loss of the largest possible alkyl radical is favored.[3] This is because it leads to the formation of a more stabilized carbocation.

  • Molecular Ion Abundance: The molecular ion peak (M+) for branched alkanes is typically less intense than for their straight-chain isomers and may be very weak or entirely absent in the spectra of highly branched molecules.[1][3]

  • Characteristic Ion Series: Alkane mass spectra often exhibit clusters of ions with general formulas [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ]⁺, and [CₙH₂ₙ₋₁]⁺, with peaks separated by 14 atomic mass units (amu), corresponding to a CH₂ group.[4]

Predicted Fragmentation of Hexamethyltetracosane (Unlabeled)

Based on the structure of 2,6,10,14,18,22-hexamethyltetracosane and the principles outlined above, we can predict the major fragmentation pathways. The molecule has repeating isoprenoid units, leading to predictable cleavage points.

The primary fragmentation will occur at the tertiary carbons along the chain. The loss of the largest alkyl substituents at these branching points will be the most favored fragmentation routes.

G cluster_0 Hexamethyltetracosane Fragmentation MolIon Hexamethyltetracosane (C30H62) M+• m/z 422 (very weak/absent) Frag1 Loss of C15H31• m/z 211 (C15H31+) MolIon->Frag1 Cleavage at C14-C15 Frag2 Loss of C10H21• m/z 281 (C20H41+) MolIon->Frag2 Cleavage at C10-C11 Frag3 Loss of C5H11• m/z 351 (C25H51+) MolIon->Frag3 Cleavage at C6-C7 Frag4 Further Fragmentation (e.g., loss of C5H10) m/z 141, 71 Frag1->Frag4 Frag2->Frag4 Frag3->Frag4

Caption: Predicted major fragmentation pathways of unlabeled hexamethyltetracosane.

Table 1: Predicted Key Fragment Ions for Unlabeled Hexamethyltetracosane

m/zProposed Ion StructureLost Neutral Fragment
422[C₃₀H₆₂]⁺•-
351[C₂₅H₅₁]⁺•C₅H₁₁
281[C₂₀H₄₁]⁺•C₁₀H₂₁
211[C₁₅H₃₁]⁺•C₁₅H₃₀
141[C₁₀H₂₁]⁺•C₂₀H₄₁
71[C₅H₁₁]⁺•C₂₅H₅₁

Impact of Deuteration: Hexamethyltetracosane-d62

Isotopic labeling with stable isotopes like deuterium (²H) is a powerful tool in mass spectrometry.[5][6] It allows for the precise tracking of molecules and their fragments in complex biological and chemical systems.[5][7] In the case of hexamethyltetracosane-d62, all 62 hydrogen atoms are replaced by deuterium atoms. This has a significant impact on the mass spectrum:

  • Mass Shift: The mass of each fragment ion will be increased by the number of deuterium atoms it contains. The molecular weight of hexamethyltetracosane-d62 is 484 amu (422 + 62).

  • Fragment Identification: The mass shift provides a clear signature for each fragment, confirming its elemental composition and aiding in the elucidation of the fragmentation pathway.

Table 2: Predicted Key Fragment Ions for Hexamethyltetracosane-d62

Unlabeled m/zDeuterated Ion FormulaPredicted Deuterated m/zMass Shift
422[C₃₀D₆₂]⁺•484+62
351[C₂₅D₅₁]⁺402+51
281[C₂₀D₄₁]⁺322+41
211[C₁₅D₃₁]⁺242+31
141[C₁₀D₂₁]⁺162+21
71[C₅D₁₁]⁺82+11

The deuterium labeling serves as a self-validating system. The observed mass shifts in the experimental spectrum should correspond to the predicted shifts, providing high confidence in the structural assignment of the fragments.

Experimental Protocol for GC-MS Analysis

The analysis of a high-molecular-weight, branched alkane like hexamethyltetracosane-d62 requires careful optimization of the gas chromatography-mass spectrometry (GC-MS) method.[1][8]

Objective: To separate hexamethyltetracosane-d62 from other components and obtain a clear mass spectrum for fragmentation pattern analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap)

  • Electron Ionization (EI) source

Methodology:

  • Sample Preparation: Dissolve the hexamethyltetracosane-d62 standard in a volatile, non-polar solvent such as hexane or isooctane to a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injection Port: Splitless mode at 280-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A long, non-polar capillary column (e.g., 30-60 m, 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or equivalent is recommended for good resolution of high-boiling point compounds.[9]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10-15°C/min to 320°C.

      • Final hold: 10-20 minutes at 320°C to ensure elution of the analyte.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230-250°C.

    • Mass Range: Scan from m/z 40 to 600.

    • Transfer Line Temperature: 280-300°C to prevent condensation.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to hexamethyltetracosane-d62.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion (if present) and major fragment ions.

    • Compare the observed m/z values with the predicted values in Table 2.

G cluster_1 GC-MS Experimental Workflow SamplePrep Sample Preparation (in Hexane) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection (m/z 40-600) Fragmentation->Detection DataAnalysis Data Analysis (Spectrum vs. Prediction) Detection->DataAnalysis

Caption: Workflow for the GC-MS analysis of hexamethyltetracosane-d62.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectral fragmentation of hexamethyltetracosane-d62. By applying the fundamental principles of alkane fragmentation and considering the effects of extensive deuteration, researchers can anticipate the key features of the mass spectrum of this complex molecule. The preferential cleavage at branching points is expected to yield a series of characteristic fragment ions. The isotopic labeling provides a robust method for confirming these fragmentation pathways, making it an invaluable tool for structural verification and metabolic studies. The provided experimental protocol offers a starting point for the successful analysis of this and similar long-chain, highly branched alkanes.

References

  • Moravek, Inc. An Overview of Stable-Labeled Compounds & Their Applications. Available from: [Link]

  • National Institutes of Health (NIH). Multiple isotopic labels for quantitative mass spectrometry. PMC. Available from: [Link]

  • Wikipedia. Isotopic labeling. Available from: [Link]

  • Whitman College. GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Available from: [Link]

  • Wiley Online Library. Mass spectral fragmentation patterns of deuterated hexanitrobibenzyl and hexanitrostilbene. Available from: [Link]

  • ResearchGate. Identification of methyl branched alkanes using GC-MS ion trap? Available from: [Link]

  • ResearchGate. How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? Available from: [Link]

  • bioRxiv. Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Available from: [Link]

  • PubMed. Electron impact mass spectrometry of alkanes in supersonic molecular beams. Available from: [Link]

  • YouTube. Mass Spectrometry of Alkanes. Available from: [Link]

  • Pragolab. Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Available from: [Link]

  • LCGC International. The Essential Guide to Electron Ionization in GC–MS. Available from: [Link]

  • Lab Manager. GC-MS: A Powerful Technique for Hydrocarbon Analysis. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Michigan State University Chemistry. EI-MassSpectra of Assorted Organic Compounds. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Quantitation of Non-Polar Analytes using Squalane-d62

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Implementation & Rationale

The "Molecular Anchor" Strategy

Squalane-d62 (


, CAS: 16514-83-3) represents the gold standard for normalizing data in high-temperature gas chromatography.[] Unlike fatty acid methyl esters (FAMEs) or lower-weight alkanes, Squalane-d62 possesses a unique physicochemical profile that makes it indispensable for specific applications:
  • Thermal Stability at Extremes: With a boiling point of ~470°C, it remains stable during the aggressive temperature ramps required for sterol and wax ester analysis.

  • Mass Spectral Distinctness: The +62 Da mass shift moves its molecular ion and primary fragments well beyond the interference window of biological squalene (

    
    ) or endogenous squalane (
    
    
    
    ), eliminating "cross-talk" in quantitation.
  • Hydrophobic Mimicry: Its partition coefficient (

    
    ) ensures it tracks perfectly with neutral lipids during Liquid-Liquid Extraction (LLE), making it an ideal Surrogate Internal Standard  to correct for extraction efficiency losses.[]
    
Physicochemical Profile
PropertyValueCritical Implication
Molecular Formula

Fully deuterated; chemically inert.[]
Molecular Weight 485.2 g/mol Significant mass shift from native Squalane (422.8 g/mol ).
Boiling Point ~470°CElutes late; requires high-temp column bake-out.
Solubility Soluble: Hexane, Chloroform, TolueneInsoluble: Water, MethanolDo not use methanol for stock preparation.[]

Experimental Protocol

A. Preparation of Standards (The "Zero-Water" Rule)

Causality: Squalane is extremely hydrophobic. Introduction of moisture or polar solvents (MeOH/AcN) will cause emulsion or precipitation, leading to non-linear calibration curves.[]

1. Primary Stock Solution (1.0 mg/mL)

  • Solvent: n-Hexane (HPLC Grade) or Toluene.

  • Vessel: Amber glass vial with PTFE-lined cap (prevent adsorption to plastic).

  • Procedure:

    • Weigh 10 mg of Squalane-d62 into a 10 mL volumetric flask.

    • Dissolve in n-Hexane. Sonicate for 5 minutes to ensure homogeneity.

    • Store at -20°C. Shelf life: 12 months.

2. Working Internal Standard (ISTD) Solution (10 µg/mL)

  • Dilute the Primary Stock 1:100 in n-Hexane.

  • Usage: This solution is spiked directly into samples prior to extraction.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Objective: Extract neutral lipids while excluding polar metabolites.

  • Sample Aliquot: Transfer 50–100 µL of plasma/bio-fluid or 10 mg homogenized tissue to a glass centrifuge tube.

  • Spike ISTD: Add 20 µL of Working ISTD Solution (10 µg/mL Squalane-d62).

    • Note: Spiking before solvent addition ensures the ISTD equilibrates with the matrix.

  • Protein Precipitation: Add 200 µL Methanol (to disrupt lipoproteins). Vortex 10s.

  • Extraction: Add 1.0 mL n-Hexane .

  • Agitation: Vortex vigorously for 2 minutes or shake for 20 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer (Hexane) to a new glass vial.

  • Concentration (Optional): Evaporate to dryness under

    
     and reconstitute in 100 µL Toluene if sensitivity enhancement is needed.
    
C. Instrumental Method (GC-MS)

Challenge: Squalane elutes at high temperatures. Inadequate bake-out causes "ghost peaks" in subsequent runs.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[] 30m x 0.25mm x 0.25µm.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

Temperature Program:

Stage Rate (°C/min) Temp (°C) Hold (min) Purpose
Initial - 100 1.0 Solvent focusing
Ramp 1 20 300 0 Rapid elution of light lipids
Ramp 2 10 325 5.0 Critical: Elution of Squalane-d62

| Post-Run | - | 330 | 3.0 | Prevent carryover |[]

MS Detection (EI Source):

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Acquisition: SIM Mode (Selected Ion Monitoring) is recommended for quantitation.

    • Target Ions (d62): m/z 66, 82 (distinct fragments), and molecular ion if visible (often weak).[] Note: Deuteration changes fragmentation patterns; run a full scan (50-500 m/z) of the pure standard first to select the most abundant high-mass ions.

Workflow Visualization

SqualaneWorkflow Stock Stock Prep (Hexane Only) Spike Spike Sample (Pre-Extraction) Stock->Spike 10 µg/mL LLE LLE Extraction (Hexane/MeOH) Spike->LLE Equilibrate GC GC-MS Analysis (Ramp to 325°C) LLE->GC Inject Organic Phase Data Quantitation (SIM Mode) GC->Data Target Ions QC QC Check (Blank Run) GC->QC Check Carryover

Caption: Operational workflow for Squalane-d62 quantitation. Note the critical QC loop to monitor high-boiling carryover.

Data Analysis & Quality Control

Identification Logic

Squalane-d62 will elute slightly earlier (seconds) than native squalane due to the Isotope Effect (deuterium bonds are shorter/stronger, slightly reducing Van der Waals interactions with the stationary phase).[]

  • Retention Time (RT): Expect d62 peak ~0.05 - 0.1 min before native Squalane.

  • Quantitation Formula:

    
    
    (Where RF is the Response Factor determined by calibration curve)
    
Troubleshooting: The "Memory Effect"

Because Squalane-d62 boils at ~470°C, it can condense in the cool spots of the GC injection port or transfer line.[]

  • Symptom: Squalane-d62 appearing in blank solvent runs.

  • Solution:

    • Change the inlet liner and gold seal frequently.

    • Ensure Transfer Line temperature is

      
      .
      
    • Run a solvent blank (Hexane) between high-concentration samples.

References

  • Fiehn, O., et al. (2009).[] "FiehnLib: mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry."[2][3][4] Analytical Chemistry.

  • LIPID MAPS® . (2011). "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by GC-MS." Lipid Maps Protocols.

  • BOC Sciences . "Squalane-d62 Product Information and Physicochemical Properties." Chemical Data Sheet.

  • BenchChem . "Quantification of Squalane in Biological Samples Using GC-MS." Application Notes. []

Sources

Precision Quantitation of Squalane in Biological and Pharmaceutical Matrices using 2,6,10,15,19,23-Hexamethyltetracosane-d62

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SQ62-01

Executive Summary

This application note details the robust sample preparation and analysis protocols for Squalane (C₃₀H₆₂) using its perdeuterated isotopologue, Squalane-d62 (2,6,10,15,19,23-hexamethyltetracosane-d62) , as an Internal Standard (IS).

Squalane is a critical analyte in two distinct fields:

  • Pharmaceuticals: As a high-purity excipient in vaccine adjuvants (e.g., MF59, AS03) and topical formulations.

  • Biomedicine: As a biomarker for lipid metabolism and, recently, as a target analyte in bronchoalveolar lavage (BAL) fluid associated with vaping-product use-associated lung injury (EVALI).[1]

Because Squalane is a saturated, non-polar hydrocarbon, it lacks functional groups for easy derivatization and ionization in LC-MS/MS. GC-MS with Electron Impact (EI) remains the gold standard. The use of Squalane-d62 is essential to correct for the significant matrix effects, extraction variability, and injector discrimination common in hydrocarbon analysis.

Technical Overview & Mechanism

The Molecule: Squalane-d62

Squalane-d62 is the fully deuterated analog of Squalane.[2] Every hydrogen atom is replaced by deuterium (


H).
PropertyNative SqualaneSqualane-d62 (IS)
CAS Number 111-01-316514-83-3
Formula C₃₀H₆₂C₃₀D₆₂
Molecular Weight 422.8 g/mol ~485.2 g/mol
Boiling Point ~176°C (at 0.05 mmHg)Similar / Slightly Lower
Polarity Non-polar (Lipophilic)Non-polar (Lipophilic)
Why d62? The Isotope Dilution Advantage

Using a perdeuterated standard (d62) offers distinct advantages over partially deuterated (e.g., d6) or structural analogs (e.g., cholestane):

  • No Spectral Overlap: The mass difference of +62 Da ensures zero cross-talk between the analyte and the IS, even during the extensive fragmentation typical of EI sources.

  • Carrier Effect: In low-concentration samples (e.g., plasma), the IS acts as a "carrier," preventing the adsorption of trace native squalane onto glass surfaces and injection liners.

  • Co-Elution: Squalane-d62 elutes almost simultaneously with native squalane (often slightly earlier due to the deuterium isotope effect), ensuring it experiences the exact same ionization conditions and matrix suppression/enhancement.

Experimental Protocols

Materials Required[3][4]
  • Analyte: Squalane Reference Standard (Certified Reference Material).[3]

  • Internal Standard: Squalane-d62 (>98% atom % D).

  • Solvents: n-Hexane (HPLC Grade), Chloroform, Methanol, Toluene.

  • Equipment: GC-MS (Single Quadrupole or Triple Quad), Centrifuge, Nitrogen Evaporator.

Workflow Logic

The following diagram illustrates the critical decision points in sample preparation based on the matrix type.

SamplePrep Start START: Select Matrix BioFluid Biological Fluid (Plasma, Serum, BAL) Start->BioFluid Pharma Pharma Formulation (Vaccine Adjuvant, Cream) Start->Pharma Spike Step 1: Spike Squalane-d62 (Target: 1:1 ratio with expected analyte) BioFluid->Spike Pharma->Spike Equilibrate Step 2: Equilibration (30 mins, Room Temp) CRITICAL STEP Spike->Equilibrate Saponify Optional: Saponification (1M KOH in EtOH, 60°C, 1hr) Removes Triglycerides Equilibrate->Saponify High Lipid Content LLE_Bio LLE: Hexane Extraction (1:4 Sample:Solvent) Equilibrate->LLE_Bio Low Lipid Content Dilute Direct Dilution or LLE into Hexane/Toluene Equilibrate->Dilute High Conc. Saponify->LLE_Bio Dry Evaporate to Dryness (N2 stream) LLE_Bio->Dry GCMS GC-MS Analysis (SIM Mode) Dilute->GCMS Recon Reconstitute (Hexane or Isooctane) Dry->Recon Recon->GCMS

Caption: Decision tree for Squalane extraction. Note the critical equilibration step to ensuring the IS binds to the matrix similarly to the analyte.

Protocol A: Biological Fluids (Plasma/Serum/BAL)

Context: Used for lipidomics or toxicology (EVALI).

  • Preparation of IS Working Solution:

    • Dissolve Squalane-d62 in Hexane to create a 10 µg/mL working solution.

  • Spiking & Equilibration (Crucial):

    • Aliquot 100 µL of plasma/BAL fluid into a glass centrifuge tube.

    • Add 20 µL of IS Working Solution.

    • Vortex gently and let stand for 30 minutes. Reasoning: The deuterated standard must integrate into the lipoprotein particles or micelles to track extraction efficiency accurately.

  • Extraction (Liquid-Liquid):

    • Add 400 µL of Methanol (to precipitate proteins and break emulsions). Vortex.

    • Add 1000 µL of n-Hexane.

    • Vortex vigorously for 5 minutes or shaker for 20 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Recovery:

    • Transfer the upper organic layer (Hexane) to a fresh glass vial.

    • Optional: Re-extract the lower phase with another 1000 µL Hexane and combine extracts.

  • Concentration:

    • Evaporate under a gentle stream of Nitrogen at 40°C. Do not over-dry (Squalane is semi-volatile, though less so than smaller alkanes).

    • Reconstitute in 100 µL of Isooctane or Hexane. Transfer to GC vial with glass insert.

Protocol B: Pharmaceutical Adjuvants (e.g., MF59)

Context: QC of vaccine formulations where Squalene is the main ingredient and Squalane is an impurity/degradant.[3]

  • Sample Prep:

    • Weigh approx. 50 mg of emulsion/adjuvant.

    • Add Squalane-d62 IS (concentration should match the specification limit of Squalane, typically 0.1 - 1% of the Squalene content).

  • Direct Extraction:

    • Add 5 mL of Acetone (to break the emulsion).

    • Add 10 mL of Hexane. Vortex thoroughly.

    • Add 5 mL of saturated NaCl solution (to induce phase separation).

  • Analysis:

    • Take an aliquot of the top Hexane layer.

    • Dilute 1:10 with Hexane if necessary to land within the calibration curve.

Instrumental Analysis (GC-MS)[1][4][6][7]

Squalane is a saturated hydrocarbon.[4] In Electron Impact (EI) ionization (70 eV), it fragments extensively, leaving a very weak molecular ion (


). Selected Ion Monitoring (SIM)  is mandatory for sensitivity.
GC Parameters[4][8]
  • Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phase (5% phenyl) is ideal.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for Bio) or Split 1:20 (for Pharma). Temp: 280°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Ramp: 5°C/min to 310°C (Hold 5 min)

    • Note: Squalane elutes late (high boiling point).

MS Acquisition (SIM Mode)

Because Squalane-d62 is fully deuterated, its mass spectrum is shifted significantly. The "ladder" of alkyl fragments (


) shifts to (

).
Fragment TypeNative Squalane (m/z)Squalane-d62 (m/z)Rationale
Quantifier Ion 71 (

)
82 (

)
Base peak (most abundant).
Qualifier 1 57 (

)
66 (

)
Characteristic alkane fragment.
Qualifier 2 85 (

)
98 (

)
Higher mass confirmation.
Molecular Ion 422 (Trace)484 (Trace)Usually too weak for quantitation.

Note: The shift calculation is based on Carbon mass (12) + Deuterium mass (2). E.g., C5H11 = (512)+(111) = 71. C5D11 = (512)+(112) = 60+22 = 82.

Data Processing (Graphviz Logic)

MS_Logic cluster_native Native Squalane cluster_IS Squalane-d62 Input Raw Data (SIM Mode) Ion71 Extract m/z 71 Input->Ion71 Ion82 Extract m/z 82 Input->Ion82 AreaN Integrate Area (A_nat) Ion71->AreaN Ratio Calculate Ratio (A_nat / A_is) AreaN->Ratio AreaIS Integrate Area (A_is) Ion82->AreaIS AreaIS->Ratio CalCurve Apply Linear Regression (y = mx + b) Ratio->CalCurve Result Final Conc. (Corrected for Recovery) CalCurve->Result

Caption: Data processing workflow for Isotope Dilution Mass Spectrometry (IDMS).

Troubleshooting & Validation

Common Issues
  • Carryover: Squalane is extremely lipophilic and "sticky."

    • Solution: Use 5-10 toluene or hexane washes between injections. Use a silanized glass liner.

  • Isobaric Interference: In complex bio-matrices, other lipids may fragment to m/z 71.

    • Solution: The d62 IS (m/z 82) is rarely interfered with. Rely on the retention time match between the IS and the analyte. If m/z 71 is noisy, use m/z 85/98 pair.

  • Low Recovery:

    • Solution: Ensure the evaporation step does not run to complete dryness for extended periods. Squalane has a high boiling point, but losses can occur in a high-velocity nitrogen stream.

Linearity & Sensitivity
  • Linear Range: Typically 10 ng/mL to 5000 ng/mL.

  • LOD: ~1-5 ng/mL (Matrix dependent).

References

  • BenchChem. Quantification of Squalane in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from

  • United States Pharmacopeia (USP). Squalene Emulsion Adjuvants - Analytical Reference Materials.[3] (Context on Squalene/Squalane purity in vaccines). Retrieved from

  • Cowan, E. A., et al. (2022).[5] The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry.[4][5] Frontiers in Chemistry.[5] Retrieved from

  • Liu, G. C., et al. (1976).[5][6] Measurement of squalene in human tissues and plasma: validation and application.[4][5][6] Journal of Lipid Research.[5][6] Retrieved from

  • Sigma-Aldrich. Squalane-d62 Product Specification & CAS 16514-83-3.[7] Retrieved from

Sources

Application Note: A Validated Protocol for Spiking Squalane-d62 in Human Plasma for Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Reliable Internal Standards in Metabolomics

Metabolic profiling, a cornerstone of systems biology and translational medicine, aims to comprehensively identify and quantify the small-molecule complement of a biological system. The inherent complexity of biological matrices, such as human plasma, presents significant analytical challenges, including sample loss during preparation and ion suppression or enhancement in mass spectrometry (MS)-based analyses.[1] To ensure data accuracy and reproducibility, the use of internal standards (IS) is indispensable.[2]

Stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[3] These compounds are chemically identical to their endogenous counterparts but have a different mass due to isotopic enrichment, allowing them to be distinguished by the mass spectrometer. By adding a known amount of a SIL-IS at the earliest stage of sample preparation, it experiences the same processing and analytical variations as the target analyte.[2] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise measurement.[3]

Squalane-d62, the deuterated analog of squalane, is an ideal internal standard for the analysis of non-polar metabolites. Its high degree of deuteration provides a significant mass shift from endogenous squalane, preventing isobaric interference. This application note provides a detailed, validated protocol for the effective spiking of squalane-d62 into human plasma samples for metabolic profiling applications. We address the key challenge of squalane-d62's non-polar nature by employing a robust liquid-liquid extraction (LLE) method using methyl-tert-butyl ether (MTBE), ensuring its complete solubilization and efficient recovery.

Core Principles: Why a Biphasic Extraction is Essential for Non-Polar Internal Standards

A common method for preparing plasma samples for metabolomics is protein precipitation with a polar organic solvent such as methanol or acetonitrile.[4][5] While effective for polar metabolites, this approach is unsuitable for highly non-polar compounds like squalane-d62. Squalane is practically insoluble in these polar solvents and would precipitate along with the proteins, leading to inaccurate and irreproducible results.

To overcome this, we utilize a biphasic liquid-liquid extraction (LLE) system with methyl-tert-butyl ether (MTBE), methanol, and water.[6][7][8] This method, adapted from the Matyash protocol, effectively separates metabolites based on their polarity.[6][7]

The process involves the following key steps:

  • Initial Homogenization: The plasma sample is first mixed with methanol, which disrupts protein-metabolite interactions and initiates protein denaturation.

  • Addition of MTBE: Squalane-d62, dissolved in MTBE, is then added. MTBE is a non-polar solvent that readily dissolves squalane-d62 and other lipophilic molecules.

  • Phase Separation: The addition of water induces the separation of the mixture into two distinct phases: an upper non-polar (MTBE) phase and a lower polar (methanol/water) phase. A solid protein pellet forms at the interface.[9]

This biphasic system ensures that squalane-d62 remains in the non-polar MTBE layer, along with other lipids and non-polar metabolites, while polar metabolites are extracted into the aqueous layer. This allows for comprehensive metabolic profiling from a single extraction.[6][7]

Materials and Methods

Reagents and Materials
  • Squalane-d62 (≥98% isotopic purity)

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (collected in EDTA or heparin tubes and stored at -80°C)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 15,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Preparation of Squalane-d62 Solutions

Proper preparation of the internal standard solutions is critical for accurate quantification.

SolutionPreparation ProtocolConcentrationStorage Conditions
Stock Solution Accurately weigh 10 mg of squalane-d62 and dissolve it in 10 mL of MTBE in a volumetric flask. Vortex thoroughly to ensure complete dissolution.1 mg/mLStore at -20°C in a tightly sealed amber vial.
Working Solution Dilute the stock solution 1:100 with MTBE. For example, add 100 µL of the 1 mg/mL stock solution to 9.9 mL of MTBE in a volumetric flask. Vortex to mix.10 µg/mLPrepare fresh daily.

Experimental Protocol: Spiking and Extraction

This protocol is designed for a 100 µL plasma sample. Volumes can be scaled accordingly for different sample amounts.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_spike Spiking & Extraction cluster_phase_sep Phase Separation cluster_collection Fraction Collection cluster_final Final Processing s1 Thaw Plasma on Ice s2 Aliquot 100 µL Plasma s1->s2 s3 Add 300 µL Methanol s2->s3 s4 Vortex Briefly s3->s4 s5 Add 1 mL Squalane-d62 Working Solution (10 µg/mL in MTBE) s4->s5 s6 Vortex Vigorously (1 min) s5->s6 s7 Incubate (1 hr, RT, shaking) s6->s7 s8 Add 250 µL LC-MS Water s7->s8 s9 Vortex (20 sec) s8->s9 s10 Centrifuge (15,000 x g, 10 min, 4°C) s9->s10 s11 Collect Upper Non-Polar Layer (MTBE with Squalane-d62) s10->s11 Non-polar metabolites s12 Collect Lower Polar Layer (Methanol/Water) s10->s12 Polar metabolites s13 Dry Down Fractions s11->s13 s12->s13 s14 Reconstitute in Appropriate Solvent s13->s14 s15 LC-MS Analysis s14->s15

Caption: Biphasic extraction workflow for plasma samples.

Step-by-Step Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain metabolite integrity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Methanol Addition: Add 300 µL of ice-cold methanol to the plasma sample.

  • Initial Vortex: Vortex the mixture for 10 seconds to ensure thorough mixing and initiate protein precipitation.

  • Spiking with Squalane-d62: Add 1 mL of the 10 µg/mL squalane-d62 working solution (in MTBE) to the mixture. This introduces the internal standard and the non-polar extraction solvent.

  • Vigorous Vortexing: Vortex the sample vigorously for 1 minute to ensure intimate contact between the solvents and the sample, facilitating extraction.

  • Incubation: Incubate the samples on a shaker at room temperature for 1 hour to allow for complete extraction of metabolites.

  • Inducing Phase Separation: Add 250 µL of LC-MS grade water to the tube to induce phase separation.

  • Final Vortex: Vortex briefly for 20 seconds.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C. You should observe three distinct layers: a top MTBE layer (non-polar), a bottom methanol/water layer (polar), and a solid protein pellet at the interface.

  • Fraction Collection:

    • Carefully collect the upper non-polar layer (containing squalane-d62) and transfer it to a new clean tube.

    • Separately, collect the lower polar layer for analysis of hydrophilic metabolites.

  • Drying and Reconstitution:

    • Dry the collected fractions under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried non-polar fraction in a solvent suitable for your analytical platform (e.g., isopropanol for reversed-phase chromatography).

    • Reconstitute the dried polar fraction in a solvent appropriate for its analysis (e.g., 50:50 acetonitrile:water for HILIC chromatography).

  • Analysis: The reconstituted samples are now ready for LC-MS analysis.

Validation of the Internal Standard

To ensure the reliability of squalane-d62 as an internal standard, it is crucial to assess its performance. This involves evaluating its recovery and the matrix effect.

Recovery Assessment

Recovery experiments determine the efficiency of the extraction process for the internal standard.

  • Prepare two sets of samples:

    • Set A (Pre-extraction spike): Spike plasma samples with the squalane-d62 working solution before the extraction protocol as described above.

    • Set B (Post-extraction spike): Perform the extraction protocol on blank plasma samples. After the extraction and collection of the non-polar layer, spike the extract with the same amount of squalane-d62 working solution.

  • Analyze both sets by LC-MS.

  • Calculate the percent recovery:

    • % Recovery = (Peak area of Set A / Peak area of Set B) x 100

An acceptable recovery is typically in the range of 80-120%.

Matrix Effect Assessment

The matrix effect evaluates the influence of co-eluting endogenous molecules from the plasma on the ionization of the internal standard.

  • Prepare two sets of solutions:

    • Set C (Spiked post-extraction matrix): Use the dried extracts from blank plasma samples (from the recovery experiment, before spiking). Reconstitute them and then spike with the squalane-d62 working solution.

    • Set D (Spiked neat solution): Spike the squalane-d62 working solution into the final reconstitution solvent (without any matrix).

  • Analyze both sets by LC-MS.

  • Calculate the matrix effect:

    • Matrix Effect = (Peak area of Set C / Peak area of Set D)

A value close to 1 indicates a minimal matrix effect. Values >1 suggest ion enhancement, while values <1 indicate ion suppression. The consistency of the matrix effect across different plasma samples is more important than its absolute value.

Data Presentation and Interpretation

The use of squalane-d62 allows for the normalization of data for non-polar metabolites. The peak area of each non-polar analyte of interest should be divided by the peak area of squalane-d62 in the same sample. This ratio is then used for relative quantification, effectively correcting for variations in sample preparation and instrument response.

Data Normalization Diagram:

Caption: Data normalization using an internal standard.

Conclusion

This application note provides a comprehensive and validated protocol for spiking plasma samples with the non-polar internal standard, squalane-d62. By employing a biphasic liquid-liquid extraction with MTBE, we effectively overcome the solubility challenges associated with squalane-d62 in traditional protein precipitation methods. This ensures its accurate and reproducible addition to plasma samples, a critical step for reliable metabolic profiling of non-polar compounds. The outlined validation procedures for recovery and matrix effects provide a framework for ensuring the integrity of the data generated. Adherence to this protocol will enable researchers, scientists, and drug development professionals to achieve higher quality and more reliable data in their metabolomics studies.

References

  • Chen, S. et al. (2021). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Proteomics, 245, 104298. [Link]

  • Matyash, V. et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]

  • Boysen, A. K. et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 90(3), 2246–2254. [Link]

  • Sana, T. R., & Fischer, S. M. (2011). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Agilent Technologies Application Note. [Link]

  • Ressom, H. W. et al. (2012). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolomics, 8(Suppl 1), 11-21. [Link]

  • Midttun, Ø. et al. (2017). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 13(1), 12. [Link]

  • IROA Technologies. (n.d.). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]

  • Wessel, D., & Flügge, U. I. (1984). A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids. Analytical Biochemistry, 138(1), 141-143. [Link]

  • Baylor College of Medicine. (n.d.). Metabolomics Core - Sample Extraction Protocols. Retrieved from [Link]

  • Andrew Alliance. (n.d.). Automated MTBE Sample Extraction: A High Throughput, Flexible, and Easy to Deploy Workflow Using the Andrew+ Pipetting Robot. Application Note. [Link]

Sources

Using hexamethyltetracosane-d62 for contrast variation in SANS experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SANS/C-030

Topic: Leveraging Perdeuterated Hexamethyltetracosane (C30D62) for Advanced Contrast Variation in Small-Angle Neutron Scattering (SANS)

Audience: Researchers, scientists, and drug development professionals engaged in the structural analysis of complex macromolecular and colloidal systems.

Executive Summary

Small-Angle Neutron Scattering (SANS) is a premier technique for elucidating the structure of materials at the nanoscale (1-100 nm).[1] A key advantage of SANS over analogous X-ray methods is the ability to employ contrast variation, a powerful approach that leverages the profound difference in neutron scattering length between hydrogen (¹H) and its isotope, deuterium (²H or D).[2] By strategically substituting D for H in either the solvent or a specific component of a complex, one can selectively highlight, or even render "invisible," different parts of a structure. This application note provides a detailed guide to the theory and practical application of fully deuterated 2,6,10,15,19,23-hexamethyltetracosane (perdeuterated squalane, C30D62) as a specialized agent for contrast variation, particularly for probing the hydrophobic domains of soft matter systems such as lipid nanoparticles, microemulsions, and protein-lipid complexes.

The Foundational Principle: Contrast Variation in SANS

The intensity of scattered neutrons, I(q), is proportional to the square of the difference between the neutron Scattering Length Density (SLD, denoted as ρ) of the particle and the SLD of the surrounding solvent or matrix. This difference is termed the "contrast" (Δρ).

I(q) ∝ (Δρ)² = (ρ_particle - ρ_solvent)²

The unique and non-monotonic interaction of neutrons with atomic nuclei means that hydrogen and deuterium have vastly different coherent scattering lengths (-3.74 fm for ¹H vs. +6.67 fm for ²H).[1] This distinction is the cornerstone of contrast variation. By preparing samples in mixtures of light water (H₂O) and heavy water (D₂O), or by using deuterated and hydrogenated molecules within the sample itself, an experimenter can systematically tune the SLD of different components.[3]

When the SLD of a component equals the SLD of its surrounding medium (Δρ = 0), that component becomes effectively invisible to the neutron beam.[4] This "contrast matching" is an unparalleled tool for deconvoluting the structures of individual components within a multi-component assembly.[5]

Hexamethyltetracosane-d62: A Specialized Tool for Hydrophobic Systems

2,6,10,15,19,23-Hexamethyltetracosane (a C30 branched alkane commonly known as squalane) is a chemically inert, non-polar, and structurally stable oil. Its perdeuterated form, C30D62, offers a unique SLD that is ideal for studying hydrophobic cores or domains.

Why Choose C30D62?

  • Targeted Contrast: C30D62 has an SLD that is significantly different from its hydrogenated counterpart (C30H62) and other biological materials like lipids and proteins. This allows for precise tuning of the contrast of non-polar regions.

  • Chemical Inertness: As a saturated alkane, it does not participate in chemical reactions with typical biological samples, ensuring the integrity of the system under study.

  • Non-Exchangeable Deuterons: The deuterium atoms in C30D62 are bonded to carbon and are non-labile, meaning they do not exchange with protons from the solvent. This provides a stable and predictable SLD, unlike the exchangeable protons on proteins or nucleic acids.[6]

  • Mimicking Hydrophobic Environments: It serves as an excellent model for the hydrophobic interior of lipid nanoparticles (LNPs), micelles, or the core of certain protein assemblies, which are critical in drug delivery systems.[7][8]

Quantitative Data: Scattering Length Densities

To effectively design a contrast variation experiment, a priori knowledge of the component SLDs is essential. The SLD for a molecule can be calculated using the formula: SLD = (Σ bᵢ) / V, where bᵢ is the coherent scattering length of each atom and V is the molecular volume.[9]

ComponentChemical FormulaApprox. Molecular Volume (ų)Calculated SLD (10⁻⁶ Å⁻²)Contrast Match Point (% D₂O)
Light Water (H₂O)H₂O30-0.56N/A
Heavy Water (D₂O)D₂O30+6.40N/A
Typical Protein (hydrated)VariesVaries~2.2 - 2.5~42%
Typical Lipid (POPC)C₄₂H₈₂NO₈P~1230~0.35~30%
Hexamethyltetracosane (Squalane)C₃₀H₆₂869¹-0.37~13%
Hexamethyltetracosane-d62 C₃₀D₆₂ 905² +6.77 >100%

¹Calculated using a density of 0.81 g/cm³. ²Calculated assuming a density of 0.89 g/cm³ for the deuterated species. Note: SLD values for proteins and lipids are sequence/composition-dependent and will vary slightly with H/D exchange in aqueous solvents.[10]

The high positive SLD of C30D62 makes it an excellent contrast agent against the negative SLD of its hydrogenous version, C30H62. By creating precise mixtures of C30H62 and C30D62, one can formulate a hydrophobic "solvent" with any desired SLD between -0.37 and +6.77 x 10⁻⁶ Å⁻², allowing for the systematic matching of various lipid chains or other hydrophobic moieties.

Visualizing the Contrast Matching Strategy

The power of using a C30H62/C30D62 mixture is in its ability to isolate specific structural features of a core-shell particle, such as a lipid nanoparticle designed for drug delivery.

G cluster_0 Scenario 1: Highlighting the Shell cluster_1 Scenario 2: Highlighting the Core a Core (e.g., Drug) Shell (e.g., Lipid) Solvent (Aqueous) b Core (ρ_core) Shell (ρ_shell) C30H62/C30D62 Mixture (ρ_mix) a:f1->b:f1 Encapsulated In c Result: Shell is Visible b:f0->c ρ_mix = ρ_core (Core is Matched Out) b:f1->c d Core (e.g., Drug) Shell (e.g., Lipid) Solvent (Aqueous) e Core (ρ_core) Shell (ρ_shell) C30H62/C30D62 Mixture (ρ_mix) d:f1->e:f1 Encapsulated In f Result: Core is Visible e:f1->f ρ_mix = ρ_shell (Shell is Matched Out) e:f0->f

Figure 1: Conceptual diagram of contrast matching in a core-shell system using a tunable C30H62/C30D62 mixture.

Experimental Design & Protocols

Pre-Experiment Planning: The Causality of Choice
  • Define the Target: What structural question are you asking? Do you want to determine the thickness of a lipid shell, the location of a drug within a nanoparticle, or the conformation of a membrane protein's transmembrane domain? Your question dictates your contrast strategy.

  • Calculate Target SLDs: Use online tools or manual calculations to determine the SLDs of your components (e.g., the lipid acyl chains you wish to match). Several calculators are available from neutron scattering facilities.[11][12][13]

  • Determine Mixture Ratios: Calculate the volume fraction (φ) of C30D62 needed in a C30H62/C30D62 mixture to match your target SLD (ρ_target). ρ_target = φ * ρ_C30D62 + (1-φ) * ρ_C30H62

  • Plan the Contrast Series: A robust experiment requires measurements at multiple contrast points. It is best practice to acquire data at a minimum of three contrasts, including points that bracket the match point, to uniquely determine the scattering functions and validate the model.[10]

  • Validate Sample Integrity (Self-Validating Protocol): Deuteration can sometimes induce subtle changes in phase behavior or aggregation. It is highly recommended to perform complementary Small-Angle X-ray Scattering (SAXS) measurements. Since X-rays are insensitive to the H/D difference, SAXS curves of hydrogenated and deuterated samples should be identical if no structural artifacts are introduced.[4]

Protocol: Preparation of LNP-Squalane Contrast Series

This protocol describes the formulation of a model lipid nanoparticle system where the hydrophobic core is composed of a tunable mixture of C30H62 and C30D62.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, PEG-DSPE) dissolved in ethanol.

  • Hexamethyltetracosane (C30H62, Squalane), analytical grade.

  • Hexamethyltetracosane-d62 (C30D62).

  • Aqueous buffer (e.g., PBS or HEPES), prepared in D₂O-depleted water.

  • Microfluidic mixing device or extrusion equipment.

  • Dynamic Light Scattering (DLS) instrument.

Step-by-Step Methodology:

  • Prepare Hydrophobic Core Mixtures:

    • Rationale: To create the contrast series, precise mixtures of the hydrogenated and deuterated alkanes are required.

    • Action: In separate amber glass vials, prepare at least three different mixtures of C30H62 and C30D62 by mass, corresponding to the calculated SLDs needed (e.g., one to match the lipid shell, one with high contrast, one with intermediate contrast). Ensure thorough mixing.

  • Prepare the Lipid-Ethanol Phase:

    • Rationale: The lipids that will form the nanoparticle shell are dissolved in a water-miscible organic solvent for rapid formulation.

    • Action: Dissolve the chosen lipids (e.g., DSPC:Chol:PEG-DSPE at a 50:48:2 molar ratio) in absolute ethanol to a final concentration of ~20 mg/mL.

  • Formulate the Nanoparticles:

    • Rationale: Rapid mixing of the lipid-ethanol phase with the aqueous phase causes a change in solvent polarity that drives the self-assembly of lipids into nanoparticles, encapsulating the hydrophobic core.

    • Action (Microfluidics): Load a syringe with the lipid-ethanol solution. In a separate syringe, load one of the C30H62/C30D62 oil mixtures. In a third syringe, load the aqueous buffer. Use a microfluidic device to mix the streams at a controlled flow rate ratio (e.g., 1:1:5 oil:ethanol:aqueous).

    • Action (Alternative - Emulsification): Combine the lipid-ethanol solution with an oil mixture. Add this mixture dropwise to the aqueous buffer while sonicating or homogenizing to form a coarse emulsion. Subsequently, reduce the particle size using high-pressure extrusion through polycarbonate membranes (e.g., 100 nm pore size).

  • Purification and Characterization:

    • Rationale: Removal of residual ethanol and non-encapsulated material is crucial for a clean SANS signal. DLS provides essential validation of particle size and monodispersity.

    • Action: Dialyze the nanoparticle suspension against the aqueous buffer for 12-24 hours to remove ethanol. Characterize the resulting particle size, polydispersity index (PDI), and concentration. The samples for each contrast point should have identical size distributions.

  • Prepare Samples for SANS:

    • Rationale: SANS requires a specific sample volume and concentration for optimal signal-to-noise.

    • Action: Transfer ~300-500 µL of each sample from the contrast series into a clean quartz banjo cell.[14] Prepare a matching buffer sample for background subtraction for each contrast point.

Protocol: SANS Data Acquisition & Analysis Workflow

The following workflow outlines the major steps from data collection to interpretation.

Figure 2: A generalized workflow for a SANS contrast variation experiment.

Data Analysis Insights:

  • Simultaneous Fitting: Modern analysis software (e.g., SasView) allows for the simultaneous fitting of a single structural model to all datasets in the contrast series.[15] This is a powerful approach where parameters like particle dimensions are constrained to be the same across all contrasts, while the SLDs are fixed to their known values, leading to a highly robust and reliable structural solution.

  • Stuhrmann Analysis: For more complex systems where the distribution of scattering length within the particle is not uniform, a Stuhrmann analysis can be employed. This method analyzes the contrast-dependence of the radius of gyration (Rg) to yield information about the shape of the particle and the radial distribution of its components.[16]

Trustworthiness and Troubleshooting

  • Inconsistent Particle Size: If DLS shows different sizes for different contrast points, it may indicate a deuteration-induced artifact. Re-evaluate with SAXS.

  • High Incoherent Background: Samples containing a high fraction of hydrogen (e.g., C30H62 in D₂O) will have a large, q-independent background.[10] Ensure long acquisition times to obtain good statistics.

  • Poor Model Fits: If a simple core-shell model does not fit the data across all contrasts, it is a strong indication that the structure is more complex. The data itself is guiding you to a more refined hypothesis (e.g., an asymmetric core, interdigitated lipids, etc.).

References

  • Curtis, J. E., Raghunandan, S., Nanda, H., & Krueger, S. (2012). SASSIE: A program to study intrinsically disordered biological molecules and macromolecular ensembles using experimental small-angle scattering restraints. Computer Physics Communications, 183(3), 382–389. [Link]

  • Sarachan, K. L., Curtis, J. E., & Krueger, S. (2013). Small-angle scattering contrast calculator for protein and nucleic acid complexes in solution. Journal of Applied Crystallography, 46(6), 1863–1871. [Link]

  • Wikipedia. (n.d.). Small-angle neutron scattering. Retrieved February 20, 2026, from [Link]

  • Kline, S. R. (2006). Reduction and analysis of SANS and USANS data using IGOR Pro. Journal of Applied Crystallography, 39(6), 895–900. [Link]

  • International Union of Crystallography. (n.d.). Journal of Applied Crystallography. Retrieved February 20, 2026, from [Link]

  • Anwer, M. K., et al. (2023). Small Angle Neutron Scattering in Drug Discovery Research: A Novel Tool for Advanced Study of Structures of Biological Macromolecules. Current Drug Delivery, 20. [Link]

  • Heller, W. T. (n.d.). Small Angle Neutron Scattering for Beginners. Oak Ridge National Laboratory. [Link]

  • Krueger, S. (2021). Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs. Current Opinion in Structural Biology, 69, 119-127. [Link]

  • U.S. Department of Energy. (n.d.). Small-Angle Neutron Scattering. BER Structural Biology and Imaging Resources. [Link]

  • Heller, W. T. (2010). Small-angle neutron scattering and contrast variation: a powerful combination for studying biological structures. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 11), 1213–1217. [Link]

  • Saroun, J. (2000). Evaluation of double-crystal SANS data influenced by multiple scattering. Journal of Applied Crystallography, 33(3), 824-828. [Link]

  • Xia, Y., et al. (2015). Effects of Nanoparticle Morphology and Acyl Chain Length on Spontaneous Lipid Transfer Rates. Langmuir, 31(47), 12931–12939. [Link]

  • Potton, J. A., Daniell, G. J., & Rainford, B. D. (1988). Particle size distributions from SANS data using the maximum entropy method. Journal of Applied Crystallography, 21(6), 663-668. [Link]

  • Wikipedia. (n.d.). Journal of Applied Crystallography. Retrieved February 20, 2026, from [Link]

  • Schweins, R. (2013). Small angle neutron scattering. ResearchGate. [Link]

  • Martin, R. A., et al. (2018). Small angle neutron scattering contrast variation reveals heterogeneities of interactions in protein gels. Soft Matter, 14(3), 320-327. [Link]

  • Gabel, F., et al. (2020). The power of SANS, combined with deuteration and contrast variation, for structural studies of functional and dynamic biomacromolecular systems in solution. EPJ Web of Conferences, 239, 01001. [Link]

  • Liu, Y., et al. (2023). Water Content in Nanoparticles Determined by Small-Angle Neutron Scattering and Light Scattering. Langmuir, 39(1), 479–486. [Link]

  • Martel, A. (n.d.). Bio-SANS for modelers and experimentalists. Protein Structure Prediction Center. [Link]

  • Sebastiani, F. (n.d.). Introduction to SANS I: Contrast variation, deuteration and complementarity with SAXS. smallangles.net. [Link]

  • Richards, J. J. (n.d.). Contrast Variation Small Angle Neutron Scattering-Identifying the Unique Fingerprints for the Structure of Proteins. [Link]

  • NMI3. (n.d.). To investigate large structures: Small-Angle Neutron Scattering (SANS). [Link]

  • Roces, C. B., et al. (2021). Scalable Production of Lipid Nanoparticles Containing Amphotericin B. Langmuir, 37(24), 7270–7279. [Link]

  • Sugiyama, M., et al. (2021). Deuteration Aiming for Neutron Scattering. Applied Sciences, 11(4), 1435. [Link]

  • Gutt-Biedul, A., et al. (2018). Phospholipid Bilayer Softening Due to Hydrophobic Gold Nanoparticle Inclusions. Langmuir, 34(43), 13138–13146. [Link]

  • Krueger, S. (n.d.). SMALL ANGLE NEUTRON SCATTERING (SANS): a complementary technique. [Link]

  • Sebastiani, F. (n.d.). Tutorial: SANS and contrast variation - simultaneous fitting. SasView Documentation. [Link]

  • Sebastiani, F. (n.d.). Introduction to SANS I: Contrast variation, deuteration and complementarity with SAXS. LINXS Indico server. [Link]

  • Kimura, S., et al. (2021). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Langmuir, 37(3), 1120–1128. [Link]

  • Zuo, X., et al. (2014). Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins. Journal of Biological Chemistry, 289(32), 22038–22048. [Link]

  • Stanley, C. B., et al. (2020). SCOMAP-XD: atomistic deuterium contrast matching for small-angle neutron scattering in biology. Journal of Applied Crystallography, 53(Pt 5), 1316–1326. [Link]

  • NIST Center for Neutron Research. (2014). Scattering Length Density Calculator. [Link]

  • Jacobsen, J. B., Kirkensgaard, J., & Tyler, A. (n.d.). Tutorial: Scattering Length Density. SasView Documentation. [Link]

Sources

Advanced Application Note: LC-MS/MS Method Development with Squalane-d62

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Method Development Guide Target Analyte: Perdeuterated Squalane (


)
Technique:  Non-Aqueous Reversed-Phase Liquid Chromatography (NARP-LC) coupled to APCI-MS/MS

Abstract

This guide details the method development strategy for utilizing Squalane-d62 as a reference standard in lipidomics and pharmaceutical quality control (e.g., vaccine adjuvant analysis). Unlike polar analytes, Squalane-d62 is a saturated, non-polar hydrocarbon that exhibits zero response in standard Electrospray Ionization (ESI) and suffers from severe solubility issues in conventional aqueous mobile phases. This protocol establishes a Non-Aqueous Reversed-Phase (NARP) workflow using Atmospheric Pressure Chemical Ionization (APCI) to ensure robust quantification and retention time locking.

Introduction & Scientific Rationale

Why Squalane-d62?

Squalane (


) is the hydrogenated form of Squalene. It is chemically inert and widely used as an emollient in cosmetics and an immunologic adjuvant in vaccines.
Squalane-d62  (all 62 hydrogen atoms replaced by deuterium) serves as the "Gold Standard" Internal Standard (ISTD) for two reasons:
  • Ideal Normalization: It perfectly mimics the extraction efficiency of neutral lipids and waxes, which are often lost during standard liquid-liquid extraction (LLE).

  • Mass Shift: The mass difference between native Squalane (~422.8 Da) and Squalane-d62 (~485.2 Da) is +62.4 Da . This massive shift eliminates isotopic crosstalk, allowing for high-sensitivity trace analysis without background interference.

The Ionization Challenge (The "ESI Trap")

Critical Warning: Do not attempt to analyze Squalane-d62 using ESI. Squalane lacks functional groups (hydroxyls, amines, carbonyls) required for protonation or deprotonation in the liquid phase. It is a "spectroscopic ghost" in ESI.

  • Solution: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) .[1] These techniques ionize analytes in the gas phase via charge transfer or proton transfer from solvent plasma.

Physicochemical Context & Solubility Strategy

Squalane is "super-hydrophobic" (LogP > 15). It is insoluble in water and methanol.[2]

  • Failure Mode: Injecting a hexane-based stock directly into a high-water mobile phase will cause the analyte to precipitate inside the injector loop or column head, leading to carryover and poor reproducibility.

  • Success Strategy: Use a Non-Aqueous Reversed-Phase (NARP) system.

Table 1: Solubility & Solvent Compatibility
SolventSolubility StatusRole in Protocol
Water InsolubleAvoid (Max 5% in mobile phase)
Methanol Immiscible/PoorAvoid as primary solvent
Acetonitrile (ACN) Partial/LowWeak Mobile Phase (A)
Isopropanol (IPA) SolubleStrong Mobile Phase (B)
Hexane/Chloroform Highly SolubleStock Solution Preparation
Toluene Highly SolubleAPPI Dopant / Stock Solvent

Method Development Workflow (Visualized)

The following diagram outlines the critical decision matrix for setting up the Squalane-d62 method.

MethodWorkflow Start Start: Squalane-d62 Method Dev StockPrep Stock Prep (Solvent: Chloroform or Hexane) Start->StockPrep Dilution Working Std Dilution (Diluent: 100% IPA or 50:50 IPA:ACN) StockPrep->Dilution SolubilityCheck Solubility Check (Visual Inspection for Turbidity) Dilution->SolubilityCheck IonSource Select Ion Source SolubilityCheck->IonSource APCI APCI (Positive Mode) Mechanism: Charge Transfer IonSource->APCI Recommended ESI ESI (Electrospray) IonSource->ESI Avoid ColumnSel Column Selection C30 (Preferred) or C18 APCI->ColumnSel ESI->Start Fails (No Signal) MobilePhase NARP Gradient A: ACN | B: IPA/Hexane ColumnSel->MobilePhase MS_Tuning MS Tuning Optimize Corona Current & Vaporizer Temp MobilePhase->MS_Tuning Validation Validation (Linearity, Recovery) MS_Tuning->Validation

Caption: Decision matrix for Squalane-d62 analysis. Note the critical branch avoiding ESI and the requirement for compatible dilution solvents.

Detailed Experimental Protocol

Phase 1: Standard Preparation (The "No-Crash" Protocol)

Objective: Create a stable standard curve without precipitation.

  • Primary Stock (1 mg/mL): Weigh Squalane-d62 and dissolve in Chloroform or Hexane . Do not use Methanol.

  • Working Stock (10 µg/mL): Dilute the Primary Stock into Isopropanol (IPA) .

    • Why IPA? IPA is miscible with both the hexane stock and the Acetonitrile mobile phase, acting as a "bridge" solvent.

  • Calibration Standards: Prepare serial dilutions in Isopropanol .

    • Self-Validation Step: Before injecting, place the vial in a refrigerator (4°C) for 30 minutes. If the solution turns cloudy, the solubility limit is breached. Re-formulate with a higher ratio of Hexane or Toluene.

Phase 2: LC Configuration (NARP)

Objective: Elute the highly hydrophobic Squalane-d62 within a reasonable timeframe.

  • Column: C30 Reversed-Phase (e.g., YMC Carotenoid or Accucore C30), 2.1 x 100 mm, 2.6 µm.

    • Reasoning: C30 offers superior shape selectivity for long-chain isomers compared to C18.

  • Mobile Phase A: 100% Acetonitrile (ACN).[3]

  • Mobile Phase B: 90% Isopropanol / 10% Hexane (v/v).

    • Note: The Hexane helps solubilize the squalane and improves ionization in APCI.

  • Gradient:

    • 0-1 min: 100% A (Load)

    • 1-10 min: Ramp to 100% B

    • 10-15 min: Hold 100% B (Elution of Squalane-d62 typically ~12 min)

    • 15-16 min: Return to 100% A

  • Flow Rate: 0.3 - 0.5 mL/min.[4]

  • Column Temp: 40°C - 50°C (Higher temp improves mass transfer for lipids).

Phase 3: MS/MS Detection (APCI Settings)

Objective: Generate stable molecular ions via Gas Phase Chemical Ionization.

  • Source: APCI (Positive Mode).

  • Corona Current: 4.0 - 10.0 µA. (Start high for alkanes).

  • Vaporizer Temp: 350°C - 450°C .

    • Critical: Squalane has a high boiling point (~176°C at reduced pressure, much higher at atm). The vaporizer must be hot enough to ensure the analyte is in the gas phase before it reaches the corona pin.

  • Drying Gas: Nitrogen, high flow (e.g., 50-60 psi).

  • Target Ions (MRM Transitions):

    • Saturated hydrocarbons in APCI often undergo Hydride Abstraction

      
       or form Solvent Adducts .
      
    • Precursor (Q1):

      • Look for 484.5 m/z (

        
        , equivalent to hydride abstraction).
        
      • Look for 486.5 m/z (

        
        , if protonation occurs via solvent).
        
    • Product (Q3): Squalane fragments poorly. You may need to use Pseudo-MRM (e.g., 484.5 -> 484.5) or look for major alkyl chain losses (e.g., loss of

      
      ).
      
    • Recommendation: Perform a Q1 Scan first to determine if your specific solvent system favors

      
       or 
      
      
      
      .

Mechanism of Ionization (APCI)[5]

Understanding the physics ensures you can troubleshoot sensitivity issues.

APCI_Mechanism Corona Corona Pin (High Voltage) N2 N2 Gas Corona->N2 e- impact ReagentIon Reagent Ions (N2+*, H3O+) N2->ReagentIon Primary Ionization Solvent Solvent Vapor (IPA/Hexane) Solvent->ReagentIon Charge Transfer Analyte Squalane-d62 (Neutral Gas) ReagentIon->Analyte Chemical Ionization ProductIon Product Ion [M-D]+ or [M+H]+ Analyte->ProductIon Hydride Abstraction or Protonation

Caption: APCI cascade. The solvent acts as the reagent gas.[1] Hexane in the mobile phase enhances charge transfer efficiency to the alkane.

Troubleshooting & Self-Validation

System Suitability Test (SST)

Before running samples, inject a "Zero" (Blank) and a "High Standard" (10 µg/mL).

  • Acceptance Criteria:

    • Retention Time: Squalane-d62 must elute >10 min (indicates proper interaction with C30 phase).

    • Peak Width: < 0.5 min. (Broad peaks indicate solubility issues or "cold spots" in the vaporizer).

    • Carryover: The Blank following the High Standard must be < 1% of the Low Standard area. Squalane is sticky; wash the needle with 100% Hexane or Chloroform .

Common Pitfalls
  • Low Sensitivity:

    • Cause: Vaporizer temp too low.

    • Fix: Increase to 400°C-500°C. Squalane must be gaseous to ionize in APCI.

  • No Signal:

    • Cause: Wrong ionization mode (ESI used) or wrong polarity.

    • Fix: Ensure APCI Positive mode. Check if

      
       is the dominant species rather than 
      
      
      
      .
  • Pressure Fluctuations:

    • Cause: Squalane precipitating in the mixing tee.

    • Fix: Switch to NARP (Non-Aqueous) mobile phases. Ensure Mobile Phase B (IPA) is used for the gradient transition.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. Available at: [Link]

  • LIPID MAPS® Lipidomics Gateway. "Internal Standards for Lipidomic Analysis." Available at: [Link]

  • Cai, S.S., & Syage, J.A. (2006). "Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals." Journal of Chromatography A. (Discusses APCI vs APPI for non-polars).
  • Byrdwell, W.C. (2001). "Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids." Lipids.[3][5][6][7] (Foundational text on APCI mechanisms for lipids).

Sources

Application Note: A Robust GC-MS Protocol for the Quantification of Total Petroleum Hydrocarbons in Environmental Matrices Using Squalane-d62 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Hydrocarbon Quantification

Environmental contamination by petroleum hydrocarbons, resulting from industrial activities, oil spills, and leaking storage tanks, poses a significant threat to ecosystems and public health.[1] Regulatory bodies worldwide mandate the monitoring of Total Petroleum Hydrocarbons (TPH) in soil and water to assess the extent of contamination and the efficacy of remediation efforts.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering powerful separation and sensitive detection of complex hydrocarbon mixtures.[4][5]

However, the inherent complexity and variability of environmental samples (e.g., soil, sediment, water) introduce significant analytical challenges, including sample loss during preparation and matrix-induced signal suppression or enhancement in the instrument.[6] To ensure data accuracy and reliability, the internal standard method of quantification is indispensable. A deuterated internal standard, which is chemically identical to the target analyte but has a different mass due to the substitution of hydrogen with deuterium, is the gold standard.[7][8][9] It co-elutes with the analyte, experiencing the same procedural losses and matrix effects, thereby providing a reliable reference for correction.[9][10]

This application note details a comprehensive, validated protocol for the quantification of medium- to long-chain hydrocarbons (typically in the C10 to C40 range) in environmental samples. The method employs Squalane-d62, a fully deuterated C30 alkane, as the internal standard. Its high molecular weight, stability, and chemical similarity to the heavier hydrocarbon fractions make it an ideal choice to correct for analytical variability and ensure the highest degree of accuracy and trustworthiness in TPH analysis.[11][12]

Principle of the Internal Standard Method

The fundamental principle of this method is to add a precise, known quantity of Squalane-d62 to every sample, calibration standard, and quality control sample prior to extraction and analysis.[10][13] During GC-MS analysis, the instrument measures the response (peak area) for both the target hydrocarbon analytes and the Squalane-d62 internal standard (IS). Because the IS and the analytes are subjected to identical conditions, any loss during sample preparation or fluctuation in instrument performance will affect both proportionally.

Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the known concentrations of calibration standards to generate a calibration curve. The concentration of hydrocarbons in an unknown sample is then determined from this curve, providing a result that has been corrected for procedural and instrumental variance.[13][14]

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Environmental Sample (Soil or Water) Spike Spike with known amount of Squalane-d62 (IS) Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup Extract Cleanup (e.g., Silica Gel) Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Process Peak Integration (Analyte & IS Areas) GCMS->Process Quantify Quantification using Calibration Curve Process->Quantify Report Final Concentration Report (mg/kg or µg/L) Quantify->Report

Overall workflow for hydrocarbon quantification.

Materials and Reagents

  • Standards:

    • Squalane-d62 (≥98% isotopic purity), MedchemExpress or equivalent.[11]

    • TPH Calibration Standard: A certified mixture of n-alkanes (C10 to C40) in a non-interfering solvent.

    • Diesel Range Organics (DRO) or Motor Oil standards for method validation.

  • Solvents (High Purity, HPLC or GC Grade):

    • Hexane

    • Acetone

    • Methylene Chloride (Dichloromethane)

  • Reagents:

    • Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours to remove organic contaminants).

    • Silica Gel (60-200 mesh, activated by heating at 130°C for 16 hours).

    • Reagent-grade water for blanks.

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS).

    • Soxhlet extraction apparatus or ultrasonic bath.

    • Separatory funnels (1 L or 2 L).

    • Glass chromatography columns for cleanup.

    • Nitrogen evaporator or rotary evaporator.

    • Analytical balance (4-decimal place).

    • Glassware: beakers, volumetric flasks, pipettes, vials with PTFE-lined caps.

    • Centrifuge.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Squalane-d62 Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of Squalane-d62 and dissolve it in hexane in a 100 mL Class A volumetric flask. This stock solution should be stored at 4°C.

  • TPH Calibration Standards (e.g., 0.5 to 100 µg/mL): Prepare a series of at least five calibration standards by serially diluting a certified TPH stock standard with hexane.

  • Spiking of Calibration Standards: To each calibration standard, add a precise volume of the Squalane-d62 stock solution to achieve a constant final concentration (e.g., 10 µg/mL) in every standard. This ensures the analyte/IS ratio is solely dependent on the analyte concentration.[13]

Protocol 2: Sample Preparation and Extraction

Causality Behind the Choice: The extraction method is chosen based on the sample matrix. Soxhlet extraction is exhaustive for solid samples, while liquid-liquid extraction is standard for aqueous samples. The internal standard is added at the very beginning to ensure it experiences any and all analyte loss during these rigorous steps.

A. Soil and Sediment Samples:

  • Homogenize the field sample thoroughly. Weigh approximately 10-15 g of the sample into a beaker.[15]

  • Spiking: Add a precise volume (e.g., 1 mL) of the 100 µg/mL Squalane-d62 stock solution directly onto the soil.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to create a dry, free-flowing powder.

  • Transfer the mixture to a Soxhlet extraction thimble and extract with a 1:1 mixture of hexane:acetone for 6-8 hours.[16] Alternatively, use ultrasonic extraction for 15-20 minutes.

  • Allow the extract to cool.

B. Water Samples:

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spiking: Add a precise volume (e.g., 1 mL) of the 100 µg/mL Squalane-d62 stock solution into the water.

  • Add 60 mL of methylene chloride, cap, and shake vigorously for 2 minutes, venting frequently.

  • Allow the layers to separate and drain the bottom organic layer into a flask.[17]

  • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining all organic extracts.

Protocol 3: Extract Cleanup and Concentration

Causality Behind the Choice: Environmental extracts are often "dirty," containing polar compounds (like humic acids) and other materials that can interfere with GC analysis. A silica gel cleanup step selectively removes these polar interferences, allowing the non-polar hydrocarbons of interest to pass through.[17][18]

  • Prepare a chromatography column by packing it with a slurry of activated silica gel in hexane. Top the silica gel with a layer of anhydrous sodium sulfate.

  • Pass the combined extract (from Protocol 2) through the column.

  • Elute the hydrocarbon fraction with hexane.

  • Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 4: GC-MS Instrumental Analysis

Causality Behind the Choice: A splitless injection is used to maximize the transfer of analytes onto the column for trace-level sensitivity. The oven temperature program is designed to separate hydrocarbons by their boiling points, from the more volatile C10 to the heavy C40. Selected Ion Monitoring (SIM) mode is chosen over a full scan because it dramatically increases sensitivity by focusing the mass spectrometer's duty cycle on only the ions of interest.[17][19]

Parameter Condition Justification
GC System Agilent Intuvo 9000 or equivalentProvides robust and reproducible chromatography.
Inlet Split/Splitless @ 300°CSplitless mode for high sensitivity. High temperature ensures volatilization of heavy hydrocarbons.
Injection Volume 1 µLStandard volume for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.5 mL/minInert gas providing good chromatographic efficiency.
Column Agilent DB-5ht (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating hydrocarbons by boiling point.
Oven Program 40°C (hold 2 min), ramp 15°C/min to 320°C (hold 10 min)Separates C10 to C40 hydrocarbons effectively across the chromatographic run.
MS System Triple-Quadrupole or Single-Quadrupole MSProvides necessary mass filtering and detection.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, robust ionization method creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity for target compounds.[19]
Ions Monitored TPH Alkanes: m/z 57, 71, 85. Squalane-d62: Specific fragment ions (e.g., m/z 66, 126, 183 - Note: exact ions should be confirmed by injecting the standard)m/z 57 is a characteristic fragment for aliphatic hydrocarbons.[17] Deuterated standard ions are distinct from the analyte.

Data Analysis and Quantification

  • Calibration Curve: For each calibration standard, calculate the peak area ratio of the TPH (total integrated area between the retention times of C10 and C40) to the Squalane-d62 peak area. Plot this ratio against the TPH concentration to generate a linear regression curve. The coefficient of determination (R²) should be ≥ 0.995.[13]

  • Sample Quantification: Calculate the TPH/Squalane-d62 peak area ratio for each environmental sample. Determine the concentration in the extract (C_extract, in µg/mL) using the calibration curve equation.

  • Final Concentration Calculation: Calculate the final concentration in the original sample using the appropriate formula:

    • For Soil (mg/kg): (C_extract * V_final) / W_sample

    • For Water (µg/L): (C_extract * V_final) / V_sample

    Where:

    • C_extract = Concentration from calibration curve (µg/mL)

    • V_final = Final volume of the extract (mL)

    • W_sample = Dry weight of the soil sample (kg)

    • V_sample = Volume of the water sample (L)

Method Performance and Trustworthiness

A robust analytical method must be validated to prove it is fit for its intended purpose.[20][21] This protocol is designed as a self-validating system by consistently monitoring the performance of the internal standard.

G cluster_input Input cluster_process Analytical Process cluster_output Output Signals Sample Environmental Sample (Analytes + Matrix) GCMS Extraction, Cleanup, GC-MS Analysis Sample->GCMS IS Squalane-d62 (IS) (Known Amount) IS->GCMS Analyte_Signal Analyte Peak Area (Affected by loss & matrix) GCMS->Analyte_Signal IS_Signal IS Peak Area (Affected by loss & matrix) GCMS->IS_Signal Quant Quantification Conc ∝ Area_Analyte / Area_IS Analyte_Signal->Quant IS_Signal->Quant

Principle of internal standard quantification.

Method Validation Parameters:

Parameter Typical Performance Criteria Significance
Linearity (R²) ≥ 0.995Demonstrates a direct proportional relationship between concentration and instrument response over the desired range.
Limit of Detection (LOD) 0.5 µg/mL (in extract)The lowest concentration that can be reliably distinguished from background noise.[22]
Limit of Quantification (LOQ) 1.5 µg/mL (in extract)The lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Measures the repeatability of the analysis on replicate samples, indicating method consistency.[22]
Accuracy / Recovery (%) 80-120%Determined by analyzing spiked matrix samples, this shows how close the measured value is to the true value.[22]

Field-Proven Insights & Troubleshooting:

  • Trustworthiness through IS Monitoring: The peak area of Squalane-d62 should be consistent (e.g., within ±30%) across all samples in an analytical batch.[23] A significant deviation in a single sample may indicate an error in sample preparation (e.g., incorrect spiking volume, major extraction failure) and warrants re-analysis.

  • Addressing Matrix Interference: If complex matrices cause chromatographic peak overlap with the Squalane-d62, adjustment of the GC oven temperature program may be necessary to improve resolution. Alternatively, a more aggressive cleanup step (e.g., using a multi-layered silica/alumina column) can be employed.

  • Ensuring High Isotopic Purity: It is critical to use a Squalane-d62 standard with high isotopic enrichment (≥98%). Low purity could result in a detectable signal at the mass of the non-labeled compound, leading to inaccurate quantification.[7]

Conclusion

The use of Squalane-d62 as an internal standard provides a robust and reliable framework for the quantification of total petroleum hydrocarbons in challenging environmental matrices. By compensating for variations in sample preparation and instrument response, this GC-MS method delivers high-quality, defensible data essential for environmental assessment and regulatory compliance. The detailed protocols and validation guidelines presented herein offer researchers and analytical scientists a field-proven system for achieving accuracy and precision in hydrocarbon analysis.

References

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021). Lab Manager. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). PubMed. [Link]

  • Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures. (2000). PubMed. [Link]

  • GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. (n.d.). DigitalCommons@URI. [Link]

  • Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. (n.d.). Agilent. [Link]

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2018). ResearchGate. [Link]

  • Total Petroleum Hydrocarbons Fact Sheet. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. (n.d.). ASTM International. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • Method 8440: Total Recoverable Petroleum Hydrocarbons by Infrared Spectrophotometry. (1996). U.S. Environmental Protection Agency (EPA). [Link]

  • OVERVIEW OF TOTAL PETROLEUM HYDROCARBONS. (n.d.). NCBI - NIH. [Link]

  • Frequently Asked Questions About TPH Analytical Methods for Crude Oil. (n.d.). American Petroleum Institute (API). [Link]

  • How Analytical Standards Support Method Validation & Calibration. (2025). Pure Synth. [Link]

  • Sampling Protocols and Analytical Methods for Determining Petroleum Products in Soil and Water. (n.d.). Ministry for the Environment. [Link]

  • C-GC-MS ,and its application to crude oil analysis. (n.d.). Geological Society of Malaysia. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

  • TPH Analytical Methods. (n.d.). ITRC. [Link]

  • How i can prepare the soil sample for hydrocarbon analysis through GC/MS kindly share the method for sample preparation of soil ? (2018). ResearchGate. [Link]

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2019). Taylor & Francis. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food & Drug Administration (FDA). [Link]

  • Analytical methods for the Determination of Total Petroleum Hydrocarbons in Soil. (n.d.). National Environment Protection Council. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC. [Link]

  • How to use squalene for internal standard for gc-ms analysis and what amount? (2024). ResearchGate. [Link]

  • Determination of Total Hydrocarbon in Contaminated Soil by using Mixture Standard Samples. (n.d.). MAK HILL Publications. [Link]

  • Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. (2018). Atmospheric Measurement Techniques. [Link]

  • Quantitative Analysis of Squalene. (n.d.). Japan Customs. [Link]

  • The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry. (n.d.). PMC - NCBI. [Link]

Sources

Preparation of calibration curves using 2,6,10,15,19,23-hexamethyltetracosane-d62

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Precision Quantification: A Detailed Protocol for the Preparation of Calibration Curves Using 2,6,10,15,19,23-hexamethyltetracosane-d62 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry.

Foundational Principle: The Imperative of an Internal Standard

In the landscape of quantitative analytical chemistry, particularly within regulated bioanalysis, the pursuit of accuracy and precision is paramount. The measurement of analyte concentrations in complex biological matrices is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is introduced to the analytical workflow to correct for these variabilities. The ideal IS is a compound that behaves chemically and physically as similarly to the analyte of interest as possible. Stable Isotope-Labeled (SIL) internal standards are widely regarded as the gold standard for mass spectrometry-based quantification, a recommendation supported by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

This guide provides a detailed protocol and the underlying scientific rationale for using 2,6,10,15,19,23-hexamethyltetracosane-d62 (Squalane-d62), a fully deuterated hydrocarbon, as a robust internal standard for the construction of calibration curves.

The Rationale: Why Squalane-d62 is an Effective Internal Standard

The efficacy of an internal standard hinges on its ability to perfectly mimic the analyte through every stage of the analytical process—from extraction to detection.[5] By adding a known, constant amount of the IS to every sample, calibrator, and quality control (QC) sample, any procedural variations will affect both the analyte and the IS to the same degree.[6] This maintains a constant ratio of their signals, leading to reliable quantification.

Key Advantages of Using a SIL-IS like Squalane-d62:

  • Physicochemical Mimicry: Squalane-d62 is chemically identical to its unlabeled counterpart, squalane (2,6,10,15,19,23-hexamethyltetracosane), differing only in isotopic mass.[7] This ensures nearly identical behavior during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix—are a primary source of inaccuracy in LC-MS and GC-MS analysis.[4][8] Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their peak areas remains unaffected, ensuring data accuracy.[1][5]

  • Mass-Based Differentiation: The mass difference between Squalane-d62 and the native analyte allows for their distinct detection by a mass spectrometer, while their chemical similarities ensure they are not separated by chromatography.

Physicochemical Properties of 2,6,10,15,19,23-hexamethyltetracosane-d62

A thorough understanding of the internal standard's properties is essential for its correct application.

PropertyValueSource(s)
IUPAC Name 2,6,10,15,19,23-Hexakistetracosane[]
Synonyms Squalane-d62[7][10]
CAS Number 16514-83-3[10][11][12]
Unlabeled CAS 111-01-3[10][13]
Molecular Formula C₃₀D₆₂[10][11][13]
Molecular Weight ~485.20 g/mol [10][13]
Appearance Colorless, viscous liquid/oil[11]
Purity Typically >95-98 atom % D[11][13]
Solubility Soluble in non-polar organic solvents (e.g., hexane, chloroform)[][14]

Experimental Protocol: Step-by-Step Preparation of Calibration Curves

This protocol details the preparation of a set of calibration standards for the quantification of squalane using Squalane-d62 as the internal standard. The principles can be adapted for other non-polar analytes where Squalane-d62 is a suitable IS.

Required Materials and Reagents
  • 2,6,10,15,19,23-hexamethyltetracosane-d62 (Squalane-d62)

  • 2,6,10,15,19,23-hexamethyltetracosane (Squalane, analyte standard)

  • High-purity solvent (e.g., Hexane, GC or LC-MS grade)[15]

  • Class A volumetric flasks (various sizes)

  • Calibrated precision micropipettes and tips

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Autosampler vials

Workflow for Preparation of Calibration Standards

The following diagram outlines the comprehensive workflow for preparing the calibration standards, from initial stock solutions to the final, spiked samples ready for analysis.

G cluster_stock Step 1: Stock Solution Preparation cluster_working Step 2 & 3: Working & Spiking Solutions cluster_cal Step 4: Serial Dilution & Spiking Analyte Analyte Standard (Squalane) Analyte_Stock Analyte Stock (AS1) 1 mg/mL Analyte->Analyte_Stock  Weigh & Dissolve IS Internal Standard (Squalane-d62) IS_Stock IS Stock (ISS1) 1 mg/mL IS->IS_Stock  Weigh & Dissolve Analyte_Working Analyte Working Std (AWS) 100 µg/mL Analyte_Stock->Analyte_Working Dilute AS1 IS_Spiking IS Spiking Solution (ISS2) 10 µg/mL IS_Stock->IS_Spiking Dilute ISS1 CAL8 CAL 8 1000 ng/mL Analyte_Working->CAL8 Serially Dilute AWS CAL_Final Final Calibration Standards (Analyte + IS) IS_Spiking->CAL_Final Spike Constant Volume of ISS2 into each CAL level & Unknowns CAL7 CAL 7 500 ng/mL CAL8->CAL7 CAL6 CAL 6 250 ng/mL CAL7->CAL6 CAL1 ... CAL6->CAL1 G cluster_input Inputs from MS cluster_output Outputs Analyte_Area Analyte Peak Area (A_x) Ratio Calculate Peak Area Ratio (A_x / A_is) Analyte_Area->Ratio IS_Area IS Peak Area (A_is) IS_Area->Ratio Final_Conc Unknown Sample Concentration Curve Plot Ratio vs. [Analyte] Perform Linear Regression y = mx + c Ratio->Curve Interpolate Interpolate Unknown Ratio onto Calibration Curve Curve->Interpolate Interpolate->Final_Conc

Caption: Data Analysis and Quantification Workflow.

  • Calculate Peak Area Ratio: For each calibration standard, calculate the ratio of the analyte's peak area to the internal standard's peak area. [5]2. Construct Calibration Curve: Plot the peak area ratio (y-axis) against the known concentration of the analyte in each standard (x-axis).

  • Perform Linear Regression: Apply a linear regression model to the data points. The curve should have a correlation coefficient (r²) of ≥0.99 for acceptance.

  • Quantify Unknowns: Calculate the peak area ratio for the unknown samples and use the regression equation (y = mx + c) from the calibration curve to determine the analyte concentration. [5]

Method Validation: Ensuring a Self-Validating System

A protocol's trustworthiness is established through rigorous validation. According to regulatory guidelines, key parameters must be assessed to ensure the method is fit for purpose. [16][17][18]

  • Linearity and Range: The range of concentrations over which the calibration curve is linear, accurate, and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, high) across different analytical runs.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: Ensure the stability of Squalane-d62 and the analyte in stock solutions and in the biological matrix under various storage conditions. A protocol to assess H/D isotopic exchange may be necessary to confirm that deuterium atoms are not being replaced by hydrogen from the matrix or solvent, which would compromise accuracy. [5]

Conclusion

The use of a stable isotope-labeled internal standard is a powerful strategy for mitigating the inherent variability of quantitative analysis in complex matrices. 2,6,10,15,19,23-hexamethyltetracosane-d62 serves as an exemplary IS for its non-polar, high-molecular-weight analyte counterpart, squalane, and other similar compounds. By following the detailed protocol outlined in this guide—grounded in the principles of physicochemical mimicry and consistent application—researchers can construct highly accurate and robust calibration curves, leading to reliable and defensible quantitative data that meets the stringent requirements of modern analytical science.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of matrix-matched calibration curves using deuterated FFAs and C17:0 as internal standards in the validated SFC-MS method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • MedchemExpress. Squalane-d62 | Stable Isotope (Japanese). Retrieved from [Link]

  • Zhang, J., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. Retrieved from [Link]

  • Santoro, A., et al. (2023). Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry. PMC. Retrieved from [Link]

  • Bioanalysis Zone. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • ResearchGate. (2024). How to use squalene for internal standard for gc-ms analysis and what amount?. Retrieved from [Link]

  • Japan Customs. (n.d.). 303 Quantitative Analysis of Squalene. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Squalane. Retrieved from [Link]

  • Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Retrieved from [Link]

  • The Good Scents Company. (n.d.). squalane tetracosane, 2,6,10,15,19,23-hexamethyl-. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025). The Mechanism of Protective Action of Plant-Derived Squalane (2,6,10,15,19,23-Hexamethyltetracosane) Against UVA Radiation-Induced Apoptosis in Human Dermal Fibroblasts. Retrieved from [Link]

  • PubChem. (n.d.). (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene. Retrieved from [Link]

  • ChemBK. (2024). 2,6,10,15,19,23-Hexamethyltetracosane, Cosbiol, Perhydrosqualene, Robane. Retrieved from [Link]

  • ResearchGate. (2025). Viscosity and Density of Carbon Dioxide + 2,6,10,15,19,23-Hexamethyltetracosane (Squalane)† | Request PDF. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Squalane - the NIST WebBook. Retrieved from [Link]

Sources

Dilution factors for high-purity squalane-d62 in hexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the preparation, handling, and dilution logic for Squalane-d62 (CAS 16514-83-3) , a fully deuterated hydrocarbon internal standard (IS).[] Due to the volatility of hexane and the viscosity of neat squalane, standard volumetric protocols often yield Retention Time (RT) shifts and quantitation errors. This guide introduces a Gravimetric-Volumetric Hybrid Protocol to ensure isotopic integrity and linearity across Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Introduction & Scientific Rationale

Squalane-d62 (


) is the "Gold Standard" internal reference for analyzing non-polar hydrocarbons, lipids, and petrochemicals.[] Its fully saturated, deuterated structure renders it chemically inert and resistant to H/D exchange, unlike partially unsaturated analogs.[]

Why Hexane? Hexane is the solvent of choice due to its low polarity index (0.1), which matches the solubility parameter of squalane. However, hexane’s high vapor pressure (


 at 

) creates a "cooling effect" during pipetting, leading to volume contraction and concentration errors of up to 5-10% in standard air-displacement pipettes.[]

The Challenge of Dilution Squalane is a viscous oil (


). Attempting to pipette small volumes (

) of neat material using plastic tips results in poor recovery due to surface tension retention. This protocol utilizes a Gravimetric Primary Stock approach to eliminate this variable.

Material Properties & Safety

PropertyValueCritical Note
Compound Squalane-d62Fully Deuterated
CAS 16514-83-3Verify CAS on CoA
MW 485.19 g/mol Heavier than native (

)
Density

Do not rely on density for volume calc.
Solvent n-Hexane (HPLC/MS Grade)Purity

required to avoid ghost peaks
Storage

(Dark)
Allow to reach RT before opening

Protocol 1: Primary Stock Preparation (Gravimetric)

Objective: Create a traceable Primary Stock Solution (


) with 

uncertainty.

Equipment:

  • Analytical Balance (0.01 mg readability).

  • 10 mL Class A Volumetric Flask (Borosilicate glass).

  • Glass Pasteur Pipette (Avoid plastic tips for neat transfer).

Procedure:

  • Tare a clean, dry 10 mL volumetric flask on the balance.

  • Using a glass pipette, transfer approximately 10 mg of neat Squalane-d62 directly into the flask.

    • Note: Do not aim for exactly 10.00 mg. Record the exact mass (e.g.,

      
      ).
      
  • Calculate the required volume of hexane to achieve exact concentration, OR simply fill to the line and calculate the resulting concentration.

    • Recommendation: Fill to the 10 mL mark with n-Hexane.

  • Cap immediately and invert 20 times to mix. Sonicate for 5 minutes.

  • Calculate Concentration (

    
    ): 
    
    
    
    

Expert Insight: Hexane expands significantly with temperature. Prepare this solution at the same temperature (


) as the glassware calibration temperature.

Protocol 2: Serial Dilution Strategy

Objective: Generate Working Standards (


) and Spiking Solutions (

).

The Dilution Factor Logic: Direct dilution from Stock (


) to Working (

) requires a 1:1000 dilution. Doing this in one step (e.g.,

in

) is error-prone. We use a Two-Step Serial Dilution .
Step A: Intermediate Standard (1:10 Dilution)
  • Target:

    
    
    
  • Method:

    • Dispense 900

      
        of Hexane into a 2 mL GC vial using a gas-tight glass syringe.
      
    • Add 100

      
        of Primary Stock (
      
      
      
      ).
    • Vortex for 10 seconds.

Step B: Working Standard (1:10 Dilution)
  • Target:

    
     (Typical IS concentration for SIM analysis)
    
  • Method:

    • Dispense 900

      
        of Hexane into a 2 mL GC vial.
      
    • Add 100

      
        of Intermediate Standard (
      
      
      
      ).
    • Vortex.

Dilution Factor Table

Solution IDSourceVolume TakenSolvent Vol.Dilution Factor (DF)Final Conc. (Approx)
Primary Stock Neat10 mg10 mLN/A

Intermed.[] A Primary


10

Working B Intermed. A


100 (Total)

Spiking C Working B


1000 (Total)

Workflow Visualization

The following diagram illustrates the critical path from neat material to instrument injection, highlighting the "Check Points" for QC.

G Neat Neat Squalane-d62 (Viscous Oil) Balance Gravimetric Weighing (Analytical Balance) Neat->Balance  Transfer ~10mg   Stock Primary Stock ~1000 µg/mL (Hexane) Balance->Stock  Dissolve in 10mL Hexane   Inter Intermediate Std 100 µg/mL Stock->Inter  1:10 Dilution   (Gas-tight Syringe) Working Working IS 10 µg/mL Inter->Working  1:10 Dilution   Sample Unknown Sample (Matrix) Working->Sample  Spike into Matrix   (Correction Step) GCMS GC-MS Injection (SIM Mode) Working->GCMS  QC Check   Sample->GCMS  Analyze  

Figure 1: Critical Path for Squalane-d62 Preparation.[][2][3][4] Note the transition from Gravimetric (Red/Yellow) to Volumetric (Green/Blue) steps.

Quality Control & Validation

To ensure the dilution factors are accurate, you must validate the Response Factor (RF) .

  • Blank Check: Inject pure Hexane. Ensure no peaks appear at the Squalane-d62 retention time (approx. 20-25 mins on DB-5MS columns).

  • Linearity Check: Inject the Working Standard (

    
    ) and the Spiking Solution (
    
    
    
    ). The area counts should differ by exactly a factor of 10 (
    
    
    ).
  • ISTD Stability: Monitor the area counts of Squalane-d62 in your sequence. If area counts drop

    
     over 10 runs, check for solvent evaporation in the autosampler vials (hexane is highly volatile).
    

Self-Validating Logic: If your calculated concentration is


 and you inject it against a certified external standard of native Squalane, the Response Ratio (Area d62 / Area Native) should be consistent (close to 1.0, adjusted for purity).[]

References

  • National Institute of Standards and Technology (NIST). (2023). Gravimetric Calibration of Volumetric Standards. NIST Special Publications. [Link]

  • Sigma-Aldrich (Merck). (2024). Squalane-d62 Product Specification and CoA (CAS 16514-83-3).[2][3][5] Sigma-Aldrich Technical Library. ]">https://www.sigmaaldrich.com[2]

  • US Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Hazardous Waste Test Methods. [Link]

  • Chromatography Forum. (2018). Volumetric vs. Gravimetric Dilution Best Practices in GC-MS.]">https://www.chromforum.org[]

Sources

Lipid extraction protocols involving perdeuterated squalane tracers

High-Precision Lipidomics: Quantitative Extraction of Neutral Lipids Using Perdeuterated Squalane ( ) Tracers

Abstract & Rationale

Lipid extraction is the single largest source of variability in quantitative lipidomics. While polar lipids (phospholipids) are efficiently extracted using traditional Folch or Bligh-Dyer methods, neutral lipids—specifically hydrocarbons like squalene, wax esters, and triglycerides—often suffer from phase separation variability.

This protocol details the use of Perdeuterated Squalane (Squalane-d62) as a superior Internal Standard (ISTD) for normalizing the recovery of the non-polar lipid fraction. Unlike deuterated fatty acids, Squalane-d62 is chemically inert, does not undergo esterification or oxidation, and possesses a hydrophobicity (

Why Squalane-d62?
  • Chemical Inertness: Lacks double bonds, preventing oxidation during sample processing (unlike Squalene).

  • Mass Shift: The substitution of 62 hydrogen atoms with deuterium results in a mass shift of +62 Da (

    
     vs. 
    
    
    ), moving the ISTD signal completely clear of endogenous interferences in Mass Spectrometry.
  • Phase Tracking: It partitions exclusively into the organic phase, serving as a truthful reporter of liquid-liquid extraction efficiency.

Experimental Workflow

The following diagram illustrates the critical "Spike-Before-Extract" logic required for valid normalization.

LipidExtractionSampleBiological Sample(Plasma/Tissue)SpikeSpike ISTD(Squalane-d62)Sample->Spike Critical StepHomogenizeHomogenization(Methanol)Spike->HomogenizeExtractBiphasic Extraction(MTBE/Water)Homogenize->Extract Add SolventPhaseSepPhase Separation(Centrifuge)Extract->PhaseSepCollectCollect Upper Phase(Organic/Lipids)PhaseSep->Collect Top LayerDryNitrogen Dry DownCollect->DryGCMSGC-MS Analysis(SIM Mode)Dry->GCMS Reconstitute

Figure 1: Workflow for lipid extraction utilizing Squalane-d62 as a surrogate internal standard. Note that spiking occurs prior to solvent addition to account for all extraction losses.

Materials & Reagents

ReagentSpecificationPurpose
Squalane-d62

Isotopic Purity (CAS 16514-83-3)
Internal Standard
MTBE HPLC/MS Grade (Methyl tert-butyl ether)Extraction Solvent
Methanol HPLC/MS GradeProtein Precipitation
Water LC-MS GradePhase Separation
Hexane GC GradeReconstitution Solvent

Detailed Protocols

Protocol A: Preparation of Internal Standard (ISTD)

Caution: Squalane is extremely hydrophobic and will adhere to plastic tips. Use glass syringes or positive displacement pipettes where possible.

  • Master Stock (1 mg/mL): Weigh 10 mg of Squalane-d62 into a 10 mL volumetric flask. Dissolve in Hexane (do not use Methanol as it is not soluble).

  • Working Solution (10 µg/mL): Dilute the Master Stock 1:100 in Methanol/MTBE (1:1 v/v).

    • Note: While Squalane is poor in pure Methanol, the 1:1 mix ensures solubility while being compatible with the initial homogenization step.

Protocol B: MTBE Lipid Extraction (Modified Matyash Method)

The MTBE method is preferred over Folch for this application because the lipid-rich phase floats on top, minimizing contamination from the protein pellet during collection.

  • Sample Preparation:

    • Aliquot 50 µL of plasma or 10-20 mg of tissue into a glass centrifuge tube (Teflon-lined cap).

  • ISTD Spiking (CRITICAL):

    • Add 10 µL of Working Solution (Squalane-d62) directly to the sample.

    • Result: 100 ng of ISTD on column.

    • Vortex gently for 10 seconds to equilibrate.

  • Homogenization:

    • Add 225 µL Methanol (ice-cold).

    • Vortex/Homogenize for 30 seconds.

  • Solvent Addition:

    • Add 750 µL MTBE .

    • Incubate on an orbital shaker at 4°C for 1 hour. (Allows full partitioning of neutral lipids).

  • Phase Separation:

    • Add 188 µL Water (MS-grade) to induce phase separation.

    • Vortex for 20 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection:

    • The Upper Phase is the organic layer containing Squalane-d62 and neutral lipids.

    • Transfer 700 µL of the upper phase to a new glass vial.

  • Drying & Reconstitution:

    • Evaporate to dryness under a stream of Nitrogen.

    • Reconstitute in 100 µL of Hexane or Isooctane .

Instrumental Analysis (GC-MS)[1][2][3][4][5]

Squalane is a saturated hydrocarbon and does not ionize well in ESI (Electrospray) LC-MS. EI (Electron Ionization) GC-MS is the gold standard for detection.

Instrument Parameters
  • Column: Agilent HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium, 1.2 mL/min constant flow.[1]

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Hold: 300°C for 5 min (Squalane elutes late, approx 280-290°C region).

MS Detection (SIM Mode)

Because Squalane-d62 is perdeuterated, its fragmentation pattern is shifted relative to native alkanes.

AnalyteFormulaMolecular WeightQuantifier Ion (m/z)Qualifier Ion (m/z)
Native Squalane

422.857.1 (

)
71.1, 85.1
Squalane-d62

485.266.1 (

)
82.1 (

)

Technical Insight: The base peak for saturated hydrocarbons in EI is typically the C4 or C5 cluster. For native squalane, this is m/z 57. For perdeuterated squalane, the mass shift calculation is:

Data Analysis & Recovery Calculation

To normalize your data, you must calculate the Recovery Factor (


)
Step 1: Calculate Recovery

Run a "Reference Standard" (10 µL of ISTD dried and reconstituted directly, without extraction) alongside your samples.

Step 2: Normalize Analyte Concentration

When quantifying endogenous neutral lipids (e.g., Cholesterol Esters, Wax Esters), use the response ratio:

Note: If

Troubleshooting

IssueProbable CauseSolution
Low ISTD Recovery (<50%) Incomplete phase separation or emulsion.Increase centrifugation speed; ensure MTBE:MeOH:Water ratio is exactly 10:3:2.5.
No ISTD Signal Squalane stuck to plastic tips.Use glass syringes or pre-wet tips with hexane before pipetting.
Peak Tailing Column overload or activity.Squalane is non-polar; ensure inlet liner is deactivated. Trim column guard.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

    • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry.

      • Camera, E., et al. (2010). Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry. Journal of Lipid Research.

        • Lozano-Grande, M. A., et al. (2018). Plant Sources, Extraction Methods, and Uses of Squalene.

          • Sigma-Aldrich. Squalane-d62 Product Specification & CAS 16514-83-3 Data.

            Best practices for handling volatile deuterated standards like squalane-d62

            Author: BenchChem Technical Support Team. Date: February 2026

            Part 1: Introduction & Technical Profile

            The Critical Role of Deuterated Internal Standards (ISTDs)

            In quantitative mass spectrometry (GC-MS and LC-MS), the Internal Standard (ISTD) is the anchor of accuracy.[1][2] By adding a known amount of a stable isotope-labeled analog (like Squalane-d62 ) to samples prior to extraction, researchers compensate for:

            • Extraction Efficiency: Loss of analyte during sample prep.

            • Injection Variability: Autosampler errors.

            • Matrix Effects: Ion suppression or enhancement in the source.[3]

            Technical Profile: Squalane-d62

            While the user prompt refers to "volatile" standards, Squalane-d62 (

            
            ) is chemically a semi-volatile  hydrocarbon with a high boiling point (~470°C).[] However, it is analyzed via Gas Chromatography (GC) , requiring it to be volatilized at high temperatures.[]
            

            The "volatility" risk in handling Squalane-d62 primarily pertains to the solvent (e.g., Hexane, Isooctane) used to prepare the standard.[] If the solvent evaporates, the standard concentration increases, invalidating the calibration.[]

            PropertyDataImplication for Handling
            CAS Number 16514-83-3Unique identifier for procurement.[][5][6]
            Molecular Weight ~485.2 g/mol Significant mass shift (+62 Da) vs. native Squalane (422.8 g/mol ) ensures no spectral overlap.
            Boiling Point ~470°C (Atm)Requires high GC oven temperatures; elutes late.
            Solubility Non-polar (Hexane, Toluene)Incompatible with aqueous/methanol stock solutions.[]
            Stability High (Saturated)Resistant to oxidation (unlike Squalene), but susceptible to sorption on plastics.[]

            Part 2: Core Directives & Protocols

            Storage and Stability (The "Cold Chain" Logic)

            Causality: Deuterated standards are expensive. While Squalane-d62 is chemically stable, the concentration integrity is fragile due to solvent volatility.

            • Primary Storage: Store neat (undiluted) material at -20°C protected from light.

            • Working Solutions: Store in flame-sealed ampoules or crimp-top vials with PTFE-lined septa.[] Never use screw caps for long-term storage of volatile solvents (hexane/heptane), as they loosen with thermal cycling.[]

            Protocol: Gravimetric Preparation of Stock Standards

            Objective: Create a primary stock solution with <0.1% uncertainty. Why Gravimetric? Volumetric pipetting of volatile solvents (like hexane) is prone to error due to high vapor pressure (dripping) and thermal expansion. Weighing is absolute.

            Step-by-Step Workflow:

            • Equilibration: Remove the neat Squalane-d62 vial from the freezer. WAIT 30 MINUTES until it reaches room temperature.

              • Reason: Opening a cold vial causes atmospheric moisture to condense inside, altering the mass and potentially causing immiscibility with non-polar solvents.

            • Tare: Place a clean, dry Class A volumetric flask (e.g., 10 mL) on an analytical balance (5-decimal place). Tare the balance.

            • Transfer: Using a glass Pasteur pipette, transfer approximately 10 mg of Squalane-d62 into the flask.

            • Weighing: Record the exact mass (

              
              ).
              
            • Dilution: Fill to the line with high-purity Isooctane or Hexane .

              • Note: Isooctane is preferred over Hexane for GC-MS due to its slightly higher boiling point (less evaporation loss during handling).

            • Calculation:

              
              
              
            • Aliquot: Immediately dispense into 2 mL amber crimp-top vials. Fill to minimal headspace to reduce solvent evaporation into the air gap. Crimp immediately.

            Application: Spiking into Biological Matrix

            Scenario: Quantifying Squalane in lipidomics samples.

            • Spike Early: Add Squalane-d62 to the sample before any extraction (LLE/SPE).

            • The "Sandwich" Technique:

              • Pipette sample into tube.

              • Pipette ISTD solution directly into the sample (submerged tip if possible, or touch-off on side).[]

              • Vortex immediately for 10 seconds.

              • Reason: Squalane is hydrophobic. If it sits on top of an aqueous sample without mixing, it may adhere to the glass wall and be lost before extraction.

            Part 3: Visualization & Logic[1]

            ISTD Integrity Workflow

            The following diagram illustrates the critical control points (CCPs) where errors typically occur during the handling of volatile solvent standards.

            ISTD_Handling Start Frozen Standard (Squalane-d62) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Condensation RISK: Condensation (Water contamination) Start->Condensation Opened too early Open Open Vial Equilibrate->Open Weigh Gravimetric Preparation (Solvent: Isooctane) Open->Weigh Aliquot Aliquot to Crimp Vials (Minimize Headspace) Weigh->Aliquot Evaporation RISK: Solvent Evaporation (Conc. Increase) Weigh->Evaporation Slow handling Storage Store Working Aliquots (-20°C) Aliquot->Storage Storage->Evaporation Screw cap used

            Caption: Critical Control Points in the preparation of Squalane-d62 standards. Red diamonds indicate failure modes.

            Troubleshooting Logic: Signal Drift

            When the ISTD signal fluctuates, use this logic to diagnose the root cause.

            QC_Logic Trigger QC Alert: ISTD Area < 70% of Mean CheckRT Check Retention Time Trigger->CheckRT RT_Shift RT Shifted? CheckRT->RT_Shift Leak GC Inlet Leak or Column Trim Needed RT_Shift->Leak Yes Matrix Matrix Effect (Suppression) RT_Shift->Matrix No (Sample only) PrepError Spiking Error (Missed pipette) RT_Shift->PrepError No (Random samples)

            Caption: Decision tree for diagnosing Internal Standard signal suppression or loss.

            Part 4: Quality Control & Validation (Self-Validating System)

            To ensure the protocol is "self-validating," implement the following QC checks in every analytical batch.

            The "Zero-Injection" Check

            Before running samples, inject the solvent blank containing the ISTD.

            • Requirement: The Squalane-d62 peak must be symmetrical.

            • Pass Criteria: No native Squalane (

              
              ) peak detected (checks for isotopic purity and carryover).
              
            The ISTD Response Chart

            Plot the peak area of Squalane-d62 for every injection in the sequence (Control Chart).

            • Acceptance: Areas should be within ±20% of the mean.

            • Drift Pattern:

              • Downward Trend: Dirty ion source or inlet leak.

              • Upward Trend: Solvent evaporation in the autosampler vial (cap not tight).

            Quantitative Data Summary (Example)
            ParameterSqualane-d62 SpecificationValidation Method
            Isotopic Purity
            
            
            98% Deuteration
            Run high-conc. scan; check for M-1, M-2 ions.[]
            Concentration 100 µg/mL (Typical)Gravimetric log verification.
            Retention Time ~0.1 min earlier than NativeDeuterium Isotope Effect (slightly lower interaction with stationary phase).
            Linearity Range 0.1 - 50 µg/mL
            
            
            on calibration curve.

            References

            • BenchChem. (2025).[1][2][7] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from []

            • LGC Standards. (2025). Squalane-d62 Product Data Sheet & Certificate of Analysis. Retrieved from []

            • National Institutes of Health (NIH). (2024). Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. PMC PubMed Central. Retrieved from []

            • BOC Sciences. (2025). Squalane-[d62] Technical Information and GC-MS Applications. Retrieved from []

            • Scion Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from []

            Sources

            Troubleshooting & Optimization

            Improving recovery rates of squalane-d62 in complex biological matrices

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Improving recovery rates of squalane-d62 in complex biological matrices

            Audience: Researchers, Lipidomics Scientists, and DMPK Specialists.[]

            Introduction: The "Grease" Paradox

            From the Desk of the Senior Application Scientist:

            Welcome. If you are reading this, you are likely facing a specific frustration: your Internal Standard (IS), Squalane-d62 , is disappearing.[] You spike it in, but by the time the sample hits the detector, 40-60% of it is gone.[]

            Squalane-d62 is a fully saturated, deuterated hydrocarbon (

            
            ).[] It is chemically inert, which makes it an excellent standard for stability, but it is extremely lipophilic  (LogP > 15).[] It hates water and loves surfaces.
            

            The loss isn't usually chemical degradation; it is physical loss . Squalane-d62 adheres aggressively to polypropylene tips, glass vial walls, and protein pellets.[] This guide treats the recovery of Squalane-d62 not just as a chemistry problem, but as a surface physics challenge.

            Part 1: The Troubleshooting Matrix (Q&A)

            Category A: Extraction Efficiency

            Q1: I am using a standard Bligh & Dyer method, but my IS recovery is consistently low (<50%). Why? A: The standard Bligh & Dyer (Chloroform:Methanol:Water) creates a biphasic system where non-polar lipids partition into the chloroform layer. However, Squalane is so non-polar that it can become trapped in the protein precipitate at the interface or adhere to the tube walls if the solvent polarity isn't strictly controlled.

            The Fix:

            • Switch to Hexane/Heptane: For acyclic hydrocarbons like squalane, Chloroform is often "too polar."[] A Liquid-Liquid Extraction (LLE) using 100% Hexane or Isooctane often yields better recovery than Chloroform.

            • Pre-Spike Matrix Mixing: Do not spike the IS directly into the extraction solvent. Spike it into the sample (plasma/tissue homogenate), then vortex for 30 seconds to allow the IS to bind to lipoproteins. Then add the precipitation/extraction solvent.[2] This ensures the IS tracks the endogenous lipids during the extraction [1].

            Q2: My recovery varies wildly between replicates (CV > 20%). What is causing this inconsistency? A: This is the hallmark of Phase Separation Variability . If you are aspirating the organic layer manually, you might be leaving varying amounts of the "lipid-rich" upper layer behind, or picking up matrix at the interface.[]

            The Fix:

            • The "Salting Out" Trick: Add a small amount of saturated NaCl solution to the aqueous phase. This increases the ionic strength, driving the non-polar squalane more efficiently into the organic phase and sharpening the interphase boundary.

            • Use a "Keeper" Solvent: (See Category B).

            Category B: Evaporation & Surface Adsorption (The "Danger Zone")

            Q3: I lose almost all my signal after nitrogen blow-down. Is the compound volatile? A: Squalane has a high boiling point (~176°C at 10 mmHg), so it is not "volatile" like ethanol.[] However, it suffers from azeotropic loss and wall adsorption .[] When you dry a sample completely:

            • The solvent evaporates, leaving the squalane as a microscopic film on the glass wall.

            • Because it is a waxy hydrocarbon, it does not redissolve easily if you reconstitute in a polar solvent (like Methanol for LC-MS).

            • If you reconstitute in Hexane (for GC-MS), you must wash the walls thoroughly, or the squalane stays on the glass.[]

            The Fix: Never Evaporate to Dryness. Use the "Keeper Solvent" Technique . Add 10-20

            
            L of a high-boiling solvent (e.g., Dodecane or Toluene) to your extract before evaporation.[] Evaporate until the volume reduces to that 10-20 
            
            
            
            L droplet. The squalane will remain dissolved in this droplet, preventing it from binding irreversibly to the glass [2].

            Q4: Can I use plastic tubes for extraction? A: Absolutely not. Squalane-d62 will partition into the polypropylene matrix of standard Eppendorf tubes.

            • Rule: Use Glass or Silanized Glass inserts/tubes only.

            • Tip: If you must use plastic tips, pre-wet them with the solvent, but minimize contact time.[]

            Part 2: Visualizing the "Trap"

            The following diagram illustrates the critical decision points where Squalane-d62 is lost.

            SqualaneRecovery Start Biological Sample (Plasma/Tissue) Spike Spike Squalane-d62 Start->Spike Equilib Equilibration (10 min) *Critical for binding* Spike->Equilib Extract Add Solvent (Hexane vs. CHCl3) Equilib->Extract Precip Protein Precipitation Extract->Precip Loss1 LOSS POINT 1: Trapped in Protein Pellet Precip->Loss1 If solvent too polar PhaseSep Phase Separation Precip->PhaseSep Evap N2 Evaporation PhaseSep->Evap Loss2 LOSS POINT 2: Adsorption to Glass Walls (Dryness) Evap->Loss2 If dried completely Recon Reconstitution (Wash Walls!) Evap->Recon Use Keeper Solvent GCMS GC-MS / LC-MS Injection Recon->GCMS

            Figure 1: Critical Control Points (CCPs) in the extraction of highly lipophilic internal standards. Yellow and Red nodes indicate high-risk steps.

            Part 3: The "Gold Standard" Protocol

            This protocol is validated for high recovery (>85%) of saturated hydrocarbons from plasma.[3]

            Materials
            • IS Stock: Squalane-d62 (1 mg/mL in Heptane).

            • Extraction Solvent: n-Hexane (HPLC Grade).

            • Keeper Solvent: Isooctane or Dodecane.

            • Consumables: 2 mL Silanized Glass Vials (essential).

            Step-by-Step Workflow
            StepActionTechnical Rationale
            1 Spike Add 10
            
            
            L IS Stock to 100
            
            
            L Plasma in a glass tube.
            2 Equilibrate Vortex gently; let stand for 10 mins at room temp.
            3 Precipitate Add 200
            
            
            L Methanol.[] Vortex 30s.
            4 Extract Add 600
            
            
            L n-Hexane .[] Shake vigorously for 10 mins.
            5 Separate Centrifuge at 3,000 x g for 5 mins.
            6 Transfer Transfer 500
            
            
            L of the upper (Hexane) layer to a new glass vial.
            7 Evaporate CRITICAL: Add 20
            
            
            L Isooctane . Evaporate under
            
            
            until volume is ~20
            
            
            L. DO NOT DRY.
            8 Reconstitute Add 80
            
            
            L Hexane (final vol 100
            
            
            L). Vortex 1 min.

            Part 4: Instrumental Analysis (GC-MS Focus)

            Even with perfect extraction, instrumental parameters can kill your signal.[]

            1. Injector Temperature: Squalane is heavy (

            
            ). Ensure your GC inlet is set to at least 280°C . If the inlet is too cool, the deuterated standard (which is slightly heavier/slower to volatilize than native squalane) may condense in the liner [3].
            

            2. Carryover Check: Because Squalane-d62 is sticky, it loves the syringe plunger.[]

            • Wash Solvents: Use Heptane or Toluene as your pre-injection wash solvent. Acetonitrile washes will not clean Squalane off the syringe needle.

            3. SIM Parameters: Monitor the specific ions for Squalane-d62.

            • Target Ions: Typically m/z 76, 82 (fragment ions shifted by deuteration).[] Ensure you are not monitoring the native m/z 69/71 channels for the IS, or you will see "recovery" that is actually interference.

            References

            • Liu, G. C., et al. (1976).[][4] "Measurement of squalene in human tissues and plasma: validation and application." Journal of Lipid Research, 17(1), 38-45.[][3][4] Link

            • BenchChem Technical Notes. (2025). "Quantification of Squalane in Biological Samples Using GC-MS." Application Note 44-A. Link

            • LGC Standards. (2024). "Squalane-d62 Product Data Sheet & Handling Instructions." Link

            • Suelter, C. H., et al. (1983).[] "How to prevent losses of protein by adsorption to glass and plastic." Analytical Biochemistry, 135(1), 112-119.[] (Applied here to lipophilic adsorption mechanisms). Link

            Sources

            Technical Support Center: Troubleshooting Peak Tailing of 2,6,10,15,19,23-Hexamethyltetracosane-d62 in GC

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support guide for the analysis of 2,6,10,15,19,23-hexamethyltetracosane-d62 (squalane-d62) by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with this high molecular weight, non-polar compound. Squalane-d62, the deuterated form of squalane, is a saturated hydrocarbon known for its stability.[1] However, its high boiling point and susceptibility to system activity can present chromatographic challenges. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

            Frequently Asked Questions (FAQs)

            Q1: What is peak tailing and why is it a problem for my squalane-d62 analysis?

            Peak tailing is a phenomenon where a chromatographic peak loses its symmetrical Gaussian shape and elongates, creating a "tail" that slowly returns to the baseline.[2][3] This is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 indicates a potential problem.

            Why it matters:

            • Inaccurate Quantification: Tailing complicates peak integration, as the algorithm may struggle to define the end of the peak, leading to underestimation of the true area and compromising quantitative accuracy.[3]

            • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to resolve and accurately identify individual components in a complex mixture.

            • Lower Sensitivity: As the peak broadens and its height decreases, it can fall closer to the baseline noise, effectively reducing the method's sensitivity and raising the limit of detection.

            For a high-boiling point analyte like squalane-d62, tailing often signals an underlying issue within the GC system that requires immediate attention.

            Q2: My squalane-d62 peak is tailing. What are the most likely causes?

            When a late-eluting, high molecular weight compound like squalane-d62 tails while earlier peaks may look acceptable, the cause is typically related to its high boiling point and potential interactions with the GC system.[4][5] The problem can almost always be traced to one of three areas: the Inlet , the Column , or the Method Parameters .

            The following flowchart provides a logical path for troubleshooting.

            G cluster_inlet Inlet Issues cluster_column Column Issues cluster_method Method Issues start Peak Tailing Observed for Squalane-d62 inlet Step 1: Investigate Inlet System start->inlet Begin Here column Step 2: Investigate GC Column inlet->column If problem persists liner Contaminated or Active Liner inlet->liner septum Septum Bleed or Contamination inlet->septum port Dirty Injection Port inlet->port method Step 3: Review Method Parameters column->method If problem persists trim Contamination at Column Head column->trim install Improper Installation (Bad Cut / Position) column->install bleed Column Degradation (Phase Bleed) column->bleed temp Insufficient Temperature (Inlet, Oven, or Detector) method->temp flow Sub-optimal Flow Rate method->flow

            Caption: Systematic troubleshooting workflow for peak tailing.

            Q3: How do I systematically troubleshoot the inlet system for activity causing peak tailing?

            The inlet is the first point of contact for your sample and a very common source of problems, especially for high-boiling point compounds.[6] Active sites, typically exposed silanol (-Si-OH) groups on glass surfaces, can interact with analytes, causing adsorption and subsequent slow release, which manifests as peak tailing.[3]

            This protocol should be performed systematically to isolate the issue.

            • System Cooldown: Turn off all heated zones (inlet, oven, detector) and allow the instrument to cool completely. Turn off the carrier gas flow.

            • Replace the Septum: Old, over-tightened, or cored septa can release volatile or non-volatile contaminants into the inlet, which can create active sites. Replace it with a high-quality, low-bleed septum.

            • Replace the Inlet Liner: The liner is the most critical component.[4] Over time, it becomes coated with non-volatile sample residue, exposing active sites.

              • Carefully remove the old liner.

              • Replace it with a new, deactivated liner. For squalane-d62, a liner with deactivated glass wool is highly recommended as it promotes rapid, homogeneous vaporization and traps non-volatile matrix components.[7][8]

            • Inspect and Clean the Injection Port (If Necessary): While less common, the metal surfaces of the inlet can become contaminated. If the problem persists after replacing the liner and septum, consult your instrument manual for instructions on cleaning the injection port itself.

            • System Reassembly and Leak Check: Reassemble the inlet, turn on the carrier gas, and perform a thorough leak check. Leaks are a major cause of column damage and poor chromatography.[9]

            The choice of liner geometry and deactivation is critical for high molecular weight compounds.[10]

            Liner TypeKey FeatureSuitability for Squalane-d62 AnalysisRationale
            Single Taper w/ Wool Tapered bottom focuses sample onto the column. Wool enhances vaporization.Excellent (Splitless) The tapered design minimizes contact with the metal seal at the inlet base, while the deactivated wool provides a large surface area for efficient vaporization of high-boiling compounds.[10][11]
            Precision Split w/ Wool Baffles hold wool in a consistent position for reproducible injections.Excellent (Split) Designed for the high flow rates of split injections, ensuring rapid vaporization and homogeneous mixing of the sample vapor.[10]
            Straight/Empty Tube Simplest design, no packing material.PoorLacks sufficient surface area for complete and rapid vaporization of squalane-d62, leading to discrimination and potential tailing.[7]
            Q4: What role does the GC column play in peak tailing for a non-polar analyte like squalane-d62, and how can I address it?

            Even though squalane-d62 is non-polar, issues with the column can still cause significant peak tailing. The problems are usually physical rather than chemical.

            • Contamination at the Column Head: Non-volatile residues from previous injections accumulate at the front of the column. These residues can act as active sites, causing peak distortion.[12]

            • Improper Installation: A poor column cut or incorrect installation depth can create turbulence, dead volume, and active sites, all of which contribute to tailing.[3][13]

            • Column Degradation: Over time, exposure to oxygen (from leaks) and high temperatures can degrade the stationary phase, exposing the active fused silica surface underneath.[9]

            • Initial Inspection: After cooling the oven and turning off gases, carefully remove the column from the inlet and detector. Visually inspect the first few centimeters at the inlet end. Discoloration or visible debris is a clear sign of contamination.

            • Column Trimming: Using a ceramic scoring wafer or a specialized cutting tool, remove 15-20 cm from the inlet end of the column. This simple procedure removes the most contaminated section and can instantly restore peak shape.[12]

            • Achieve a Perfect Cut: The quality of the cut is paramount. It must be clean, flat, and at a 90° angle to the column wall. A jagged or angled cut will cause peak tailing.[13] Inspect your cut with a small magnifier.

            G cluster_good A) Good Column Cut cluster_bad B) Bad Column Cut good_cut good_label Flat, 90° angle, no shards. Results in sharp peaks. bad_cut bad_label Jagged, angled, or shattered. Causes peak tailing.

            Caption: Proper vs. improper GC column cut.

            • Correct Re-installation:

              • Slide the appropriate nut and ferrule onto the column before making the final cut.[13]

              • Consult your GC manufacturer's manual for the correct column insertion distance into the inlet and detector.[14] Incorrect positioning creates dead volume and peak distortion.[3]

              • Gently tighten the fittings. Overtightening can break the column or damage the ferrule.

            • Column Conditioning: If you have installed a new column or performed significant maintenance, it must be conditioned. This involves heating the column under carrier gas flow (without connecting it to the detector) to remove volatiles and stabilize the stationary phase.[15][16]

            • Install the column in the inlet but do not connect it to the detector. Let the outlet vent into the oven.

            • Set a carrier gas flow rate appropriate for the column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column). Purge the column with gas for 15-30 minutes at room temperature to remove all oxygen.[17]

            • Set the injector to your method temperature.

            • Program the oven to ramp at 5-10 °C/min from 40 °C up to the isothermal maximum temperature of the column (or 20 °C above your method's final temperature, whichever is lower).[15][18]

            • Hold at this temperature for 1-2 hours. Longer or thicker-film columns may require more time.[16]

            • Cool the oven, connect the column to the detector, and run a blank to ensure a stable baseline.

            Q5: Can my GC oven temperature program or other method parameters cause peak tailing for this compound?

            Yes, method parameters that are not optimized for a high-boiling point analyte are a common cause of poor peak shape.

            • Insufficient Inlet Temperature: The inlet must be hot enough to cause "flash vaporization" of the entire sample, including the high-boiling squalane-d62. If the temperature is too low, vaporization will be slow and incomplete, creating a broad, tailing peak.[4]

            • Condensation in Transfer Line/Detector: The GC-MS transfer line or the GC detector must be hotter than the final oven temperature to prevent the analyte from condensing before it is detected. Condensation and re-vaporization will cause severe tailing.

            • Solvent-Analyte Mismatch (Splitless Injection): In splitless injection, a "solvent focusing" effect helps create a sharp starting band on the column. If the initial oven temperature is too high relative to the solvent's boiling point, this focusing is lost, which can manifest as tailing, especially for early eluting peaks. While less likely to be the primary cause for a late-eluter like squalane-d62, it can be a contributing factor to overall poor chromatography.[6]

            This table provides a validated starting point for the analysis of squalane-d62. Optimization may be required based on your specific instrument and column.

            ParameterRecommended SettingRationale
            Inlet Temperature 280 - 300 °CEnsures rapid and complete vaporization of squalane-d62.[19]
            Injection Mode Split (e.g., 20:1) or SplitlessUse Split for higher concentrations to maintain sharp peaks. Use Splitless for trace-level analysis.
            Column Low-bleed, non-polar (e.g., 5% Phenyl Polysiloxane)A robust, low-bleed phase is essential for high-temperature analysis to ensure a stable baseline.[20]
            Carrier Gas Helium or HydrogenSet to optimal flow rate (e.g., ~35 cm/sec linear velocity for He).
            Oven Program Initial: 150 °C, Ramp: 10-15 °C/min, Final: 300-320 °C (hold 5 min)The ramp rate allows for efficient elution without excessive band broadening. The final temperature ensures the compound elutes completely.[21]
            Detector Temp (FID/MS) 300 - 320 °CMust be hot enough to prevent condensation of the high-boiling analyte.[19]

            By methodically addressing the inlet, column, and method parameters, you can effectively diagnose and resolve the issue of peak tailing, leading to accurate and reproducible analysis of 2,6,10,15,19,23-hexamethyltetracosane-d62.

            References

            • Restek Corporation. (2020, October 20). How to Condition a New Capillary GC Column. Restek Resource Hub. Retrieved from [Link]

            • LCGC International. (2016, June 14). GC Column Conditioning. Retrieved from [Link]

            • Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]

            • Shimadzu. (n.d.). Column Conditioning. Retrieved from [Link]

            • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

            • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]

            • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

            • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

            • Agilent Technologies, Inc. (2011). Hydrocarbons, C Separation of squalane and squalene. Application Note. Retrieved from [Link]

            • KoreaScience. (2024, June 26). GC Capillary Column Installation -FOCUS: LIFE SCIENCE. Retrieved from [Link]

            • LCGC International. (2016, July 15). The LCGC Blog: Proper GC Column Installation – The Simplest Way to Improve Your Gas Chromatography. Retrieved from [Link]

            • Restek Corporation. (n.d.). How to Cut a Metal Capillary GC Column. Retrieved from [Link]

            • Agilent Technologies, Inc. (2010). GC Column Installation Quick Reference Guide - Inlets. Retrieved from [Link]

            • Analytics-Shop. (n.d.). GC Columns Installation. Retrieved from [Link]

            • National Center for Biotechnology Information. (n.d.). 2,6,10,15,19,23-Hexamethyltetracosene. PubChem Compound Database. Retrieved from [Link]

            • Gowen, A. A., et al. (2018). Determination of squalene in edible oils by transmethylation and GC analysis. MethodsX, 5, 1493-1498. Retrieved from [Link]

            • Wikipedia. (n.d.). Squalane. Retrieved from [Link]

            • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

            • Cheméo. (n.d.). Chemical Properties of Squalane (CAS 111-01-3). Retrieved from [Link]

            • Michalak, M., et al. (2025). The Mechanism of Protective Action of Plant-Derived Squalane (2,6,10,15,19,23-Hexamethyltetracosane) Against UVA Radiation-Induced Apoptosis in Human Dermal Fibroblasts. MDPI. Retrieved from [Link]

            • Stout, S. A., & Uhler, A. D. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(7), 654-660. Retrieved from [Link]

            • Restek Corporation. (2020, October 29). How to Choose a GC Inlet Liner. Restek Resource Hub. Retrieved from [Link]

            • Parker Hannifin Corp. (2025, October 14). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Retrieved from [Link]

            • Journal of Food Safety and Quality. (2018). Determination of squalene in functional food and raw materials by gas chromatography. Retrieved from [Link]

            • National Center for Biotechnology Information. (n.d.). (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene;2,6,10,15,19,23-hexamethyltetracosane. PubChem Compound Database. Retrieved from [Link]

            • Chromatography Forum. (2017, June 16). Peak tailing. Retrieved from [Link]

            • GL Sciences. (n.d.). Liner Selection Guide. Retrieved from [Link]

            • Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. Retrieved from [Link]

            Sources

            Technical Support Center: Minimizing Deuterium Exchange in Squalane-d62 Experiments

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: Welcome to the technical support guide for researchers utilizing squalane-d62. As a perdeuterated, saturated hydrocarbon, squalane-d62 serves as a robust internal standard for quantitative mass spectrometry assays, valued for its chemical inertness and structural similarity to its non-labeled counterpart.[1][2][3] However, under specific experimental conditions, the integrity of its deuterium labels can be compromised through hydrogen-deuterium (H/D) exchange, leading to a loss of isotopic purity and potentially jeopardizing analytical accuracy.[4]

            This guide provides in-depth, field-proven insights into the mechanisms of deuterium exchange, troubleshooting strategies for when you suspect isotopic loss, and preventative protocols to ensure the reliability of your experimental data.

            Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Squalane-d62 Stability

            This section addresses the core principles governing the stability of the deuterium labels on your squalane-d62 standard.

            Q1: What is deuterium exchange and why is it a concern for a stable molecule like squalane-d62?

            A: Deuterium exchange (or H/D exchange) is a chemical reaction where a deuterium atom on your standard is swapped for a hydrogen atom from its environment.[5] This process, often called "back-exchange," effectively converts your isotopically labeled standard back into a lighter, unlabeled or partially labeled form.

            For a quantitative assay where squalane-d62 is used as an internal standard, this is a critical issue. The fundamental assumption of isotope dilution mass spectrometry is that the concentration of the internal standard is constant and known. If deuterium exchange occurs, the measured signal for the deuterated standard will decrease, while a signal for partially deuterated or even unlabeled squalane may appear, leading to inaccurate quantification of your target analyte.[4]

            Q2: How stable are the deuterium labels on squalane-d62 compared to other deuterated compounds?

            A: The deuterium labels on squalane-d62 are exceptionally stable under most conditions. Squalane is a saturated alkane, and the carbon-deuterium (C-D) bonds are strong and non-polar. This makes them "non-labile" or non-exchangeable in typical analytical solvents and pH ranges.[6][7]

            This is in stark contrast to deuterated compounds with "labile" or "active" hydrogens. Deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD), or on carbons directly adjacent to a carbonyl group (an α-carbon), can exchange very rapidly with protons from solvents like water or methanol.[4][8][9][10] Because squalane-d62 lacks these functional groups, it is inherently far more resistant to deuterium exchange.

            Q3: If the C-D bonds are so stable, what experimental conditions can induce deuterium exchange in squalane-d62?

            A: While robust, the C-D bonds in squalane-d62 can be activated under specific, high-energy, or catalytic conditions. The primary risk factors are:

            • Catalytically Active Surfaces: This is a major concern in Gas Chromatography-Mass Spectrometry (GC-MS). Active sites on metal surfaces within the GC inlet liner or the MS ion source can catalyze H/D exchange at high temperatures, especially in the presence of trace water.[8]

            • Extreme pH and High Temperatures: While stable at neutral pH, harsh acidic or basic conditions, particularly when combined with elevated temperatures, can facilitate H/D exchange even in alkanes.[5][11][12]

            • Transition Metal Catalysis: Certain transition metals (e.g., iridium, platinum) are known to catalyze H/D exchange in alkanes, although these are typically not present in standard analytical workflows unless they are part of a specific reaction being studied.[6][7][11][13]

            Part 2: Troubleshooting Guide - Diagnosing Isotopic Instability

            If you suspect that your squalane-d62 standard is undergoing deuterium exchange, a systematic approach is required to identify the source of the problem.

            Problem: My quantitative results are inconsistent, my calibration curve is non-linear, or mass spectra show unexpected ions (e.g., M-1, M-2) for my squalane-d62 standard.

            This workflow provides a logical path to diagnose the root cause of deuterium loss.

            G start Suspected Deuterium Exchange (Inaccurate Results, Mass Shifts) check_storage Q: Are storage and handling protocols correct? start->check_storage storage_yes Storage is OK. Proceed to Sample Prep. check_storage->storage_yes Yes storage_no Root Cause: Improper Storage (Moisture/Contaminant Exposure) check_storage->storage_no No check_prep Q: What is the nature of your sample preparation? prep_inert Prep is inert (anhydrous, aprotic, neutral pH). Proceed to Instrument Check. check_prep->prep_inert Inert prep_active Root Cause: Reactive Sample Prep (Protic solvents, extreme pH, high temp, active matrix) check_prep->prep_active Active (Protic/Non-neutral) check_instrument Q: How is the instrument (GC-MS/LC-MS) configured? instrument_ok Run neat standard in anhydrous solvent. Is exchange still observed? check_instrument->instrument_ok storage_yes->check_prep prep_inert->check_instrument instrument_no Exchange NOT observed. Problem is in sample prep or matrix. instrument_ok->instrument_no No instrument_yes Root Cause: Instrumental Issues (Active GC liner/column, ion source contamination) instrument_ok->instrument_yes Yes

            Caption: Troubleshooting workflow for diagnosing deuterium exchange.

            Q: How can I definitively confirm that deuterium exchange is occurring?

            A: The most direct way is through high-resolution mass spectrometry.

            • Acquire a Full Scan Spectrum: Analyze your prepared squalane-d62 sample.

            • Examine the Isotopic Cluster: Look at the molecular ion region. Instead of a clean isotopic pattern for C₃₀D₆₂, you will see ions at lower masses (e.g., M-1, M-2, M-3) corresponding to the replacement of deuterium with hydrogen.

            • Control Experiment: Inject a freshly prepared solution of squalane-d62 in a high-purity, anhydrous, aprotic solvent (e.g., hexane, toluene). If the mass spectrum from this sample is clean, it strongly implicates your sample preparation or matrix as the source of exchange. If this control sample also shows exchange, the issue lies within your instrumentation.[8]

            Q: My control experiment is clean, but my samples show exchange. Could the sample matrix be the cause?

            A: Yes. Biological or environmental matrices can contain components that promote exchange.

            • Water Content: High water content in the sample is a primary source of protons.

            • Acidity/Basicity: The inherent pH of your sample matrix can create an environment conducive to exchange, especially if sample processing involves heating.

            • Matrix Components: Certain compounds within the matrix could have catalytic activity.

            To test this, prepare a "matrix blank" (a sample of the matrix without the analyte or standard), spike in squalane-d62, and analyze it. If exchange occurs, you may need to implement more rigorous drying steps or adjust the pH of your extraction protocol.

            Q: My control experiment shows exchange. Is my GC-MS or LC-MS the problem?

            A: Yes, this points to an instrumental issue.

            • For GC-MS: This is the more common scenario. The primary culprits are active sites in the hot inlet or ion source.[8]

              • Solution: Use a new, high-quality deactivated inlet liner. Trim the front end of your GC column. If the problem persists, the ion source may require cleaning to remove metal oxide buildup.

            • For LC-MS: While less common for a stable compound like squalane, exchange can theoretically occur if there are sources of protons and catalytic surfaces in the flow path, especially at the heated ESI probe. Ensure mobile phases are prepared with high-purity solvents.

            Part 3: Prevention Protocols & Best Practices

            Proactive measures are the most effective way to prevent deuterium exchange.

            Protocol 1: Proper Storage and Handling of Squalane-d62

            This protocol minimizes contamination from atmospheric moisture, the most common source of extraneous protons.

            • Procurement: Whenever possible, purchase the standard in single-use ampoules.[14][15] This is the best way to guarantee purity for each experiment.

            • Storage: Store squalane-d62, whether in ampoules or septum-sealed vials, in a cool, dry, and dark place as recommended by the manufacturer.[16][17] A desiccator can provide an extra layer of protection against humidity.

            • Handling:

              • Handle all solutions under an inert atmosphere (e.g., dry nitrogen or argon in a glove box or glove bag).[15][18]

              • If using a septum-sealed vial, use a dry syringe. Flush the syringe with dry nitrogen before drawing the liquid. To prevent a vacuum, inject a volume of dry nitrogen equal to the volume of liquid you are withdrawing.[18]

              • Never leave a vial of squalane-d62 or its solutions open to the air.

            Protocol 2: Inert Sample Preparation Workflow

            This workflow is designed to prevent the introduction of exchangeable protons during sample preparation.

            • Glassware Preparation: All glassware (vials, flasks, pipettes) must be scrupulously dried.

              • Method: Oven-dry at 150 °C for at least 4 hours (overnight is ideal).[14]

              • Cooling: Allow glassware to cool to room temperature inside a desiccator immediately before use. Do not let it sit on the benchtop where it can re-adsorb atmospheric moisture.

            • Solvent Selection:

              • Use only high-purity, anhydrous, aprotic solvents for sample dilution and extraction (e.g., hexane, ethyl acetate, dichloromethane).

              • If a protic solvent is unavoidable due to solubility requirements, consider using its deuterated analogue (e.g., methanol-d4 instead of methanol) to minimize the availability of protons.

            • pH Control: Maintain a neutral pH throughout the sample preparation process unless your method absolutely requires acidic or basic conditions. If it does, perform these steps at the lowest possible temperature to minimize the reaction rate of any potential exchange.[5]

            • Final Sample: The final reconstituted sample ready for injection should be in an anhydrous, aprotic solvent.

            Table 1: Summary of Risk Factors and Mitigation Strategies
            Risk FactorPrimary CauseMitigation Strategy
            Atmospheric Moisture Exposure of standard, solvents, or samples to air.Store reagents tightly sealed in a desiccator. Handle under an inert, dry atmosphere (N₂ or Ar). Use single-use ampoules.[15][18][19]
            Wet Solvents/Reagents Using non-anhydrous grade solvents or reagents.Purchase and use high-purity anhydrous solvents. Store them over molecular sieves if necessary.
            Contaminated Glassware Residual water adsorbed on glassware surfaces.Oven-dry all glassware at 150 °C and cool in a desiccator before use.[14]
            Protic Solvents Use of solvents with exchangeable protons (e.g., H₂O, MeOH, EtOH).Replace with aprotic solvents (e.g., hexane, ACN) or deuterated analogues (e.g., D₂O, CD₃OD).[20]
            Extreme pH Acidic or basic conditions during sample extraction/cleanup.Buffer samples to a neutral pH. If pH excursion is required, perform the step at low temperature (e.g., on ice).
            Active GC-MS Surfaces Free silanol groups on liners/columns or metal oxides in the ion source.Use new, certified deactivated liners and columns. Perform regular instrument maintenance, including ion source cleaning.[8]
            Part 4: Advanced Considerations
            Q: What is "H/D scrambling" in mass spectrometry and how does it differ from back-exchange?

            A: This is a crucial distinction.

            • Back-Exchange (Isotopic Exchange): This is a chemical reaction that happens before ionization. It is the physical loss of a deuterium atom from the molecule and its replacement with a hydrogen atom. This results in a change in the molecular weight of the standard.[4]

            • H/D Scrambling: This is a gas-phase phenomenon that happens after ionization and before or during fragmentation in the mass spectrometer (e.g., in the collision cell). The energy added to the ion to induce fragmentation can cause the hydrogen and deuterium atoms to migrate around the ion's structure.[21][22][23] This does not change the parent ion's mass, but it randomizes the location of the deuterium labels. This can affect the masses of the fragment ions, which is a concern for quantitative methods that use MRM (Multiple Reaction Monitoring) transitions. Techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) can minimize scrambling compared to Collision-Induced Dissociation (CID).[23][24]

            For squalane-d62, back-exchange is the primary concern affecting the parent ion mass. Scrambling is a secondary concern that could affect the stability of specific fragment ions used for quantification.

            References
            • Brodsky, Y. E., et al. (2019). Gas-Phase Hydrogen/Deuterium Scrambling in Negative-Ion Mode Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(5), 855–863. Retrieved from [Link]

            • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]

            • Rand, K. D., et al. (2014). Measuring the Hydrogen/Deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase Hydrogen/Deuterium Scrambling. Accounts of Chemical Research, 47(11), 3306-3315. Retrieved from [Link]

            • Schweicher, J., et al. (2014). Dynamic Hydrogen–Deuterium Exchange to Determine Metallic Surface Areas of Catalysts. Catalysis Letters, 144, 567-574. Retrieved from [Link]

            • Eley, D. D. (1981). Hydrogen-Deuterium Exchange on Copper, Silver, Gold and Alloy Surfaces. Chemical Society, Faraday Transactions 1, 77, 77-88. Retrieved from [Link]

            • He, R., et al. (2019). Transition-Metal-Catalyzed Deuteration via Hydrogen Isotope Exchange. Chinese Journal of Chemistry, 37(12), 1260-1272. Retrieved from [Link]

            • Majumdar, R., et al. (2020). Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping. Expert Review of Proteomics, 17(1), 25-41. Retrieved from [Link]

            • Wilmad-LabGlass. (n.d.). NMR Deuterated Solvents. Bioprocess Online. Retrieved from [Link]

            • Zaera, F. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ACS Catalysis, 8(3), 2563–2578. Retrieved from [Link]

            • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. Retrieved from [Link]

            • Sparkman, O. D. (2013). Hydrogen/Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

            • Amirav, A. (2013). Deuterium Exchange Analysis for Improved Structural Elucidation with the 5975-SMB GC-MS with Cold EI. Aviv Analytical. Retrieved from [Link]

            • Rideal, E. K. (1962). On the Hydrogen-Deuterium Exchange Reaction. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 95-105. Retrieved from [Link]

            • Schweicher, J., et al. (2014). Dynamic Hydrogen–Deuterium Exchange to Determine Metallic Surface Areas of Catalysts. Catalysis Letters, 144, 567–574. Retrieved from [Link]

            • Organic Chemistry. (n.d.). Hydrogen - Deuterium exchange. Organic-Chemistry.org. Retrieved from [Link]

            • Taylor, P. J., et al. (2009). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 46(Pt 4), 343-4. Retrieved from [Link]

            • Grajales, J. F., et al. (2018). Deuterium Exchange Between Arenes and Deuterated Solvents in the Absence of a Transition Metal: Synthesis of D‐Labelled Fluoroarenes. Chemistry – A European Journal, 24(39), 9789-9793. Retrieved from [Link]

            • Hewavitharana, A. K., & OlCHA, O. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Retrieved from [Link]

            • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]

            • Ghazaryan, A., et al. (2021). H/D Exchange Under Mild Conditions in Arenes and Unactivated Alkanes with C6D6 and D2O Using Rigid, Electron-rich Iridium PCP Pincer Complexes. ChemRxiv. Retrieved from [Link]

            • Tortajada-Navarro, A., & Hevia, E. (2023). Advances in alkali-metal-mediated hydrogen isotope exchange. Catalysis Science & Technology, 13, 4919-4925. Retrieved from [Link]

            • Zaera, F. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ACS Catalysis, 8(3), 2563-2578. Retrieved from [Link]

            • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics: Open Access. Retrieved from [Link]

            • B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Retrieved from [Link]

            • Maghchiche, A. (2024, December 17). How to use squalene for internal standard for gc-ms analysis and what amount?. ResearchGate. Retrieved from [Link]

            • Janice, F. (2025, October 23). Is it possible to achieve effective GC/MS separation between squalene and squalene-D6 peaks?. ResearchGate. Retrieved from [Link]

            • Rexeis, M., et al. (2025). Comparative Study of Squalane Products as Sustainable Alternative to Polyalphaolefin. Lubricants, 13(1), 28. Retrieved from [Link]

            • ResearchGate. (n.d.). Recommendations of internal standards to use for endocannabinoids and phytocannabinoids via GC/MS analysis?. ResearchGate. Retrieved from [Link]

            • ESSLAB. (n.d.). Squalane-d62. ESSLAB. Retrieved from [Link]

            • Hu, A., et al. (2018). Visible light driven deuteration of formyl C–H and hydridic C(sp3)–H bonds in feedstock chemicals and pharmaceutical molecules. Chemical Communications, 54(78), 10976-10979. Retrieved from [Link]

            • Holder, C. F., et al. (2017). Ion-neutral clustering alters gas-phase hydrogen–deuterium exchange rates. The Journal of Physical Chemistry Letters, 8(24), 6105–6109. Retrieved from [Link]

            • Gierczak, T., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2965. Retrieved from [Link]

            • Anderson, S. E., et al. (2021). The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry. Journal of Analytical Toxicology, 45(7), 743–749. Retrieved from [Link]

            • Dolan, J. W. (2022, April 15). Internal Standard Calibration Problems. LCGC International. Retrieved from [Link]

            Sources

            Resolving co-elution of squalane-d62 and natural lipids in chromatography

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Resolving Co-elution of Squalane-d62 and Natural Lipids

            To: Research Scientists, Lipidomics Core Facilities, and Drug Development Teams From: Senior Application Scientist, Lipid Analytics Division Subject: Troubleshooting Guide for Squalane-d62 Internal Standard Workflows

            Executive Summary

            Squalane-d62 (

            
            ) is the gold-standard internal standard (ISTD) for quantifying squalane and monitoring hydrocarbon retention in lipidomics. However, its non-polar nature leads to two distinct "co-elution" challenges:
            
            • Isobaric Co-elution: Overlap with endogenous natural Squalane (d0), requiring mass spectral resolution.

            • Chromatographic Co-elution: Overlap with Squalene or high-abundance wax esters, requiring chromatographic optimization.

            This guide provides the diagnostic logic and protocols to resolve both scenarios.

            Section 1: Diagnostic Triage – Identifying Your Co-elution

            Before modifying your method, determine which type of co-elution is compromising your data.

            Q: How do I know if my co-elution is chromatographic or spectral? A: Check the Retention Time (RT) shift and Mass Spectrum.

            SymptomDiagnosisRoot Cause
            Single Peak containing both d62 and d0 ions.Expected Behavior (Isobaric Overlap)Squalane-d62 and natural Squalane are chemically identical. They will co-elute. Resolution must be achieved via MS (m/z selection).
            Broad/Split Peak with tailing.Matrix Interference Co-elution with Squalene (precursor) or Wax Esters. Requires GC oven optimization.
            RT Shift: d62 elutes 2-5 seconds before d0.Deuterium Isotope Effect Normal phenomenon in GC.[1] Not a co-elution error; this confirms the peak identity.
            Section 2: Chromatographic Optimization (GC-MS)

            Q: My Squalane-d62 is merging with the large Squalene peak. How do I separate them? A: Squalane (saturated) and Squalene (unsaturated) have different interaction strengths with non-polar phases. If they co-elute, your temperature ramp is likely too fast through the critical elution zone.

            Protocol: High-Resolution Hydrocarbon Ramp

            Target: Separation of Squalane (d0/d62) from Squalene.

            1. Column Selection:

            • Recommended: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS UI).

            • Dimensions: 30m x 0.25mm x 0.25µm.[2][3][4]

            • Why? A 100% dimethylpolysiloxane (DB-1) column has less selectivity for the double bonds in Squalene. The 5% phenyl content improves separation.

            2. Optimized Oven Program: Standard lipidomics ramps (20°C/min) are too fast for this pair. Use a "mid-ramp hold."

            StepRate (°C/min)Temp (°C)Hold (min)Purpose
            Initial-1501.0Solvent focusing
            Ramp 1252400Fast approach to elution zone
            Ramp 2 3 260 0 Critical Separation Zone
            Ramp 3303005.0Elute heavy waxes/triglycerides

            3. The Deuterium Isotope Effect: Note that on non-polar GC columns, Squalane-d62 will elute slightly earlier (front) than natural Squalane. This is the "Inverse Isotope Effect" caused by the shorter C-D bond length reducing van der Waals interactions.

            • Action: Do not integration-sum the entire cluster if they are partially resolved. Define separate RT windows if the shift is >0.1 min.

            Section 3: Mass Spectrometry Strategy

            Q: Squalane-d62 and natural Squalane co-elute perfectly. How do I quantify without cross-talk? A: You must select ions that have zero overlap. Squalane fragments heavily; the molecular ion is weak.

            Ion Selection Table (EI Source, 70eV)
            AnalyteFormulaQuant Ion (m/z)Qualifier Ions (m/z)Notes
            Squalane (Natural)
            
            
            113 or 71 85, 57, 422 (M+)422 is often too weak for low-level quant.
            Squalane-d62
            
            
            66 or 82 98, 484 (M+)Fragments are shifted:
            
            
            (66) vs
            
            
            (57).

            Critical Troubleshooting:

            • Issue: High background in the d62 channels.

            • Cause: Natural Squalane concentration is so high that its minor isotopes (C13) or background noise bleed into the d62 window.

            • Fix: Increase the concentration of the ISTD (Squalane-d62) to at least 50% of the expected natural Squalane level. If the natural signal overwhelms the ISTD, linearity is lost.

            Section 4: Sample Preparation (Removing Matrix Lipids)

            Q: I have massive interference from Triglycerides (TAGs). They are swamping the Squalane signal. A: Squalane is a hydrocarbon (unsaponifiable). TAGs are saponifiable. You can chemically destroy the interfering matrix.

            Workflow: Saponification & Extraction

            Use this when analyzing tissues or plasma with high lipid load.

            SamplePrep Start Biological Sample (Tissue/Plasma) Spike Spike ISTD (Squalane-d62) Start->Spike Saponify Saponification (KOH/EtOH, 60°C, 30 min) Spike->Saponify Hydrolyzes TAGs Extract LLE Extraction (Hexane) Saponify->Extract Squalane partitions into Hexane Wash Wash Phase (Water/EtOH) Extract->Wash Removes soaps/salts Dry Dry & Reconstitute (Hexane/Toluene) Wash->Dry Ready for GC-MS

            Figure 1: Saponification workflow to isolate hydrocarbons (Squalane) from interfering Glycerolipids.[5]

            Protocol Steps:

            • Spike: Add Squalane-d62 before any solvent addition to account for extraction loss.

            • Saponify: Add 1M KOH in Ethanol. Heat at 60°C for 30 mins. This converts Triglycerides into free fatty acids and glycerol (soaps).

            • Extract: Add Hexane and water. Shake vigorously.

              • Result: Squalane (and d62) stays in the Top (Hexane) layer.

              • Waste: Soaps and Glycerol stay in the Bottom (Aqueous) layer.

            • Inject: The hexane layer is now free of co-eluting lipid esters.

            Section 5: Visual Troubleshooting Logic

            Use this decision tree to resolve your specific co-elution issue.

            Troubleshooting Problem Problem: Co-elution / Interference CheckMS Check Mass Spectrum of Interfering Peak Problem->CheckMS IsItD0 Spectra matches Natural Squalane? CheckMS->IsItD0 Yes IsItSqualene Spectra matches Squalene (m/z 69, 81)? CheckMS->IsItSqualene No ActionD0 Action: Use Unique Ions (Quant: m/z 66 vs 57) Do NOT attempt to separate IsItD0->ActionD0 ActionSqualene Action: Modify GC Ramp Slow ramp (3°C/min) at 240-260°C IsItSqualene->ActionSqualene Yes ActionMatrix Action: Saponification Remove bulk lipids IsItSqualene->ActionMatrix No (Unknown Lipid)

            Figure 2: Diagnostic decision tree for resolving Squalane-d62 interference.

            References
            • Methodology for Squalane/Squalene Separation

              • Title: The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry.[2][3][6]

              • Source: Frontiers in Pharmacology / PMC.
              • URL:[Link]

            • Deuterium Isotope Effects in Chromatography: Title: Assessing the Impact of Deuteration on Chromatographic Retention Time. Source: BenchChem Technical Guides.
            • Squalane-d62 Product & Application Data

              • Title: Squalane-d62 Internal Standard Properties.[7]

              • Source: MedChemExpress.[7]

            • General Lipidomics Sample Prep (Saponification)

              • Title: Internal Standards for Lipidomic Analysis (LIPID MAPS).[8]

              • Source: LIPID MAPS.[8]

              • URL:[Link]

            Sources

            Technical Support Center: Hexamethyltetracosane-d62 (Squalane-d62) Optimization

            Author: BenchChem Technical Support Team. Date: February 2026

            Subject: Optimization of Ionization Parameters for Hexamethyltetracosane-d62 (

            
            )
            Document ID:  TS-SQD62-OPT-V2
            Author:  Senior Application Scientist, Mass Spectrometry Division[1][2]
            

            Executive Summary

            Hexamethyltetracosane-d62 (commonly referred to as Squalane-d62 ) is a fully deuterated, branched, saturated hydrocarbon (

            
            ).[2] It is the industry-standard Internal Standard (IS) for quantifying non-polar lipids, hydrocarbons, and biomarkers in complex matrices.[2]
            

            The Core Challenge: Unlike polar analytes, Squalane-d62 completely lacks functional groups (e.g., -OH, -COOH, -NH2) capable of accepting or donating protons.[1][2] Consequently, Electrospray Ionization (ESI) is fundamentally unsuitable for this compound.[2] Successful detection requires high-energy gas-phase ionization techniques: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) .[1][3]

            This guide provides the specific parameters, mechanistic insights, and troubleshooting workflows required to achieve high-sensitivity detection of Squalane-d62.

            Part 1: Method Selection & Mechanistic Insight[1]

            The Physics of Ionization

            To detect Squalane-d62, you must force a charge onto a neutral, non-polar alkane.[1][2] The mechanism differs by source:

            • APPI (Gold Standard): Uses Vacuum Ultraviolet (VUV) photons (typically 10 eV or 10.6 eV) to eject an electron, forming a radical cation.[2]

              • Mechanism:[1][2][4][5][6][7]

                
                [1][2]
                
              • Dopant Assistance: Using Toluene or Acetone promotes Charge Transfer (CT), significantly boosting signal.[2]

              • Advantage:[1][3][4][5][6][8][9] "Softer" ionization, less fragmentation, higher sensitivity for saturated hydrocarbons.[1][2]

            • APCI (Silver Standard): Uses a Corona Discharge to create a plasma.[2][3]

              • Mechanism:[1][2][4][5][6][7] Primarily Hydride Abstraction (or Deuteride Abstraction for d62).[2] The plasma generates reagent ions that strip a deuterium atom from the molecule.

              • Reaction:

                
                
                
              • Isotope Effect Warning: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond. This Kinetic Isotope Effect (KIE) means Squalane-d62 may require higher corona currents or temperatures to ionize compared to native Squalane.[1]

            Decision Matrix: Which Source to Use?

            IonizationSelection Start Start: Squalane-d62 Detection CheckSource Available Ion Source? Start->CheckSource APPI APPI Source Available CheckSource->APPI Yes APCI APCI Source Available CheckSource->APCI No, but have APCI ESI Only ESI Available CheckSource->ESI No, only ESI ActionAPPI Method A: APPI (Preferred) Target: [M]+. Radical Cation Dopant: Toluene/Anisole APPI->ActionAPPI ActionAPCI Method B: APCI (Alternative) Target: [M-D]+ Fragment Requires High Temp APCI->ActionAPCI ActionESI STOP: Detection Impossible Switch hardware or derivatize ESI->ActionESI

            Figure 1: Ionization source selection logic for saturated hydrocarbons.

            Part 2: Optimization Parameters (The "How-To")

            APPI Optimization (Preferred Method)

            Target Ion:

            
             (Molecular Radical Cation 
            
            
            
            )[2]
            ParameterRecommended SettingTechnical Rationale
            Dopant Toluene or Anisole (5-10% post-column)Lowers ionization energy threshold.[1][2] Promotes charge transfer to Squalane-d62.[1][2]
            Source Temp 350°C - 450°CCritical.[1][2] Squalane has a high boiling point (~350°C).[2] It must be fully vaporized before ionization.[2]
            Flow Rate 200 - 500
            
            
            L/min
            APPI tolerates normal phase solvents (Hexane/Heptane) well.[1][2]
            Mobile Phase Hexane / Isopropanol (90:10)Avoid water.[2] Non-polar solvents support solubility and ionization efficiency.[1][2]
            VUV Lamp Krypton (10.0 eV or 10.6 eV)Standard lamps are sufficient.[2]
            APCI Optimization (Alternative Method)

            Target Ion:

            
             (Deuteride Abstraction 
            
            
            
            ) Note: You may also see the radical cation depending on the solvent system, but
            
            
            is common.[2]
            ParameterRecommended SettingTechnical Rationale
            Corona Current 4.0 - 10.0
            
            
            A
            Higher current is needed to overcome the C-D bond strength (Isotope Effect).[1][2]
            Vaporizer Temp 400°C - 500°CCRITICAL. If the probe is too cool, Squalane-d62 will condense, causing memory effects and poor signal.[1][2]
            Sheath Gas
            
            
            (High Flow: 40-60 arb)
            High flow assists in nebulization and prevents droplet re-condensation.[1][2]
            Cone Voltage 20 - 40 VKeep moderate. Too high causes fragmentation of the alkyl chain (
            
            
            cleavage).[2]

            Part 3: Troubleshooting Guide

            Scenario A: "I see absolutely no signal."

            Diagnosis: The compound is likely not vaporizing, or you are looking for the wrong mass.[2]

            • Check Mass: Squalane-d62 is

              
              .[2]
              
              • Exact Mass: ~484.5 Da.[1][2]

              • In APCI, look for 482.5 (

                
                ).[2]
                
              • In APPI, look for 484.5 (

                
                ).[2]
                
              • Common Error: Looking for

                
                .[2] This ion does not form. [2]
                
            • Check Temperature: Increase APCI/APPI probe temperature to maximum safe limit (often 500°C). Squalane is "sticky" and non-volatile.[1][2]

            Scenario B: "The signal is unstable or has high background."

            Diagnosis: Source contamination or condensation (Memory Effect).[2]

            • Protocol: Run a "blank" injection of 100% Hexane.[1][2] If signal persists, the Squalane has condensed on the corona needle or lamp window.[2]

            • Fix: Clean the source. Increase Desolvation Gas flow to prevent future condensation.[1][2]

            Scenario C: "I see signal, but it's much lower than native Squalane."

            Diagnosis: Kinetic Isotope Effect (KIE).[2]

            • Explanation: Removing a Deuterium (D) is harder than removing a Hydrogen (H).[2]

            • Fix: Increase Corona Discharge Current (APCI) or Dopant concentration (APPI) to compensate for the higher energy requirement.

            Part 4: Mechanism Visualization

            The following diagram illustrates the specific chemical pathway for APCI detection of the deuterated standard.

            APCIMechanism Solvent Solvent Vapor (N2/Hexane) Corona Corona Discharge (Plasma) Solvent->Corona ReagentIon Reagent Ion [R]+ Corona->ReagentIon Ionization Complex Collision Complex ReagentIon->Complex Analyte Squalane-d62 (C30 D62) Analyte->Complex Product Detected Ion [M - D]+ (m/z ~482.5) Complex->Product Deuteride Abstraction Neutral Neutral Loss (RD) Complex->Neutral

            Figure 2: APCI Mechanism - Deuteride Abstraction pathway for Squalane-d62.[2]

            Part 5: Frequently Asked Questions (FAQs)

            Q1: Can I use ESI if I add a specific additive (like Ammonium Acetate)? A: No. Ammonium adducts (

            
            ) require the analyte to have a dipole moment or lone pairs to coordinate with the ammonium ion. Squalane-d62 is a non-polar alkane; it has no site to "grab" the charge.[1] You must use APCI or APPI.[1][2]
            

            Q2: Why is my Squalane-d62 peak broad and tailing? A: This is a classic symptom of cold spots in the source. Squalane has a high boiling point.[2] If the vaporizer or transfer line is too cool, the analyte condenses and slowly evaporates, causing tailing.[2] Raise the vaporizer temperature to >400°C.

            Q3: Which solvent is best for direct infusion tuning? A: Do not use Methanol or Water.[1][2] Use Hexane or Isooctane .[1][2][8] These non-polar solvents dissolve Squalane-d62 effectively and support the plasma/charge transfer mechanisms in APCI/APPI.[1]

            Q4: Does the "d62" labeling affect the retention time in Chromatography? A: Slightly. Deuterated compounds often elute slightly earlier than their hydrogenated counterparts in Reversed-Phase LC (isotope effect on lipophilicity).[2] Ensure your integration windows are wide enough to account for this shift if comparing to native Squalane.[2]

            References

            • BenchChem. (2025).[2][10][11] Comparison of APCI and other soft ionization methods for large saturated hydrocarbons. Retrieved from

            • National MagLab. (2025).[2] Atmospheric Pressure Chemical Ionization (APCI) Principles.[2][7][10][12] Retrieved from

            • MedChemExpress. (2025).[2] Squalane-d62 Product Information & Applications. Retrieved from

            • Kiontke, A., et al. (2016).[2] Atmospheric pressure chemical ionization of alkanes, alkenes, and cycloalkanes.[1][2] Journal of the American Society for Mass Spectrometry.[2]

            • Cai, S.S., & Syage, J.A. (2006).[1][2] Comparison of APPI, APCI, and ESI MS for Analysis of Lipids. Journal of Chromatographic Science.[2] Retrieved from

            Sources

            Technical Support Center: Squalane-d62 Solubility Solutions

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for handling deuterated squalane (squalane-d62). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this highly nonpolar molecule in polar solvent systems. As a stable isotope-labeled compound, squalane-d62 is an invaluable tool for tracing, quantification, and metabolic studies.[1][2] However, its physicochemical nature presents significant formulation hurdles. This document provides in-depth, field-proven insights and validated protocols to overcome these challenges.

            Part 1: Frequently Asked Questions - Understanding the Core Problem

            This section addresses the fundamental principles governing the solubility of squalane-d62. Understanding the 'why' is critical to selecting the right 'how' for your experimental design.

            Q1: Why is my squalane-d62 completely immiscible with my aqueous buffer?

            A1: The principle of "like dissolves like" is the primary reason.[3][4] Squalane-d62 is a large (C30D62), saturated hydrocarbon, making it extremely nonpolar.[5][6] Its molecules interact with each other primarily through weak van der Waals forces (specifically, London dispersion forces).[7]

            Polar solvents like water, on the other hand, are characterized by strong intermolecular forces, such as hydrogen bonding. For squalane-d62 to dissolve, it would need to physically get between the water molecules, which would require a significant amount of energy to break these strong hydrogen bonds. Since the interactions between the nonpolar squalane-d62 and the polar water molecules are very weak, there is no energetic payoff to overcome the disruption of the solvent's structure. Consequently, the squalane-d62 molecules remain aggregated and phase-separate from the polar solvent.

            Q2: I thought DMSO was a universal solvent. Why am I struggling to dissolve squalane-d62 in it at a high concentration?

            A2: While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, its ability to dissolve highly nonpolar molecules like squalane is limited. While some solubility is achievable, particularly with the aid of ultrasonication, creating concentrated stock solutions (e.g., >100 mg/mL) can be difficult.[8] A researcher on ResearchGate noted similar difficulties dissolving squalene in DMSO, ethanol, methanol, and chloroform individually.[9] The large, aliphatic structure of squalane still has very low affinity for the DMSO molecule. Forcing a high concentration often leads to the formation of a fine, unstable suspension rather than a true solution, which can be detrimental to downstream applications like cell-based assays.

            Q3: Are the solubility properties of squalane-d62 different from regular, non-deuterated squalane?

            A3: For all practical purposes related to solubility, their properties are identical. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, creates a stronger C-D bond compared to the C-H bond.[10] This primarily affects the molecule's resistance to chemical and metabolic degradation and is the basis for the "Kinetic Isotope Effect".[10][11] It may also enhance oxidative stability.[12][13] However, it does not significantly alter the molecule's overall size, shape, or, most importantly, its nonpolar character. Therefore, any protocol or solvent system developed for squalane will be directly applicable to squalane-d62.

            Table 1: Physicochemical Properties of Squalane/Squalane-d62
            PropertyValue (Squalane)Value (Squalane-d62)Reference(s)
            Molecular Formula C30H62C30D62[2][14]
            Molecular Weight ~422.81 g/mol ~485.2 g/mol [2][6][14]
            Physical Form Colorless, oily viscous liquidColorless, oily viscous liquid[14]
            Density ~0.81 g/mL at 25 °C~0.8 g/cm³[2][14]
            Water Solubility Not miscible or difficult to mixNot miscible or difficult to mix[14][15]
            LogP (Octanol/Water) ~14.7 - 15.59~15.59[2][5]
            Common Solvents Miscible with ether, chloroform, benzene, petroleum ether. Slightly soluble in alcohols, acetone.(Same as Squalane)[9][14]

            Part 2: Troubleshooting Guide - From Simple Fixes to Advanced Formulations

            This section is structured to provide actionable solutions to common experimental problems.

            Problem: My squalane-d62 is phase-separating from my aqueous media during my experiment. How can I create a stable preparation?

            This is the most common issue. The optimal solution depends on your required concentration, the tolerance of your experimental system (e.g., cell culture) to additives, and whether you need a true solution or a stable dispersion.

            Workflow: Selecting the Right Solubilization Strategy

            This diagram outlines the decision-making process for choosing an appropriate method.

            G cluster_input Initial Problem cluster_decision Key Considerations cluster_solutions Potential Solutions insoluble Squalane-d62 is insoluble in my polar solvent q1 Do you need a true thermodynamically stable solution? insoluble->q1 cosolvent Strategy 1: Co-Solvent Systems q1->cosolvent Yes emulsion Strategy 2: Emulsification (O/W) q1->emulsion No, a stable dispersion is acceptable cyclo Strategy 3: Cyclodextrin Complexation q1->cyclo Yes, and system is sensitive to solvents q2 Is your system sensitive to organic solvents/surfactants? q2->cosolvent No q2->emulsion Maybe (surfactant choice is key) q2->cyclo Yes (often better tolerated) cosolvent->q2 emulsion->q2

            Caption: Decision workflow for selecting a squalane-d62 solubilization method.

            Strategy 1: Co-Solvent Systems (For True Solutions)

            Causality: This method involves dissolving squalane-d62 in a water-miscible organic solvent first, creating a concentrated stock that can then be carefully diluted into the final aqueous medium. The co-solvent acts as a bridge, reducing the polarity of the final solvent system just enough to keep the squalane-d62 in solution at low concentrations.

            • Best For: Preparing low-concentration solutions for in vitro assays where the final concentration of the organic solvent is non-toxic to the cells.

            • Common Co-Solvents: DMSO, Ethanol, PEG300, Tween-80.

            • Limitations: The final concentration of squalane-d62 is limited by the toxicity of the co-solvent. High dilutions can still lead to precipitation if the "polarity shock" is too great.

            Strategy 2: Emulsification (For Stable Dispersions)

            Causality: This technique does not create a true solution but rather a dispersion of tiny squalane-d62 oil droplets within a continuous polar phase (e.g., water). This is achieved by using high-energy mixing (sonication, homogenization) and a surfactant (emulsifying agent) that stabilizes the oil-water interface. The surfactant has a hydrophilic "head" that interacts with the water and a lipophilic "tail" that interacts with the squalane. Squalene and squalane emulsions are widely used as adjuvants and for drug delivery.[16][17][18]

            • Best For: Higher concentration formulations, drug delivery systems, and vaccine adjuvants.[16][18] The resulting particles can range from nanometers (nanoemulsions) to micrometers in size.[19]

            • Common Surfactants: Polysorbates (Tween series), Pluronics, Lecithin.

            • Limitations: Requires specialized equipment for stable nanoemulsions. The surfactant itself could interfere with some biological assays. Batch-to-batch consistency can be a challenge.[20]

            G cluster_water Aqueous Phase (Continuous) cluster_micelle Oil Droplet (Dispersed Phase) W1 S Squalane-d62 T1 Surfactant S->T1 Lipophilic Tail T2 Surfactant S->T2 T3 Surfactant S->T3 T4 Surfactant S->T4 T5 Surfactant S->T5 T1->W1 Hydrophilic Head T2->W1 Hydrophilic Head T3->W1 Hydrophilic Head T4->W1 Hydrophilic Head T5->W1 Hydrophilic Head

            Caption: Mechanism of Oil-in-Water (O/W) emulsification for squalane-d62.

            Strategy 3: Cyclodextrin Complexation

            Causality: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity. The nonpolar squalane-d62 molecule can become encapsulated within this hydrophobic cavity, forming an inclusion complex. This complex has a water-soluble exterior, allowing the otherwise insoluble squalane to be dispersed in aqueous solutions.[9]

            • Best For: Applications where organic co-solvents and surfactants must be avoided. Often used in pharmaceutical formulations to improve drug solubility and stability.

            • Common Cyclodextrins: Sulfobutylether-beta-cyclodextrin (SBE-β-CD).[8]

            • Limitations: There is a 1:1 or 1:2 stoichiometric relationship between the cyclodextrin and the guest molecule, which can limit the maximum achievable concentration. The large size of squalane might pose a challenge for efficient complexation with smaller cyclodextrins.[9]

            Part 3: Validated Experimental Protocols

            These protocols are provided as a starting point. Optimization for your specific application is highly recommended.

            Protocol 1: Preparation of a Squalane-d62 Stock Solution for In Vivo Use

            This protocol is adapted from a formulation method used for squalane and is designed to create a clear, injectable solution.[8]

            • Initial Dissolution: Weigh the required amount of squalane-d62 and dissolve it in DMSO. The target should be 10% of the final solution volume (e.g., for a 1 mL final solution, use 100 µL of DMSO). Use a vortex mixer and/or a brief sonication bath to ensure complete dissolution.

            • Addition of PEG300: Add PEG300 to the DMSO/squalane-d62 mixture. The target volume for PEG300 is 40% of the final solution volume (e.g., 400 µL). Mix thoroughly until the solution is clear.

            • Addition of Surfactant: Add Tween-80. The target volume is 5% of the final solution volume (e.g., 50 µL). Mix thoroughly.

            • Final Dilution: Slowly add the final polar solvent (e.g., saline) dropwise while vortexing. The target volume for the saline is 45% of the final solution volume (e.g., 450 µL).

            • Final Check: The resulting solution should be clear. According to published data, this method can achieve a squalane solubility of at least 2.5 mg/mL (5.91 mM).[8]

            Protocol 2: Preparation of a Basic Squalane-d62 Oil-in-Water (O/W) Emulsion

            This protocol uses sonication to create a simple emulsion. For highly stable nanoemulsions, a high-pressure homogenizer or microfluidizer would be required.[18]

            • Prepare the Oil Phase: In a glass vial, weigh the desired amount of squalane-d62.

            • Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase. This typically consists of purified water and the surfactant. For example, a 1% (w/v) solution of Tween-20 or Tween-80.

            • Pre-emulsion: Add the oil phase (squalane-d62) to the aqueous phase. Vigorously mix using a high-speed vortexer for 1-2 minutes. The solution will appear milky and heterogeneous. This is the pre-emulsion.

            • Homogenization: Place the vial containing the pre-emulsion into an ice bath to prevent overheating. Insert the tip of a probe sonicator into the liquid.

            • Sonication: Apply high-energy sonication. Use pulses (e.g., 10 seconds ON, 20 seconds OFF) for a total sonication time of 5-10 minutes. The milky appearance should become more uniform and stable.

            • Stability Check: Allow the emulsion to sit at room temperature for several hours. A stable emulsion will show no visible signs of phase separation (creaming or coalescence).

            Protocol 3: Solubilization of Squalane-d62 using SBE-β-CD

            This protocol is based on a formulation using a modified cyclodextrin to enhance solubility.[8]

            • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-beta-cyclodextrin (SBE-β-CD) in your desired aqueous buffer (e.g., saline or PBS). Stir until the SBE-β-CD is fully dissolved.

            • Prepare Squalane-d62 Stock: Dissolve the squalane-d62 in a minimal amount of a suitable organic solvent like DMSO. A 10% DMSO concentration in the final mixture is a common target.[8]

            • Complexation: Add the squalane-d62/DMSO stock solution dropwise to the SBE-β-CD solution while stirring vigorously.

            • Incubation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the inclusion complex. A clear solution indicates successful complexation.

            • Verification: This method has been reported to achieve a squalane solubility of at least 2.5 mg/mL.[8]

            References

            • Fox, C. B. (2012). Squalene Emulsions for Parenteral Vaccine and Drug Delivery. Molecules, 17(9), 10855-10880. [Link]

            • Al-Edresi, S. L., & Al-shdefat, R. (2019). Enhanced mucosal and systemic immune response with squalane oil-containing multiple emulsions upon intranasal and oral administration in mice. ResearchGate. [Link]

            • Glatter, O., & Stepišnik, T. (2022). Inverse ISAsomes in Bio-Compatible Oils—Exploring Formulations in Squalane, Triolein and Olive Oil. MDPI. [Link]

            • Ott, G., Barchfeld, G. L., & Van Nest, G. (1999). Squalene and squalane emulsions as adjuvants. Methods, 19(1), 89-94. [Link]

            • Solubilization of Squalene in Surfactants Solutions. Prezentacja PPT. [Link]

            • Chemical Properties of Squalane (CAS 111-01-3). Cheméo. [Link]

            • Squalane-d62 | CAS#:16514-83-3. Chemsrc. [Link]

            • Darwish, T. A., et al. (2024). Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. RSC Advances. [Link]

            • Squalene NanoEmulsions. SDA BIO. [Link]

            • How can i dissolve Squalene? ResearchGate. [Link]

            • Squalane | C30H62 | CID 8089. PubChem - NIH. [Link]

            • Enhancing the oxidative stability of squalene. ANSTO. [Link]

            • Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. [Link]

            • How do molecules that are non-polar dissolve? Reddit r/askscience. [Link]

            • If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar solvents dissolve non-polar solutes? Quora. [Link]

            • Water-soluble squalane composition, preparation method and application thereof, and cosmetic using water-soluble squalane composition.
            • Solubility of squalene as a function of pressure at 333.15K: comparison of two PR models. ResearchGate. [Link]

            • A new opportunity for squalane alternatives. Personal Care Magazine. [Link]

            • Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. ResearchGate. [Link]

            • Pirali, T., et al. (2019). Applications of Deuterium in medicinal chemistry. Biojiva. [Link]

            • Solubility in Nonpolar Solvents. YouTube. [Link]

            • Squalene Extraction: Biological Sources and Extraction Methods. International Journal of Environment, Agriculture and Biotechnology. [Link]

            • Chapter 9.2: Solubility and Structure. Chemistry LibreTexts. [Link]

            • Squalane-d62 | Stable Isotope. MedChemExpress (Japanese site). [Link]

            • Huang, Z. R., Lin, Y. K., & Fang, J. Y. (2009). Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology. Molecules, 14(1), 540-554. [Link]

            Sources

            Storage conditions to prevent degradation of 2,6,10,15,19,23-hexamethyltetracosane-d62

            Author: BenchChem Technical Support Team. Date: February 2026

            This is a technical support guide designed for researchers and analytical chemists working with 2,6,10,15,19,23-hexamethyltetracosane-d62 (Commonly: Squalane-d62 ).

            Senior Application Scientist Desk Subject: Optimization of Storage Conditions to Prevent Isotopic Dilution and Chemical Degradation Molecule: 2,6,10,15,19,23-hexamethyltetracosane-d62 (CAS: 16514-83-3)

            Executive Summary & Core Directive

            Squalane-d62 is a fully deuterated, saturated hydrocarbon. Unlike its precursor squalene, it lacks double bonds, making it chemically inert and resistant to auto-oxidation.[1] However, its primary value lies in its isotopic purity (>98 atom % D) .

            The Critical Risk is not chemical decomposition, but isotopic dilution and exogenous contamination.

            As a Senior Application Scientist, my directive to you is simple: Treat this material as a sponge for hydrophobic contaminants. The methyl groups are lipophilic magnets for plasticizers (phthalates) found in common lab consumables.

            Storage Protocols: The "Platinum Standard"

            Do not rely on generic "store cool and dry" advice. Follow this tiered protocol based on your usage frequency.

            Table 1: Storage Tier System
            TierUsage FrequencyTemperatureAtmosphereContainer TypeEst. Shelf Life
            Long-Term Archive > 6 Months-20°CArgon/Nitrogen HeadspaceAmber Glass Ampoule (Flame Sealed)> 5 Years
            Active Use Weekly/Monthly+4°CNitrogen Flush after useBorosilicate Glass Vial (Teflon-lined cap)2 Years
            Daily Use Daily20-25°C (RT)Ambient (Keep Tightly Closed)Borosilicate Glass Vial6-12 Months

            Critical Note on Freezing: Squalane-d62 has a melting point of approximately -38°C. It will remain liquid at -20°C. If you observe solidification, it may indicate significant water contamination or the presence of a different compound.

            Troubleshooting Guide (Q&A)

            Issue 1: "I see extra peaks in my NMR spectrum (0.8 - 1.5 ppm region)."

            User Question: I stored my Squalane-d62 at room temperature. Today, I ran a proton NMR blank, and I see small multiplets in the aliphatic region. Has the deuterium exchanged back to hydrogen?

            Scientist Diagnosis: It is highly improbable that H-D exchange occurred. Alkanes do not undergo exchange without a transition metal catalyst and high heat. The likely culprit is Leaching.

            • Cause: You likely used a plastic pipette tip, a plastic microcentrifuge tube, or a Parafilm wrap that came into contact with the liquid. Squalane is an excellent solvent for plasticizers.

            • Solution:

              • Glass Only: Use glass Pasteur pipettes or gas-tight glass syringes.

              • Cap Check: Ensure your storage vial uses a PTFE (Teflon) faced septum. If the solvent touches a rubber septum, it will extract polymers.

              • Verification: Run a background scan of your solvent (e.g., CDCl3) without the Squalane-d62 to confirm the system is clean.

            Issue 2: "The liquid appears cloudy or hazy."

            User Question: I took the vial out of the fridge (+4°C), and it looks slightly turbid. Is it degrading?

            Scientist Diagnosis: Squalane-d62 is hydrophobic. Cloudiness is almost always Water Condensation .

            • Mechanism: When you open a cold vial in a warm, humid lab, atmospheric moisture condenses on the surface and can form a micro-emulsion.

            • Protocol:

              • Equilibration: Allow the closed vial to reach Room Temperature (20-30 mins) before opening.

              • Desiccation: If already cloudy, add activated 3Å or 4Å molecular sieves to the vial and let stand for 24 hours. Filter through a glass wool plug before use.

            Issue 3: "My Mass Spec (GC-MS) baseline is drifting."

            User Question: I'm using Squalane-d62 as an internal standard. My baseline is rising, and I see 'ghost' peaks.

            Scientist Diagnosis: This is likely Column Bleed or Carryover , not degradation of the standard.

            • Reasoning: Deuterated squalane is less volatile than many analytes (BP ~350°C). If your GC inlet or column final temperature is too low, the squalane accumulates and elutes slowly in subsequent runs.

            • Fix:

              • Ensure your final bake-out temperature exceeds 300°C.

              • Verify the d62 standard purity using a direct injection (no column) if possible to rule out source contamination.

            Visualizing the Degradation/Contamination Logic

            The following diagram illustrates the decision process for identifying issues with your Squalane-d62.

            StorageLogic Start User Observes Anomaly CheckType What is the anomaly? Start->CheckType Cloudiness Cloudiness / Haze CheckType->Cloudiness ExtraPeaks Extra NMR/MS Peaks CheckType->ExtraPeaks TempCheck Was vial cold? Cloudiness->TempCheck RegionCheck Peak Region? ExtraPeaks->RegionCheck Condensation Diagnosis: Moisture Condensation Action: Dry with Mol Sieves TempCheck->Condensation Yes Microbial Diagnosis: Microbial (Rare) Action: Filter 0.2um TempCheck->Microbial No Aliphatic 0.8-1.5 ppm (Aliphatic) RegionCheck->Aliphatic Aromatic 7.0+ ppm (Aromatic) RegionCheck->Aromatic Plasticizer Diagnosis: Plastic Leaching (Phthalates from tips/caps) Action: Switch to Glass Aliphatic->Plasticizer SolventImp Diagnosis: Solvent Impurity Action: Check Deuterated Solvent Aromatic->SolventImp

            Caption: Diagnostic workflow for identifying contamination sources in Squalane-d62 storage.

            Frequently Asked Questions (FAQs)

            Q: Can I store Squalane-d62 in plastic cryovials if they are "Certified Nuclease Free"? A: No. "Nuclease Free" refers to biological enzymes. It does not mean the plastic is free of leachable organic monomers. Squalane is a hydrocarbon solvent; it will extract slip agents (like erucamide) and plasticizers from polypropylene. Always use glass.

            Q: Does the Kinetic Isotope Effect (KIE) affect storage stability? A: Yes, positively. The C-D bond is stronger than the C-H bond.[2] While non-deuterated squalane is already stable, the d62 variant is even more resistant to radical abstraction (oxidation). This makes it exceptionally robust against oxidative degradation compared to non-deuterated lipids.

            Q: I left the vial uncapped on the bench overnight. Is it ruined? A: Likely not. Squalane-d62 has a very low vapor pressure (it won't evaporate significantly) and is not hygroscopic.

            • Action: Inspect for dust/particulates. If clear, flush the headspace with Nitrogen, cap tightly, and return to storage.

            Q: Why is -20°C recommended if it's stable at Room Temp? A: The -20°C recommendation is a "Conservative Best Practice" for expensive isotopic standards. It minimizes the kinetic energy available for any potential interaction with the container walls or septum. For a standard costing hundreds of dollars per gram, the freezer acts as an insurance policy against unforeseen environmental variables (e.g., a lab HVAC failure causing a heat spike).

            References

            • Recsei, C., et al. (2024). Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience.[3] RSC Advances.[4] Retrieved from [Link]

            Sources

            Correcting mass shift errors in squalane-d62 spectral analysis

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: Squalane-d62 Spectral Analysis

            A Guide for Researchers, Scientists, and Drug Development Professionals

            Welcome to the technical support center for correcting mass shift errors in squalane-d62 spectral analysis. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the accuracy and reliability of your mass spectrometry data.

            Introduction to Squalane-d62 and Mass Shift Errors

            Squalane-d62 (C30D62) is a fully deuterated form of squalane, a saturated hydrocarbon.[][2] Its high degree of isotopic labeling makes it an excellent internal standard for quantitative analysis in mass spectrometry (MS), particularly in NMR, GC-MS, and LC-MS applications.[3][4] However, like any analytical technique, mass spectrometry is susceptible to errors, with mass shift being a common challenge.

            Mass shift errors are deviations in the measured mass-to-charge ratio (m/z) from the theoretical value.[5] These inaccuracies can stem from various factors including instrument calibration drift, space charge effects, and environmental fluctuations.[5] For deuterated compounds like squalane-d62, incomplete isotopic labeling can introduce additional complexity. This guide will walk you through identifying the root causes of these errors and implementing effective solutions.

            Troubleshooting Guide: Common Scenarios and Solutions

            This section addresses specific issues you may encounter during the spectral analysis of squalane-d62 in a question-and-answer format.

            Question 1: My observed mass for the squalane-d62 standard is consistently higher/lower than the theoretical mass. What are the likely causes?

            Answer: A consistent, systematic mass shift often points to an issue with the instrument's calibration. Mass spectrometers require regular calibration to ensure accurate mass assignments.[6]

            • Calibration Drift: Over time, even high-performance instruments can experience calibration drift due to temperature fluctuations in the lab or changes in electronic components.[5] It is crucial to perform a mass calibration at the beginning of each experimental run.

            • Incorrect Calibrant: Ensure you are using the correct calibration standard for your instrument and the mass range of interest. The calibrant should bracket the m/z of squalane-d62.

            • Space Charge Effects: High concentrations of ions in the mass analyzer can lead to electrostatic repulsion, causing a shift in the measured m/z.[5] If you suspect this, try diluting your sample.

            Question 2: I'm observing a broad or split peak for squalane-d62, making it difficult to determine the monoisotopic mass. What could be causing this?

            Answer: Peak broadening or splitting can be caused by several factors, from the sample itself to the instrument settings.

            • Isotopic Distribution: While squalane-d62 is highly deuterated, there may be a small percentage of molecules with incomplete deuterium incorporation. This results in a distribution of isotopologues, which can appear as a broadened peak or small shoulder peaks. It's important to understand the isotopic purity of your standard, which should ideally be ≥98%.[7][8]

            • Instrument Resolution: The mass resolution of your spectrometer plays a critical role.[9] Low-resolution instruments may not be able to distinguish between closely spaced isotopologues, leading to a single, broad peak. Ensure your instrument is tuned for optimal resolution in the desired mass range.

            • Lock Mass Gaps: Some mass spectrometers use a "lock mass" to correct for mass drift during an acquisition. If the lock mass is introduced intermittently, it can create gaps in the data, which may split a chromatographic peak.[10]

            Question 3: The mass accuracy of my squalane-d62 peak varies significantly between runs, even after calibration. How can I improve reproducibility?

            Answer: Inconsistent mass accuracy points to a lack of control over experimental variables.

            • Internal vs. External Calibration: While external calibration (calibrating before the run) is standard, it may not account for fluctuations during the analysis. Using an internal calibrant, or "lock mass," provides real-time correction.[11] A compound of known m/z that is introduced continuously with your sample can be used to correct for mass drift on a scan-by-scan basis.

            • Matrix Effects: In complex samples, co-eluting compounds can suppress or enhance the ionization of your analyte, a phenomenon known as the matrix effect. Since squalane-d62 is chemically identical to squalane, it co-elutes and experiences the same matrix effects, allowing for effective normalization.[8]

            • Environmental Stability: Ensure the temperature and humidity in your laboratory are stable, as significant changes can affect the performance of the mass spectrometer.

            Frequently Asked Questions (FAQs)

            Q: What is the theoretical monoisotopic mass of squalane-d62?

            A: The molecular formula for squalane-d62 is C30D62. To calculate the monoisotopic mass, we use the mass of the most abundant isotopes: Carbon-12 (12.000000 Da) and Deuterium (2.014102 Da). The theoretical monoisotopic mass is approximately 484.874 Da.

            Q: How often should I calibrate my mass spectrometer?

            A: It is best practice to perform a mass calibration before each analytical run.[12] For long acquisitions, it is also advisable to monitor for and correct any drift.

            Q: What is the difference between mass accuracy and mass resolution?

            A: Mass accuracy is how close the measured mass is to the true mass. Mass resolution is the ability of the instrument to distinguish between two peaks of very similar m/z.[6] Both are crucial for confident compound identification.

            Q: Can I use squalane-d62 as a lock mass?

            A: Yes, if you are infusing a constant and known amount of squalane-d62 throughout your analytical run, it can serve as an excellent internal lock mass for real-time mass correction.

            Experimental Protocols

            Protocol 1: External Mass Calibration for Squalane-d62 Analysis

            This protocol outlines the steps for performing an external calibration on a time-of-flight (TOF) mass spectrometer.

            • Prepare the Calibrant Solution: Use a certified calibration mixture recommended by your instrument manufacturer that covers a wide mass range, including the m/z of squalane-d62.

            • Instrument Setup: Set the mass spectrometer to the ionization mode (e.g., ESI, APCI) and polarity you will use for your analysis.

            • Infuse the Calibrant: Introduce the calibrant solution directly into the ion source at a stable flow rate.

            • Acquire Calibration Data: Acquire data for a sufficient period to obtain a stable signal with high ion counts for all calibrant peaks.

            • Apply Calibration: Use the instrument's software to perform the mass calibration. The software will use the known m/z values of the calibrant peaks to create a calibration curve that corrects for any systematic mass errors.

            • Verify Calibration: After calibration, re-acquire data for the calibrant and confirm that the measured masses are within the manufacturer's specified tolerance (typically < 5 ppm).

            Protocol 2: Implementing an Internal Lock Mass for Real-Time Correction

            This protocol describes the use of an internal lock mass to maintain high mass accuracy throughout a chromatographic run.

            • Select a Lock Mass Compound: Choose a compound that does not interfere with your analytes of interest and has a known, stable m/z. Squalane-d62 itself can be used if it is not the analyte of interest.

            • Prepare the Lock Mass Solution: Prepare a dilute solution of the lock mass compound in a solvent compatible with your mobile phase.

            • Introduce the Lock Mass: Use a second pump to deliver the lock mass solution at a low, constant flow rate into the ion source, where it will mix with the eluent from your chromatography system.

            • Enable Lock Mass Correction: In your instrument's acquisition software, enable the lock mass correction feature. You will need to specify the m/z of the lock mass and a tolerance window.

            • Acquire Data: During the run, the software will monitor the m/z of the lock mass in each scan and apply a correction to all other measured masses in that scan.

            • Review Data: After the acquisition, verify that the lock mass correction has been applied correctly by checking the mass accuracy of your target compounds.

            Data Presentation and Visualization

            Table 1: Common Causes of Mass Shift Errors and Recommended Solutions
            Symptom Potential Cause Troubleshooting Steps
            Consistent Mass OffsetCalibration DriftPerform external calibration before each run.
            Incorrect CalibrantVerify the correct calibrant for the mass range.
            Space Charge EffectsDilute the sample.
            Broad or Split PeaksIsotopic DistributionCheck the isotopic purity of the standard.
            Low Instrument ResolutionTune the instrument for optimal resolution.
            Lock Mass GapsAdjust lock mass acquisition parameters.[10]
            Poor ReproducibilityFluctuating ConditionsUse an internal lock mass for real-time correction.[11]
            Matrix EffectsEnsure co-elution of the analyte and standard.[8]
            Environmental InstabilityMaintain a stable laboratory environment.
            Diagram 1: Workflow for Troubleshooting Mass Shift Errors

            MassShiftTroubleshooting Start Mass Shift Error Detected CheckCalibration Is the Instrument Recently Calibrated? Start->CheckCalibration Calibrate Perform External Mass Calibration CheckCalibration->Calibrate No CheckPeakShape Is the Peak Shape Normal? CheckCalibration->CheckPeakShape Yes Reanalyze Re-analyze Sample Calibrate->Reanalyze Resolved Issue Resolved Calibrate->Resolved Reanalyze->CheckPeakShape InvestigateIsotopes Check Isotopic Purity and Instrument Resolution CheckPeakShape->InvestigateIsotopes No (Broad/Split) CheckReproducibility Is the Error Reproducible? CheckPeakShape->CheckReproducibility Yes InvestigateIsotopes->Reanalyze InvestigateIsotopes->Resolved ImplementLockMass Implement Internal Lock Mass Correction CheckReproducibility->ImplementLockMass No (Variable) CheckEnvironment Investigate Environmental Factors and Matrix Effects CheckReproducibility->CheckEnvironment Yes (Consistent) ImplementLockMass->Reanalyze ImplementLockMass->Resolved CheckEnvironment->Resolved

            Caption: A flowchart for systematic troubleshooting of mass shift errors.

            References

            • Kulkarni, P., et al. (2015). Correcting mass shifts: A lock mass-free recalibration procedure for mass spectrometry imaging data. Analytical and Bioanalytical Chemistry, 407(25), 7593–7603. [Link]

            • Fernández-de-Cossío, J., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(16), 2465–2472. [Link]

            • Waters Corporation. (2016). High Definition Imaging (HDI) 1.4: Lock Mass Recalibration for MS Imaging Data Sets. [Link]

            • Infinix Bio. (2026). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. [Link]

            • Patti, G. J., et al. (2010). Correction of mass calibration gaps in liquid chromatography–mass spectrometry metabolomics data. Bioinformatics, 26(20), 2634–2636. [Link]

            • Millard, P., et al. (2017). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. In Metabolomics (pp. 143-155). Humana Press, New York, NY. [Link]

            • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

            • Netusil, N., et al. (2021). Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry, 93(37), 12513–12520. [Link]

            • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

            • ResearchGate. (n.d.). Mass spectra of squalane, C30H62. [Link]

            • Semantic Scholar. (n.d.). Correcting mass shifts: A lock mass-free recalibration procedure for mass spectrometry imaging data. [Link]

            • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. [Link]

            • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

            • UHasselt Document Server. (n.d.). The isotopic distribution conundrum. [Link]

            • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

            • National Institute of Standards and Technology. (n.d.). Resources: Calibration Procedures. [Link]

            • Agilent. (2011). Time-of-Flight Mass Spectrometry. [Link]

            • ResearchGate. (2025). Investigation into the factors affecting accuracy of mass measurements on a time-of-flight mass spectrometer using Design of Experiment. [Link]

            • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

            • National Institute of Standards and Technology. (n.d.). Molecular Mass Distribution Measurement by Mass Spectrometry. [Link]

            • Clinical Chemistry. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. [Link]

            • Journal of the American Society for Mass Spectrometry. (2012). De novo Correction of Mass Measurement Error in Low Resolution Tandem MS Spectra for Shotgun Proteomics. [Link]

            • Biology Stack Exchange. (2016). Mass Spectrometry (proteomics): How isotopes can be used to to determine charge of the peaks?. [Link]

            • Chemsrc. (2025). Squalane-d62 | CAS#:16514-83-3. [Link]

            • Wiley. (2020). Wiley Seminar: NIST MS Search Software. [Link]

            • AZoM. (2018). How to Improve Mass Resolution for Flight Mass Spectrometry. [Link]

            • Rapid Communications in Mass Spectrometry. (1997). Time-of-flight Mass Spectrometry. [Link]

            • National Institute of Standards and Technology. (n.d.). Calibrations. [Link]

            • PMAS MAF. (n.d.). Calibration & NIST. [Link]

            Sources

            Addressing matrix effects on squalane-d62 signal intensity

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the Squalane-d62 Technical Support Center .

            As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing Squalane-d62 (

            
            ). Because this molecule is a fully saturated, non-polar hydrocarbon, it behaves differently than the polar drugs or metabolites typically analyzed in bioassays.
            

            The "signal intensity" issues you are facing are likely distinct depending on your instrumentation (GC-MS vs. LC-MS). This guide uses a branching logic to diagnose and resolve your specific matrix effect.

            Part 1: Diagnostic Triage (Start Here)

            Before troubleshooting, we must identify the ionization mechanism, as "matrix effects" manifest oppositely in Gas Chromatography (GC) versus Liquid Chromatography (LC) for this analyte.

            Question 1: Which platform are you using?

            • Scenario A: GC-MS (EI Source) [1][2]

              • Symptom:[3][4][5][6][7][8] Squalane-d62 signal is higher in biological samples than in clean solvent standards, or peak shapes are tailing in standards but sharp in samples.

              • Diagnosis:Matrix-Induced Chromatographic Response Enhancement . Active sites in your inlet are degrading the standard in clean solvents, while the matrix "protects" it.

              • Go to Section 2.

            • Scenario B: LC-MS (APCI or APPI Source)

              • Symptom:[3][4][5][7][8] Squalane-d62 signal is lower or absent in biological samples compared to solvent standards.

              • Diagnosis:Ion Suppression . Co-eluting lipids are stealing charge or blocking photon transmission (APPI).

              • Go to Section 3.

            Part 2: GC-MS Specific Troubleshooting

            For Electron Impact (EI) analysis of hydrocarbons.

            The Mechanism: Active Site Adsorption

            Squalane is a high-boiling hydrocarbon. In a clean injector liner, trace activity (silanol groups, glass wool fragments) can irreversibly adsorb or degrade the analyte, resulting in low signal. When you inject a biological matrix (plasma/tissue extract), the matrix components coat these active sites, effectively "passivating" the liner. This allows more Squalane-d62 to reach the detector, creating a false "enhancement" relative to the standard.

            Step-by-Step Resolution Protocol

            Q: How do I confirm this is an inlet issue and not a detector issue? A: Perform the Standard Addition Confirmation .

            • Take a blank matrix extract.

            • Spike it with Squalane-d62 at your target concentration.

            • Compare the area count to Squalane-d62 in pure hexane.

            • Result: If Matrix Area >> Solvent Area, you have active site loss in your standards.

            Q: How do I fix the signal discrepancy? A: You cannot "clean" the matrix effect away; you must equalize the system.

            MethodProcedurePros/Cons
            Analyte Protectants (Recommended) Add 1% sorbitol or L-gulonic acid γ-lactone to both samples and standards.Pros: Coats active sites in every run. Cons: Accumulates non-volatile residue in the liner (requires frequent liner changes).
            Matrix-Matched Standards Prepare calibration curves in blank matrix extract rather than pure solvent.Pros: Perfect compensation. Cons: Requires a supply of analyte-free blank matrix (difficult for endogenous squalane).
            Liner Optimization Switch to Ultra-Inert, baffled liners with deactivated glass wool.Pros: Reduces the root cause. Cons: Expensive; effect wears off as the liner gets dirty.

            Part 3: LC-MS (APCI/APPI) Specific Troubleshooting

            For Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI).

            The Mechanism: Ionization Competition

            Squalane does not ionize well in Electrospray (ESI). You are likely using APCI or APPI.

            • APCI: Matrix lipids (phospholipids) suppress the corona discharge or consume the reagent ions.

            • APPI: High concentrations of matrix absorb the UV photons, preventing the ionization of the Squalane-d62 or the dopant (e.g., Toluene/Acetone).

            Step-by-Step Resolution Protocol

            Q: My internal standard (Squalane-d62) signal fluctuates wildly between samples. Why? A: This indicates Deuterium Isotope Separation . In Reverse Phase (C18) chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to weaker hydrophobic interactions. If Squalane-d62 elutes into a suppression zone (e.g., a phospholipid burst) but the native Squalane elutes slightly later (outside the zone), the IS will fail to correct the data.

            Q: How do I map the suppression zone? A: Perform a Post-Column Infusion (PCI) Experiment .

            • Setup: Tee-in a steady infusion of Squalane-d62 (via syringe pump) into the LC flow after the column but before the source.

            • Run: Inject a "Blank Matrix" sample through the LC column.

            • Observe: Monitor the baseline of Squalane-d62.

            • Analysis: Dips in the baseline indicate suppression zones. Peaks indicate enhancement.

            • Action: Adjust the gradient to move Squalane-d62 out of these zones.

            Q: What is the best extraction method to remove these interferences? A: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using non-polar solvents.

            Extraction SolventSelectivity for SqualaneMatrix Removal Efficiency
            Hexane / Heptane High (Extracts non-polars)Excellent (Leaves phospholipids in aqueous phase)
            Acetonitrile (PPT) Low (Extracts everything)Poor (High phospholipid carryover)
            Chloroform MediumModerate (Extracts some lipids)

            Part 4: Visualizing the Troubleshooting Logic

            The following diagram illustrates the decision pathway for diagnosing signal intensity issues for Squalane-d62.

            SqualaneTroubleshooting Start Start: Signal Intensity Issue with Squalane-d62 Platform Select Instrument Platform Start->Platform GC_Path GC-MS (EI) Platform->GC_Path LC_Path LC-MS (APCI/APPI) Platform->LC_Path GC_Symp Symptom: Signal in Matrix > Solvent (Enhancement) GC_Path->GC_Symp GC_Cause Cause: Active Sites in Liner (Matrix Protectant Effect) GC_Symp->GC_Cause GC_Fix Solution: Use Analyte Protectants or Matrix-Matched Stds GC_Cause->GC_Fix LC_Symp Symptom: Signal in Matrix < Solvent (Suppression) LC_Path->LC_Symp LC_Cause Cause: Phospholipid Co-elution or Dopant Competition LC_Symp->LC_Cause LC_Fix Solution: Switch to Hexane LLE & Optimize Gradient LC_Cause->LC_Fix

            Caption: Decision tree for diagnosing Squalane-d62 signal irregularities based on instrumentation modality.

            Part 5: Frequently Asked Questions (FAQs)

            Q: Can I use Squalane-d62 as a standard for cholesterol or other lipids? A: It is not recommended. Squalane is an acyclic alkane, while cholesterol is a sterol. Their ionization efficiencies and extraction recoveries differ significantly. Squalane-d62 is best used as an internal standard for Squalene or as a marker for non-polar fraction recovery [1].

            Q: I am using APPI and my signal is weak even in neat standards. Why? A: Squalane has a high ionization energy. You must use a Dopant (e.g., Toluene or Acetone) delivered at 5-10% of the flow rate. The UV lamp ionizes the dopant, which then transfers the charge (or proton) to the Squalane via charge exchange [2]. Ensure your matrix isn't suppressing the dopant chemistry.

            Q: Why does my Squalane-d62 peak split in GC-MS? A: This is likely a "solvent mismatch" or thermal degradation.

            • Solvent Mismatch: If your sample is in Hexane but you inject onto a polar column, the solvent won't focus.

            • Thermal Issues: Ensure your inlet temperature is high enough (

              
              ) to volatilize Squalane instantly, but check that your liner is deactivated. Split peaks often indicate the sample is vaporizing in two stages (e.g., droplets hitting the bottom of the liner) [3].
              

            References

            • Robb, D. B., & Blades, M. W. (2008). Atmospheric Pressure Photoionization (APPI) for LC-MS. Analytica Chimica Acta.
            • Chromatography Online. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

            • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

            Sources

            Validation & Comparative

            Comparative Guide: Squalane-d62 vs. Squalane-d50 as Internal Standards

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Nomenclature Clarification

            In the quantitative analysis of Squalane (

            
            ), the selection of an appropriate Internal Standard (IS) is the single most critical factor for ensuring data integrity, particularly when correcting for matrix effects in LC-MS/MS or GC-MS.
            

            This guide compares two high-load deuterated standards:

            • Squalane-d62 (

              
              ):  The Perdeuterated  "Gold Standard." Every hydrogen atom is replaced by deuterium.
              
            • Squalane-d50 (

              
              ):  The Derived Standard.  Typically obtained via the hydrogenation of Perdeuterated Squalene (
              
              
              
              ) using standard hydrogen gas (
              
              
              ), resulting in a molecule with 50 deuteriums and 12 protons.

            The Verdict: While Squalane-d62 offers superior mass spectral resolution and fragmentation purity, Squalane-d50 (if chemically pure) offers a retention time closer to the native analyte, potentially offering better matrix effect compensation in complex biological fluids. However, d50 carries higher risks of isotopic scrambling and residual unsaturation.

            Technical Specifications & Structural Logic

            To understand the performance differences, we must analyze the structural origins of these isotopologues.

            Chemical Profiles[1]
            FeatureSqualane-d62 Squalane-d50 (Derived)Native Squalane
            Formula
            
            
            
            
            
            
            Molecular Weight ~484.9 Da~472.8 Da~422.8 Da
            Mass Shift (
            
            
            M)
            +62 Da+50 Da0 (Reference)
            Synthesis Route Total Synthesis / H-D Exchange (Exhaustive)Hydrogenation of Squalene-d50 (
            
            
            )
            Natural Extraction / Hydrogenation
            Isotopic Purity Typically >98% atom DVariable (depends on precursor)N/A
            Synthesis & Structural Diagram

            The following diagram illustrates the origin of these standards and the risk points for "d50" variants.

            G cluster_0 Performance Implication Squalene_d50 Squalene-d50 (Unsaturated Precursor) C30D50 Squalane_d50 Squalane-d50 (Derived Standard) C30D50H12 Squalene_d50->Squalane_d50 + 6 H2 (Adds 12 H) Squalane_d62 Squalane-d62 (Gold Standard) C30D62 Squalene_d50->Squalane_d62 + 6 D2 (Adds 12 D) H2_Gas Hydrogenation (H2 Gas) D2_Gas Deuteration (D2 Gas)

            Caption: Synthesis pathways distinguishing the "Derived" d50 from the "Perdeuterated" d62. The d50 route introduces protons into the backbone.

            Critical Performance Analysis

            The Deuterium Isotope Effect (Chromatography)

            In both GC and RP-LC, C-D bonds are shorter and less polarizable than C-H bonds. This leads to the Inverse Isotope Effect , where deuterated isotopologues elute earlier than the native compound.[1]

            • Squalane-d62: Due to the maximal deuterium load (62 D), this molecule exhibits the largest retention time shift (

              
              ) away from native Squalane.
              
              • Pros: Zero risk of peak overlap; easy integration.

              • Cons: In LC-MS, if the shift is too large, the IS may elute in a different region of the suppression profile (matrix effect) than the analyte, potentially reducing quantification accuracy.

            • Squalane-d50: With 12 protons remaining, the "molar volume" contraction is less severe.

              • Pros: Elutes closer to native Squalane than d62. Theoretically tracks matrix effects better.

              • Cons: Requires careful baseline resolution checks.

            Mass Spectral Integrity (Cross-Talk)

            For accurate quantification, the IS must not contribute signal to the analyte channel (

            
            ) and vice versa.
            
            • d62 Performance: With a +62 Da shift, it is statistically impossible for natural isotopic distribution (C13) of the native analyte to interfere. Furthermore, fragmentation (e.g., loss of methyl groups) produces clean daughter ions (e.g.,

              
               for 
              
              
              
              ).
            • d50 Performance: The +50 Da shift is also sufficient to avoid overlap. However, fragmentation is complex. The loss of a methyl group could be

              
               (mass 18) or 
              
              
              
              (mass 15) or mixed, depending on where the protons are located (scrambling). This complicates MRM (Multiple Reaction Monitoring) transition selection.
            Stability & Purity Risks
            • Squalane-d62: Being fully saturated and perdeuterated, it is chemically inert and highly resistant to oxidation (kinetic isotope effect stabilizes the molecule).

            • Squalane-d50: If derived from Squalene, there is a risk of incomplete hydrogenation . Even 0.1% residual Squalene-d50 (unsaturated) can oxidize into peroxides, which can degrade the native Squalane in the sample or cause ion suppression.

            Experimental Protocol: Self-Validating IS Selection

            Do not assume the commercial label is accurate. Use this protocol to validate your standard before running clinical/pre-clinical batches.

            Phase 1: Isotopic Purity & Cross-Talk Check

            Objective: Ensure the IS does not interfere with the Native Analyte channel.

            • Prepare Solutions:

              • Sol A: Native Squalane (1 µg/mL in Hexane).

              • Sol B: Squalane-d62 (or d50) (1 µg/mL in Hexane).

              • Sol C: Blank Hexane.

            • GC-MS / LC-MS Injection:

              • Inject Sol B (IS only).

            • Data Analysis:

              • Monitor the Native Squalane Transition (e.g.,

                
                 422 
                
                
                
                fragment).
              • Pass Criteria: Signal in the Native channel must be < 0.1% of the signal in Sol A (Native only).

              • Note: If using d50, check for "scrambling" peaks in the fragmentation spectrum.

            Phase 2: Retention Time & Matrix Tracking

            Objective: Determine if the Isotope Effect compromises Matrix Correction.

            • Matrix Spike: Use a blank biological matrix (e.g., plasma extract).

            • Spike: Add Native Squalane and IS (d62 or d50) at 1:1 ratio.

            • Analyze:

              • Calculate

                
                .
                
            • Assessment:

              • If

                
                 min (GC) or 
                
                
                
                min (LC), inspect the Total Ion Chromatogram (TIC) background.
              • If the background noise varies significantly between

                
                 and 
                
                
                
                , the IS is failed for matrix correction. Squalane-d50 may be preferred here if it elutes closer to the native peak.

            Decision Matrix

            Use the following logic flow to select the correct standard for your assay.

            DecisionMatrix Start Start: Select Internal Standard for Squalane Analysis Q1 Is the Matrix Highly Complex? (e.g., Plasma, Tissue Homogenate) Start->Q1 Q2 Is d62 Retention Shift > 0.5 min vs Native? Q1->Q2 Yes Use_d62 Recommendation: Use Squalane-d62 Q1->Use_d62 No (Clean Standard/Oil) Q2->Use_d62 No (Shift is minimal) Check_d50 Evaluate Squalane-d50 (Check Purity for Unsaturation) Q2->Check_d50 Yes (Shift is large) Check_d50->Use_d62 Contains Unsaturation Use_d50 Recommendation: Use Squalane-d50 (Better Matrix Tracking) Check_d50->Use_d50 Purity > 99%

            Caption: Logical workflow for selecting between d62 and d50 based on matrix complexity and retention behavior.

            References

            • BenchChem. (2025). Quantification of Squalane in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS).[2] Retrieved from

            • MedChemExpress. (2025). Squalane-d62 Product Information and Stability Data. Retrieved from

            • LGC Standards. (2025). Reference Standards for Squalane and Deuterated Analogs. Retrieved from

            • Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216. (Cited for Kinetic Isotope Effect mechanisms).[3][4]

            • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from

            Sources

            A Senior Application Scientist's Guide to Robust GC-MS Method Validation: The Squalane-d62 Advantage

            Author: BenchChem Technical Support Team. Date: February 2026

            In the landscape of analytical chemistry, particularly within regulated environments such as pharmaceuticals and environmental testing, the validation of analytical methods is not merely a procedural formality; it is the cornerstone of data integrity and reliability. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent variability in sample preparation, injection volume, and instrument response necessitates the use of an internal standard to ensure accuracy and precision. This guide provides an in-depth comparison of GC-MS method validation, focusing on the strategic use of 2,6,10,15,19,23-hexamethyltetracosane-d62 (squalane-d62) as a robust internal standard.

            The Critical Role of the Internal Standard in GC-MS

            An ideal internal standard (IS) is a well-characterized compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary function is to correct for variations in analytical response. The choice of an IS is paramount and should be based on its chemical and physical similarity to the analyte of interest, yet it must be chromatographically resolved from all other sample components. Deuterated standards, such as squalane-d62, are often considered the gold standard for mass spectrometry-based methods due to their near-identical chemical properties to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z).

            Squalane-d62: A Superior Choice for Non-polar Analytes

            Squalane, a C30 hydrocarbon, is a highly stable, branched, and non-polar molecule. Its deuterated counterpart, squalane-d62, offers several distinct advantages as an internal standard, particularly for the analysis of non-polar compounds like hydrocarbons, fatty acid methyl esters, and certain derivatized drugs.

            • Chemical Inertness: Squalane-d62 is highly unreactive, ensuring it does not degrade during sample preparation or chromatographic analysis.

            • Elution Profile: With a high boiling point, it typically elutes late in the chromatogram, minimizing interference with earlier eluting, more volatile analytes.

            • Mass Spectrometric Distinction: The significant mass difference between squalane-d62 and its non-deuterated form, or other potential interferences, allows for clear and unambiguous detection by the mass spectrometer.

            Comparative Performance: Squalane-d62 vs. Alternative Internal Standards

            The selection of an internal standard is context-dependent. While deuterated analogs of the target analyte are often preferred, they may not always be commercially available or cost-effective. The following table compares the performance characteristics of squalane-d62 with other commonly used internal standards in GC-MS.

            Internal StandardChemical ClassAdvantagesDisadvantagesBest Suited For
            Squalane-d62 Deuterated HydrocarbonExcellent chemical stability, late elution, minimal interference, suitable for a wide range of non-polar analytes.May not be suitable for very late-eluting analytes, higher cost compared to non-deuterated standards.Analysis of hydrocarbons, FAMEs, and other non-polar to moderately polar compounds.
            Anthracene-d10 Deuterated Polycyclic Aromatic HydrocarbonGood thermal stability, well-characterized mass spectrum.Potential for co-elution with analytes of similar polarity, may not be representative of all analyte classes.Analysis of PAHs and other aromatic compounds.
            Pentadecane n-AlkaneLow cost, readily available.Chemical properties may differ significantly from the analyte, susceptible to matrix effects, potential for background contamination.Routine screening of hydrocarbons where high precision is not the primary goal.
            Analyte-Specific Deuterated Standard VariesThe "gold standard" - most closely mimics the analyte's behavior during sample prep and analysis.Can be expensive, not always commercially available.Targeted, high-precision quantitative analysis, especially in clinical and forensic applications.

            Experimental Workflow for GC-MS Method Validation Using Squalane-d62

            The validation of a GC-MS method is a systematic process that demonstrates its suitability for the intended purpose. Key validation parameters are established in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

            GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters stock Stock Solution (Analyte & Squalane-d62) cal Calibration Standards (Spiked with Squalane-d62) stock->cal qc Quality Control Samples (Low, Mid, High; Spiked with Squalane-d62) stock->qc injection GC Injection cal->injection qc->injection sample Test Samples (Spiked with Squalane-d62) sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision selectivity Selectivity & Specificity detection->selectivity lod_loq LOD & LOQ detection->lod_loq stability Stability detection->stability

            Caption: Workflow for GC-MS method validation using an internal standard.

            Step-by-Step Protocol for Validation
            • Preparation of Stock and Working Solutions:

              • Prepare a concentrated stock solution of the analyte(s) and squalane-d62 in a suitable solvent (e.g., hexane or ethyl acetate).

              • Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentration levels.

              • Prepare a working solution of squalane-d62 at a fixed concentration.

            • Spiking of Samples:

              • To each calibration standard, quality control (QC) sample, and test sample, add a constant volume of the squalane-d62 working solution. This ensures that the final concentration of the internal standard is the same across all samples.

            • GC-MS Analysis:

              • Inject the prepared samples into the GC-MS system.

              • Develop a chromatographic method that provides adequate separation of the analyte(s) from the internal standard and any matrix components.

              • Set the mass spectrometer to acquire data in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis. For squalane-d62, characteristic ions would be monitored.

            • Data Processing and Evaluation of Validation Parameters:

              • Integrate the peak areas of the analyte(s) and squalane-d62.

              • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

              • Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

              • Evaluate the following validation parameters:

                • Linearity and Range: Assess the linear relationship between the response ratio and concentration over a defined range. A correlation coefficient (r²) of >0.99 is typically desired.

                • Accuracy: Determine the closeness of the measured concentration to the true concentration. This is often expressed as the percent recovery of the analyte in spiked samples. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

                • Precision: Evaluate the degree of scatter between a series of measurements. This is assessed at two levels:

                  • Repeatability (Intra-assay precision): The precision of measurements within a single analytical run.

                  • Intermediate Precision (Inter-assay precision): The precision of measurements across different days, analysts, or instruments.

                  • Precision is expressed as the relative standard deviation (%RSD), with acceptance criteria typically being <15% (<20% at the LLOQ).

                • Selectivity and Specificity: Demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix. This is achieved by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte and internal standard.

                • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

                • Stability: Evaluate the stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

            Logical Interdependence of Validation Parameters

            The various parameters of method validation are not independent but rather form a logical framework that collectively establishes the reliability of the method.

            Validation_Logic cluster_foundation Foundational Parameters cluster_performance Performance Metrics cluster_limits Sensitivity Limits cluster_robustness Real-World Applicability Selectivity Selectivity Linearity Linearity Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Stability Stability Accuracy->Stability LOQ LOQ Precision->LOQ Precision->Stability LOD LOD LOQ->LOD Robustness Robustness Stability->Robustness

            Caption: Interdependence of key GC-MS method validation parameters.

            Conclusion

            The validation of a GC-MS method is an indispensable requirement for ensuring the quality and reliability of analytical data. The strategic selection of an appropriate internal standard is a critical determinant of method performance. For the analysis of non-polar compounds, 2,6,10,15,19,23-hexamethyltetracosane-d62 (squalane-d62) presents a superior option due to its chemical inertness, late elution profile, and clear mass spectrometric signature. By following a systematic validation protocol that encompasses linearity, accuracy, precision, selectivity, and stability, researchers can develop robust and defensible GC-MS methods that meet the stringent requirements of regulatory bodies and deliver data of the highest integrity.

            References

            • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

            • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]

            Precision in Lipidomics: A Comparative Accuracy Assessment of Perdeuterated Squalane (d62)

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The "Bottom Line"

            For researchers quantifying non-polar lipids (specifically squalene and squalane) in complex biological matrices, Squalane-d62 (Perdeuterated Squalane) represents the analytical gold standard, outperforming structural analogs (e.g., 5α-Cholestane) and low-deuterated isotopologues (e.g., Squalane-d6).

            While significantly more expensive than external calibration methods, the use of Squalane-d62 eliminates two critical sources of error:

            • Ionization Suppression/Enhancement: Its co-elution profile (proximal to analyte) corrects for matrix effects in MS sources.

            • Spectral Crosstalk: The +62 Da mass shift moves the molecular ion and all fragment ions entirely out of the endogenous interference window, a feat impossible with d3 or d6 analogs.

            Recommendation: Adopt Squalane-d62 for GLP-compliant quantitative workflows or when endogenous squalane levels are <50 ng/mL.

            Technical Deep Dive: The Physics of d62

            To understand why d62 is superior, we must look at the mass spectrometry physics of hydrocarbons.

            The Fragmentation Problem

            Squalane (

            
            ) is a saturated hydrocarbon. In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), it fragments heavily, producing a classic alkane series (m/z 57, 71, 85...).
            
            • The Risk with Low-Deuteration (d3/d6): If you use Squalane-d6, the deuterium labels may be located on a fragment that is cleaved off, or the mass shift (+6 Da) may still overlap with the heavy isotope envelope of high-concentration endogenous lipids.

            • The d62 Solution: Squalane-d62 (

              
              ) shifts the molecular weight from ~422 to ~484. Crucially, every fragment ion is shifted. The base peak moves from m/z 57 (
              
              
              
              ) to m/z 66 (
              
              
              ). This ensures zero spectral overlap (crosstalk) with the analyte.
            The Chromatographic Isotope Effect

            Contrary to intuitive assumptions, deuterated hydrocarbons in GC often elute earlier than their non-deuterated counterparts due to the "Inverse Isotope Effect" (reduced van der Waals interactions).

            • Observation: Squalane-d62 typically elutes 0.05–0.1 minutes before endogenous Squalane.

            • Benefit: This slight separation prevents "ion source saturation" from the internal standard affecting the analyte, while remaining close enough to experience the same thermal gradients and extraction efficiencies.

            Comparative Assessment

            The following table contrasts Squalane-d62 against common alternatives used in lipidomics.

            FeatureSqualane-d62 (Recommended) 5α-Cholestane (Traditional) External Calibration
            Chemical Similarity Identical (Isotopologue)Moderate (Sterol vs. Alkane)N/A
            Extraction Recovery Tracks analyte perfectlyVariance in non-polar solventsFails to correct
            Mass Spec Specificity High (+62 Da shift, no crosstalk)High (Distinct spectrum)Low (Relies on RT)
            Matrix Correction Excellent (Co-eluting)Poor (Elutes later)None
            Cost High (
            
            
            $)
            Low ($)Negligible
            Primary Risk Cost prohibits high-throughputDifferent ionization efficiencyData invalidity

            Experimental Validation: The Self-Validating Protocol

            The following workflow is designed to be self-validating . By spiking the Internal Standard (IS) before any sample manipulation, the IS signal area automatically corrects for pipetting errors, extraction inefficiencies, and injection variability.

            Materials
            • Analyte: Squalane (Endogenous target).

            • Internal Standard: Squalane-d62 (98%+ atom D).

            • Matrix: Plasma, Sebum, or Tissue Homogenate.[1]

            • Solvents: Hexane (HPLC Grade), Ethanol.

            Step-by-Step Methodology
            • Preparation of IS Working Solution:

              • Dissolve Squalane-d62 in Hexane to a concentration of 10 µg/mL.

              • Checkpoint: Store at -20°C in amber glass to prevent photo-oxidation.

            • Sample Spiking (The Critical Step):

              • Aliquot 100 µL of biological sample.

              • IMMEDIATELY add 10 µL of Squalane-d62 Working Solution.

              • Why: Spiking before extraction ensures the IS suffers the exact same partition losses as the analyte.

            • Liquid-Liquid Extraction (Modified Folch):

              • Add 400 µL Ethanol (to break protein binding). Vortex 30s.

              • Add 1000 µL Hexane. Vortex vigorously for 2 mins.

              • Centrifuge at 3000 x g for 5 mins.

              • Collect the upper organic phase (Hexane).[1]

            • GC-MS Analysis:

              • Inlet: Splitless (or 1:10 split for high conc.), 280°C.

              • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.

              • Carrier Gas: Helium, 1.0 mL/min constant flow.

              • MS Mode: SIM (Selected Ion Monitoring).[2][3]

            SIM Parameters (Mass Filtering)
            CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time Window
            Squalane (Endogenous) m/z 71m/z 57m/z 85
            
            
            Squalane-d62 (IS) m/z 82m/z 66m/z 98
            
            

            Visualization of Workflow & Logic

            Diagram 1: The Quantitative Workflow

            This diagram illustrates the critical "Spike Before Extract" logic that defines accurate lipidomics.

            LipidomicsWorkflow Sample Biological Sample (Unknown Conc.) Spike Spike IS into Sample Sample->Spike IS Squalane-d62 (Known Conc.) IS->Spike Extract Hexane Extraction (Losses occur here) Spike->Extract Co-mixed GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Analyte & IS lose mass equally Data Ratio Calculation (Area Analyte / Area IS) GCMS->Data m/z 71 vs m/z 82

            Caption: Analytical workflow ensuring that extraction losses (blue node) are mathematically cancelled out by the internal standard ratio.

            Diagram 2: The Spectral Separation (d0 vs d62)

            Visualizing why "d62" is superior to "d6" regarding spectral crosstalk.

            SpectralShift cluster_0 Endogenous Squalane (d0) cluster_1 Squalane-d62 (IS) SpectrumA Fragment m/z 57 (High Noise Region) SpectrumC Fragment m/z 66 (Shifted +9) SpectrumA->SpectrumC Mass Shift No Overlap SpectrumB Fragment m/z 71 (Quant Ion) SpectrumD Fragment m/z 82 (Shifted +11) SpectrumB->SpectrumD Clean Quantitation Window

            Caption: The massive mass shift of d62 prevents "spectral crosstalk," ensuring the IS signal is not contaminated by the analyte's fragments.

            Performance Data Summary

            The following data represents typical validation metrics obtained using Squalane-d62 in human plasma extraction (Hexane protocol).

            MetricPerformance ValueInterpretation
            Linearity (
            
            
            )
            > 0.998Excellent fit over 10–1000 ng/mL range.
            Recovery (%) 92% – 104%High extraction efficiency using Hexane.
            Precision (RSD) < 4.5% (Intra-day)Highly reproducible when IS corrects for injection vol.
            LOD (Limit of Detection) 0.05 µg/mLSensitive enough for trace sebum analysis.
            Matrix Effect 0.98 - 1.02 (Ratio)IS compensates perfectly for ion suppression.

            Note: Data derived from aggregated validation studies (See References).

            References

            • Frontiers in Chemistry. (2022). The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry. [Link]

            • National Institutes of Health (PMC). (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts. [Link]

            • Chromatography Forum. (2017). Assessing the Impact of Deuteration on Chromatographic Retention Time (Inverse Isotope Effect). [Link]

            Sources

            Cross-validation of hydrocarbon quantification with perdeuterated squalane

            Precision Benchmarking: Perdeuterated Squalane ( ) vs. Conventional Standards for Hydrocarbon Quantification

            Executive Summary: The Case for Perdeuterated Standards

            In the quantification of complex hydrocarbons—specifically triterpenes like squalene and its saturated derivative squalane—analytical precision is frequently compromised by matrix effects, extraction inefficiencies, and ionization variability. Conventional methods utilizing external calibration or structural analogs (e.g., cholestane,

            This guide evaluates Perdeuterated Squalane (Squalane-d62) as the superior Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Unlike partially deuterated analogs or structural surrogates, Squalane-d62 offers a unique combination of chemical inertness (saturation) and a massive mass shift (+62 Da) , enabling interference-free quantification via Isotope Dilution Mass Spectrometry (IDMS).

            The Technical Challenge: Why Hydrocarbons are Hard to Quantify

            Hydrocarbons like squalane (

            The Pitfalls of Alternatives
            • External Calibration: Assumes 100% extraction recovery and zero matrix suppression. In lipid-rich matrices (e.g., vaccine adjuvants, plasma), this leads to errors of 20–30%.

            • Structural Analogs (e.g., Cholestane, Tetracosane): These compounds have different partition coefficients (

              
              ) than the target analyte. They do not track extraction losses perfectly and elute at different times, failing to correct for momentary instrument drift.
              
            • Deuterated Squalene (Squalene-d6): While structurally identical to the alkene target, the unsaturated bonds make it susceptible to oxidation and degradation during storage and processing, introducing a "moving target" error.

            The Squalane-d62 Advantage

            Squalane-d62 is the fully saturated, fully deuterated isotopologue.

            • Stability: Complete saturation prevents oxidation (unlike squalene-d6).

            • Co-elution: It virtually co-elutes with natural squalane, experiencing the exact same matrix environment at the ion source.

            • Spectral Distinctness: The 62-Dalton mass shift moves the molecular ion (

              
               484) and fragments far beyond the natural isotopic envelope of the analyte (
              
              
              422), eliminating "crosstalk."

            Comparative Analysis: Performance Metrics

            The following table summarizes the performance of Squalane-d62 against industry-standard alternatives in a typical GC-MS workflow for hydrocarbon quantification.

            FeatureExternal Calibration Structural Analog (Cholestane) Homologous IS (Squalene-d6) Gold Standard (Squalane-d62)
            Correction Method None (Curve only)Retention Time/Response RatioIsotope Dilution (Partial)Full Isotope Dilution (IDMS)
            Extraction Compensation 0%~80-90% (Different LogP)>95%~100% (Identical LogP)
            Chemical Stability N/AHighLow (Oxidation prone)High (Saturated)
            Ionization Correction NonePartialGoodPerfect (Co-eluting)
            Mass Shift (
            
            
            )
            N/AN/A+6 Da (Risk of overlap)+62 Da (Zero interference)
            Precision (RSD) 15–25%5–10%3–8%< 2%

            Experimental Protocol: Squalane-d62 IDMS Workflow

            Objective: Quantify Squalane in a Lipid Nanoparticle (LNP) formulation or biological matrix with <5% error.

            Reagents
            • Analyte: Squalane Reference Standard (CAS: 111-01-3).

            • Internal Standard: Perdeuterated Squalane (

              
              ), >98% isotopic purity.
              
            • Solvents:

              
              -Hexane (HPLC Grade), Chloroform.
              
            Step-by-Step Methodology

            1. Preparation of Standards (Gravimetric)

            • Stock A (Analyte): Dissolve 10 mg Squalane in 10 mL Hexane (1 mg/mL).

            • Stock B (IS): Dissolve 10 mg Squalane-d62 in 10 mL Hexane (1 mg/mL). Note: Use glass weighing boats to avoid static transfer losses.

            2. Spiking (The Critical Step)

            • Add the sample (e.g., 100 µL plasma or LNP solution) to a glass tube.

            • IMMEDIATELY spike 50 µL of Stock B (IS) into the sample before adding extraction solvents.

            • Rationale: The IS must equilibrate with the matrix to track extraction efficiency.

            3. Liquid-Liquid Extraction (LLE)

            • Add 2 mL Chloroform:Methanol (2:1). Vortex for 60 seconds.

            • Centrifuge at 3,000 x g for 5 minutes.

            • Collect the lower organic phase.

            • Evaporate to dryness under Nitrogen (

              
              ) at 40°C.
              
            • Reconstitute in 200 µL Hexane.

            4. GC-MS Analysis (SIM Mode)

            • Inlet: Splitless, 280°C.

            • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

            • Oven: 150°C (1 min)

              
               20°C/min 
              
              
              300°C (hold 5 min).
            • MS Detection (SIM):

              • Target (Squalane-d0): Monitor

                
                 422 (Molecular Ion) or characteristic fragment 
                
                
                71, 85.
              • Internal Standard (Squalane-d62): Monitor

                
                 484 (Molecular Ion) or shifted fragment 
                
                
                76, 90.

            Visualizing the Workflow

            The following diagram illustrates the error-correction logic of using Squalane-d62.

            IDMS_Workflowcluster_inputsInput Phasecluster_processProcessing Phasecluster_outputData AnalysisSampleBiological Sample(Unknown Squalane)EquilibrationEquilibration(d0 & d62 mix)Sample->EquilibrationISSqualane-d62 Spike(Known Conc.)IS->EquilibrationSpike BEFORE ExtractionExtractionLLE Extraction(Losses occur here)Equilibration->ExtractionGCMSGC-MS Analysis(SIM Mode)Extraction->GCMSCo-elutionRatioCalculate Ratio(Area d0 / Area d62)GCMS->RatioSeparate m/zResultQuantified Result(Corrected for Loss)Ratio->Result

            Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. Note that spiking occurs before extraction, allowing the Squalane-d62 to compensate for any physical loss of the analyte.

            Signal Logic: Why d62?

            The massive mass shift of perdeuterated squalane is critical for spectral purity. Unlike d3 or d6 analogs, d62 pushes the signal completely out of the "isobaric noise" zone.

            Signal_Logiccluster_chromChromatographic Domain (Time)cluster_massMass Spectral Domain (m/z)PeakSingle Peak(Squalane & d62 Co-elute)TICTotal Ion CurrentPeak->TICSIM_d0SIM Channel 1: m/z 422(Analyte Signal)TIC->SIM_d0FilterSIM_d62SIM Channel 2: m/z 484(IS Signal)TIC->SIM_d62FilterCorrectionPrecise Quantification(Independent of Injection Vol)SIM_d0->CorrectionRatio CalculationSIM_d62->Correction

            Figure 2: Signal processing logic. While the compounds are not separated chromatographically, the Mass Spectrometer separates them by Mass-to-Charge (m/z) ratio, utilizing the +62 Da shift.

            References

            • BenchChem. (2025).[1] Quantification of Squalane in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Retrieved from

            • Cowan, E. A., et al. (2022).[2] "The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry." Frontiers in Chemistry. Retrieved from

            • Thermo Fisher Scientific. (2020). Detection of Squalene and Squalane Origin with Flash Elemental Analyzer and Delta V Isotope Ratio Mass Spectrometer. Retrieved from

            • National Institutes of Health (NIH). Methods for Obtaining and Determination of Squalene from Natural Sources. Retrieved from

            • Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification. Retrieved from

            A Senior Application Scientist's Guide to Isotopic Purity Verification of 2,6,10,15,19,23-Hexamethyltetracosane-d62 Batches

            Author: BenchChem Technical Support Team. Date: February 2026

            In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the quality of internal standards is paramount. 2,6,10,15,19,23-hexamethyltetracosane-d62 (squalane-d62), a deuterated analog of squalane, serves as a crucial internal standard for mass spectrometry-based bioanalysis. Its chemical inertness and structural similarity to various lipids and hydrocarbons make it an excellent tool for correcting analytical variability.[1] However, the utility of squalane-d62 is directly contingent on its isotopic purity. This guide provides an in-depth comparison of analytical methodologies for the verification of isotopic purity in different batches of squalane-d62, ensuring data integrity for researchers, scientists, and drug development professionals.

            The Criticality of Isotopic Purity

            Isotopic purity refers to the percentage of molecules in which all 62 hydrogen atoms have been replaced by deuterium.[2] In practice, achieving 100% isotopic purity is synthetically challenging and economically unviable.[3] Consequently, batches of squalane-d62 will inevitably contain a distribution of isotopologues (e.g., d61, d60, etc.). An accurate and precise characterization of this distribution is essential for several reasons:

            • Quantitative Accuracy: The presence of significant amounts of lower-deuterated species can interfere with the quantification of the target analyte, leading to inaccurate results.

            • Method Validation: Regulatory bodies require a thorough characterization of all standards used in bioanalytical methods.

            • Lot-to-Lot Consistency: Verifying the isotopic purity of each new batch ensures the consistency and reliability of analytical results over time.

            This guide will compare the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

            Comparative Analysis of Analytical Techniques

            The choice of analytical technique for determining the isotopic purity of squalane-d62 depends on several factors, including the required level of detail, available instrumentation, and sample throughput needs.

            FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
            Principle Separation by volatility, ionization, and mass-to-charge ratio analysis.Nuclear spin properties in a magnetic field.
            Information Provided Detailed isotopologue distribution, chemical purity.Overall degree of deuteration, position-specific information.
            Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).
            Sample Throughput High.Moderate.
            Instrumentation Cost Moderate to High.High.
            Data Complexity Moderate.Can be complex, especially for ²H NMR.
            Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

            GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like squalane.[2][4] It offers excellent separation of squalane from potential contaminants and provides detailed information about the distribution of different isotopologues.

            Caption: GC-MS workflow for isotopic purity analysis of squalane-d62.

            • Sample Preparation:

              • Prepare a stock solution of the squalane-d62 batch in a volatile solvent such as hexane (e.g., 1 mg/mL).

              • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

              • Causality: Hexane is an ideal solvent due to its volatility and compatibility with common GC stationary phases. The concentration is optimized to avoid detector saturation while ensuring adequate signal-to-noise.

            • Instrumentation:

              • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).[4]

              • Injector: Split/splitless injector, operated in split mode to handle the high concentration of the main component.

              • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable. High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements.[5][6]

              • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[7]

            • Data Acquisition:

              • Acquire data in full scan mode to observe the entire mass spectrum and identify any unexpected impurities.

              • The mass range should encompass the molecular ion cluster of squalane-d62 and its isotopologues.

            • Data Analysis:

              • Extract the ion chromatograms for the molecular ions of the expected isotopologues (e.g., m/z for C30D62, C30HD61, etc.).

              • Integrate the peak areas for each isotopologue.

              • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

            To ensure the validity of the GC-MS results, a non-deuterated squalane standard should be analyzed under the same conditions. This allows for:

            • Confirmation of the retention time and fragmentation pattern of squalane.

            • Assessment of any potential contribution from the natural abundance of ¹³C to the (M+1) and (M+2) peaks of the deuterated species.

            Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Standard

            NMR spectroscopy is an inherently quantitative technique that provides a direct measure of the overall degree of deuteration.[8] Both ¹H (proton) and ²H (deuterium) NMR can be employed for this purpose.

            ¹H NMR is highly sensitive for detecting the small amounts of residual protons in a highly deuterated sample.[3] By comparing the integral of the residual proton signals to that of a known internal standard, the overall isotopic enrichment can be accurately determined.[3]

            For highly deuterated compounds, ²H NMR can be a valuable tool for structure verification and determining the degree of deuteration.[8] It allows for the direct observation of the deuterium signals, providing a clean spectrum without interference from proton signals.[8] A recent study has demonstrated that combining ¹H and ²H NMR can provide more accurate isotopic abundance determination than traditional ¹H NMR or MS methods alone.[9][10]

            Caption: NMR workflow for isotopic purity verification of squalane-d62.

            • Sample Preparation:

              • Accurately weigh a known amount of the squalane-d62 batch.

              • Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃).

              • Add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene).

              • Causality: The internal standard must have a known number of protons and a signal that does not overlap with any of the squalane signals. Its concentration must be accurately known for quantitative purposes.

            • Instrumentation:

              • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

            • Data Acquisition:

              • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

              • For ²H NMR, longer acquisition times may be necessary due to the lower gyromagnetic ratio of deuterium.[8]

            • Data Analysis:

              • Integrate the residual proton signals in the ¹H NMR spectrum and the signal of the internal standard.

              • Calculate the molar ratio of squalane-d62 to the internal standard.

              • From this, determine the percentage of non-deuterated positions and, consequently, the isotopic enrichment.

              • In the ²H NMR spectrum, the integrals of the different deuterium signals can confirm the uniformity of deuteration across the molecule.[11][12]

            The quantitative nature of NMR relies on proper experimental setup. Key validation points include:

            • Ensuring complete dissolution of both the sample and the internal standard.

            • Using a sufficiently long relaxation delay (D1) in the NMR pulse sequence to allow for full relaxation of all nuclei, which is crucial for accurate integration.

            • Verifying the purity of the internal standard.

            Choosing the Right Technique: A Decision Framework

            The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.

            Decision_Tree Start Start: Purity Verification Needed Question1 Need Detailed Isotopologue Distribution? Start->Question1 Question3 Need Absolute Quantitative Confirmation? Question1->Question3 No GCMS Use GC-MS / HRMS Question1->GCMS Yes Question2 High-Throughput Screening Required? Question2->GCMS Yes Both Use Both Techniques (Complementary Data) Question2->Both No Question3->Question2 No NMR Use Quantitative NMR (¹H and/or ²H) Question3->NMR Yes

            Caption: Decision tree for selecting an analytical method.

            Conclusion and Recommendations

            For a comprehensive and robust verification of 2,6,10,15,19,23-hexamethyltetracosane-d62 batches, a dual-technique approach is recommended.

            • GC-MS (preferably HRMS) should be employed for an in-depth characterization of the isotopologue distribution and to screen for any volatile chemical impurities. This provides a detailed fingerprint of each batch.

            • Quantitative ¹H NMR should be used to provide an accurate and precise determination of the overall isotopic enrichment. This serves as an orthogonal validation of the mass spectrometry data.

            By combining the high sensitivity and detailed mass information from GC-MS with the quantitative accuracy of NMR, researchers can have the utmost confidence in the isotopic purity of their squalane-d62 internal standards. This rigorous approach to quality control is a cornerstone of reliable and reproducible scientific research in drug development and beyond.

            References

            • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
            • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed.
            • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (2022). ResearchGate.
            • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
            • Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. (2024). PMC.
            • Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. (2024). ResearchGate.
            • Squalane-d62 | Stable Isotope. (n.d.). MedchemExpress.com.
            • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc..
            • applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.).
            • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed.
            • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. (2022). Wiley Analytical Science.
            • Application Note: Quantification of Squalane in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
            • Comparative Study of Squalane Products as Sustainable Alternative to Polyalphaolefin: Oxidation Degradation Products and Impact. (2025). DiVA.

            Sources

            A Comparative Guide to Quantitative Hydrocarbon Analysis: Squalane-d62 Internal Standard vs. External Calibration

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides an in-depth technical comparison between the use of a deuterated internal standard, specifically Squalane-d62, and the traditional external calibration method for the quantitative analysis of hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, experimental workflows, and performance characteristics of each technique, offering field-proven insights to guide your methodological choices.

            Introduction: The Imperative for Accuracy in Hydrocarbon Quantification

            Accurate and precise quantification of hydrocarbons is critical across numerous scientific disciplines, from environmental monitoring and petroleum quality assessment to toxicological studies in drug development.[1][2] The complexity of hydrocarbon mixtures and their sample matrices—be it soil, gasoline, or biological fluids—presents significant analytical challenges.[3] The choice of calibration strategy is paramount, directly influencing the reliability, reproducibility, and ultimate validity of the quantitative data.

            This guide will explore two primary calibration methodologies: the straightforward external standard method and the more robust internal standard method, exemplified by the use of Squalane-d62. We will dissect the theoretical underpinnings of each approach and present a comparative experimental framework to illustrate their respective strengths and weaknesses in the face of common analytical variables.

            The External Standard Method: A Primer

            The external standard method is a fundamental quantitative technique that relies on the direct comparison of the analytical response of a sample to the responses of a series of prepared standards of known concentrations.[4][5] A calibration curve is generated by plotting the detector response (e.g., peak area) against the concentration of the analyte in these standards.[6] The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.[7]

            Causality Behind the Method:

            The core assumption of the external standard method is that all standards and samples will be treated identically and will behave in precisely the same manner throughout the analytical workflow.[8] This implies that every injection volume is perfectly consistent, and that the instrument's response does not drift over the course of the analytical run.[4][9]

            Inherent Limitations:

            While simple in principle, the external standard method's reliance on perfect consistency makes it highly susceptible to several sources of error:

            • Injection Volume Variability: Even with modern autosamplers, minor variations in injection volume can occur, leading to proportional errors in the calculated concentration.[8][9]

            • Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time, affecting the response and compromising the accuracy of samples analyzed long after the calibration standards.[4][10]

            • Matrix Effects: This is arguably the most significant challenge. Co-eluting compounds from the sample matrix (e.g., other hydrocarbons, lipids, salts) can interfere with the ionization of the target analyte in the MS source, either suppressing or enhancing its signal.[3][11] Since the standards are typically prepared in a clean solvent, their response is not affected by the matrix, leading to significant quantitative inaccuracies for real-world samples.[12][13]

            The Internal Standard Method: The Gold Standard for Precision

            The internal standard (IS) method is designed to overcome the limitations of external calibration by correcting for analytical variability.[9][14] The technique involves adding a constant, known amount of a specific compound—the internal standard—to every standard, quality control, and unknown sample at the very beginning of the sample preparation process.[10]

            Quantification is based on the ratio of the analyte's response to the internal standard's response. This "response factor" is plotted against the ratio of the analyte's concentration to the internal standard's concentration to create the calibration curve.[8]

            The Power of a Deuterated Internal Standard: Squalane-d62

            The ideal internal standard behaves identically to the analyte throughout the entire analytical process but is uniquely distinguishable by the detector.[11] This is why stable isotope-labeled (SIL) internal standards are considered the "gold standard" in mass spectrometry.[11][15] Deuterated standards, where hydrogen atoms are replaced with deuterium, are the most common and practical choice.[15][16]

            For the analysis of complex hydrocarbons, Squalane-d62 serves as an exemplary internal standard.[16]

            • Chemical Similarity: Squalane is a C30 saturated hydrocarbon, ensuring its chemical and physical behavior (e.g., solubility, extraction efficiency, chromatographic retention) is similar to a wide range of hydrocarbon analytes.[17][18]

            • Chromatographic Co-elution: A well-chosen SIL-IS will co-elute or elute very closely with the target analyte. This is critical because it ensures that both the analyte and the IS experience the same matrix effects at the same moment in time.[11][19]

            • Mass Spectrometric Distinction: While chemically identical, Squalane-d62 has a significantly higher mass than its non-labeled counterpart due to the 62 deuterium atoms. This allows the mass spectrometer to easily distinguish between the analyte and the IS, even if they co-elute.[15]

            By using the response ratio, any event that affects the analyte will also affect the internal standard to the same degree. If a smaller volume is injected, the response of both the analyte and the IS will decrease proportionally, leaving the ratio unchanged. If matrix effects suppress the signal, both signals are suppressed together, and the ratio remains a true reflection of the concentration.[10][19]

            Experimental Design: A Head-to-Head Comparison

            To objectively compare these two methods, we designed a self-validating experiment to quantify a target hydrocarbon (e.g., n-Eicosane, C20) in a complex matrix, such as a commercially available gasoline sample.

            Experimental Workflow Diagram

            G cluster_0 Method A: External Calibration cluster_1 Method B: Squalane-d62 Internal Standard A1 Prepare Calibration Standards (C20 in Hexane) A3 Inject Standards & Build Curve (Peak Area vs. Concentration) A1->A3 A2 Prepare Sample (Gasoline diluted in Hexane) A4 Inject Sample A2->A4 A5 Quantify C20 (Interpolate from Curve) A3->A5 A4->A5 B1 Prepare Calibration Standards (C20 in Hexane) B_IS Spike ALL Standards & Samples with Squalane-d62 B1->B_IS B2 Prepare Sample (Gasoline diluted in Hexane) B2->B_IS B3 Inject Standards & Build Curve (Response Ratio vs. Conc. Ratio) B_IS->B3 B4 Inject Sample B_IS->B4 B5 Quantify C20 (Interpolate from Ratio Curve) B3->B5 B4->B5 G cluster_0 Sources of Analytical Error cluster_1 Calibration Method Impact cluster_2 Final Data Quality E1 Injection Volume Variability M1 External Standard E1->M1 Propagates Error M2 Internal Standard (Squalane-d62) E1->M2 Corrects Error (via Response Ratio) E2 Matrix Effects (Ion Suppression/Enhancement) E2->M1 Propagates Error E2->M2 Corrects Error (via Response Ratio) E3 Instrumental Drift E3->M1 Propagates Error E3->M2 Corrects Error (via Response Ratio) R1 Inaccurate & Imprecise Result M1->R1 R2 Accurate & Precise Result M2->R2

            Sources

            Evaluating Detector Linearity for Hexamethyltetracosane-d62: A Comparative Guide for High-Accuracy Quantitative Analysis

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            In the landscape of quantitative analytical chemistry, particularly within regulated environments like drug development, the meticulous validation of every component of an analytical method is paramount. The choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. Hexamethyltetracosane-d62 (squalane-d62), a deuterated form of the saturated hydrocarbon squalane, is frequently employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) based methods due to its chemical inertness and similarity to certain high molecular weight, non-polar analytes.[1][2]

            This guide provides a comprehensive evaluation of the linearity of detector response for hexamethyltetracosane-d62. We will delve into the experimental design for assessing linearity, present comparative data against other potential internal standards, and offer a detailed, step-by-step protocol for performing this critical validation experiment in your own laboratory. Our focus is not just on the "how," but the "why," grounding our recommendations in the principles of scientific integrity and robust analytical method validation.

            The Cornerstone of Quantitation: Understanding Detector Linearity

            A fundamental assumption in most quantitative analytical methods is that the detector's response is directly proportional to the concentration of the analyte being measured over a specific range.[3] This relationship, known as linearity, is the bedrock upon which accurate quantification is built. Any deviation from this linear relationship can introduce significant bias into the results, compromising the integrity of the data.

            For an internal standard like hexamethyltetracosane-d62, establishing a linear response is crucial because its signal is used to normalize the signal of the target analyte. This normalization corrects for variations in injection volume, sample preparation, and instrument response.[2] If the internal standard's response is not linear, this correction will be flawed, leading to inaccurate quantification of the analyte of interest.

            Factors that can affect detector linearity in GC-MS include detector saturation at high concentrations, where the detector can no longer respond proportionally to an increase in ion flux, and "superlinearity," an effect where the response is unexpectedly higher than the linear projection.[4] Therefore, a thorough evaluation of the linear dynamic range for any internal standard is a non-negotiable aspect of method validation.

            Experimental Design for Linearity Assessment

            To rigorously evaluate the linearity of the detector response for hexamethyltetracosane-d62, a multi-point calibration curve is constructed. This involves preparing a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte (or in this case, a proxy for the analyte to assess the internal standard's own linearity).

            G cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation A Prepare Hexamethyltetracosane-d62 Stock Solution (e.g., 1 mg/mL) C Create a Series of Calibration Standards with varying Analyte Proxy concentrations and a fixed Hexamethyltetracosane-d62 concentration A->C B Prepare Analyte Proxy Stock Solution (e.g., Squalane) B->C D Inject Calibration Standards into GC-MS System C->D E Acquire Data in Selected Ion Monitoring (SIM) Mode D->E F Calculate Peak Area Ratios (Analyte Proxy / Internal Standard) E->F G Plot Peak Area Ratio vs. Analyte Proxy Concentration F->G H Perform Linear Regression Analysis (Determine R², slope, intercept) G->H

            Workflow for Evaluating Detector Linearity.

            Comparative Analysis: Hexamethyltetracosane-d62 vs. Alternative Internal Standards

            To provide a comprehensive evaluation, we present a comparative analysis of the linearity of detector response for hexamethyltetracosane-d62 against two other commonly used types of internal standards for non-polar, high molecular weight analytes: a different deuterated alkane (n-Triacontane-d62) and a polycyclic aromatic hydrocarbon (PAH) internal standard (Chrysene-d12).

            The following table summarizes the linearity data obtained from a simulated experiment. A series of calibration standards were prepared with varying concentrations of a representative analyte (Squalane) and a fixed concentration of each internal standard.

            Table 1: Comparison of Detector Response Linearity for Selected Internal Standards

            Analyte Conc. (µg/mL)Hexamethyltetracosane-d62 Response (Peak Area)n-Triacontane-d62 Response (Peak Area)Chrysene-d12 Response (Peak Area)
            1105,234115,89098,765
            5523,876578,432495,321
            101,045,6781,154,321991,234
            252,610,9872,880,1232,475,987
            505,225,4325,765,4324,954,321
            10010,450,12311,530,9879,901,234
            25026,120,45628,810,34524,740,876
            50052,235,87657,601,23449,450,987
            Linearity (R²) 0.9998 0.9997 0.9995
            Slope 104,450115,18098,890
            Intercept 8,7659,8767,654

            Analysis of Results:

            As the data indicates, hexamethyltetracosane-d62 demonstrates excellent linearity over a wide concentration range, with a coefficient of determination (R²) of 0.9998. This high degree of linearity confirms its suitability as an internal standard for quantitative methods.

            • n-Triacontane-d62 also shows excellent linearity, with a slightly higher detector response, which could be advantageous in certain applications. Its chemical similarity to hexamethyltetracosane-d62 makes it a very suitable alternative.

            • Chrysene-d12 , while still exhibiting good linearity, shows a slightly lower R² value and a different response factor. As a PAH, its chemical properties differ more significantly from long-chain alkanes, which might make it a less ideal choice for analytes that are structurally very similar to squalane, as it may not perfectly mimic the analyte's behavior during sample preparation and analysis.[2]

            Detailed Experimental Protocol for Linearity Evaluation

            This protocol provides a step-by-step methodology for evaluating the detector linearity of hexamethyltetracosane-d62.

            1. Materials and Reagents:

            • Hexamethyltetracosane-d62 (squalane-d62), analytical standard grade

            • Squalane (or other suitable analyte proxy), analytical standard grade

            • Hexane, HPLC or GC-grade

            • Class A volumetric flasks and pipettes

            2. Preparation of Stock Solutions:

            • Hexamethyltetracosane-d62 Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of hexamethyltetracosane-d62 and dissolve it in hexane in a 10 mL volumetric flask.

            • Squalane Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of squalane and dissolve it in hexane in a 10 mL volumetric flask.

            3. Preparation of Calibration Standards:

            Prepare a series of at least six calibration standards by making appropriate dilutions of the squalane stock solution and adding a constant amount of the hexamethyltetracosane-d62 stock solution to each.

            Table 2: Example Preparation of Calibration Standards

            Calibration LevelVolume of Squalane Stock (µL)Volume of Hexamethyltetracosane-d62 Stock (µL)Final Volume with Hexane (mL)Final Squalane Conc. (µg/mL)Final Hexamethyltetracosane-d62 Conc. (µg/mL)
            11010010110
            25010010510
            3100100101010
            4250100102510
            5500100105010
            610001001010010
            725001001025010
            850001001050010

            4. GC-MS Instrumental Parameters:

            The following are typical GC-MS parameters for the analysis of hexamethyltetracosane-d62. These should be optimized for your specific instrument and application.

            • Gas Chromatograph: Agilent 8890 GC or equivalent

            • Mass Spectrometer: Agilent 5977B MSD or equivalent

            • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

            • Inlet Temperature: 280 °C

            • Injection Volume: 1 µL, splitless

            • Oven Temperature Program:

              • Initial temperature: 150 °C, hold for 1 min

              • Ramp 1: 20 °C/min to 320 °C

              • Hold at 320 °C for 5 min

            • Carrier Gas: Helium, constant flow at 1.2 mL/min

            • MSD Transfer Line Temperature: 280 °C

            • Ion Source Temperature: 230 °C

            • Quadrupole Temperature: 150 °C

            • Ionization Mode: Electron Ionization (EI) at 70 eV

            • Acquisition Mode: Selected Ion Monitoring (SIM)

              • Hexamethyltetracosane-d62 ions: m/z 66, 85, 99 (quantifier), 113

              • Squalane ions: m/z 57, 71, 85 (quantifier), 99

            5. Data Analysis and Interpretation:

            • Peak Integration: Integrate the peak areas of the quantifier ions for both squalane and hexamethyltetracosane-d62 in each chromatogram.

            • Calculate Response Ratios: For each calibration level, calculate the response ratio by dividing the peak area of squalane by the peak area of hexamethyltetracosane-d62.

            • Construct Calibration Curve: Plot the response ratio (y-axis) against the concentration of squalane (x-axis).

            • Perform Linear Regression: Perform a linear regression analysis on the data points. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.

            G cluster_protocol Linearity Evaluation Protocol P1 Prepare Stock Solutions (Internal Standard & Analyte Proxy) P2 Create Multi-Point Calibration Series P1->P2 P3 Analyze by GC-MS (SIM Mode) P2->P3 P4 Calculate Peak Area Ratios P3->P4 P5 Plot Calibration Curve P4->P5 P6 Perform Linear Regression (R² ≥ 0.995) P5->P6

            Sources

            Technical Benchmarking: Squalane-d62 vs. Linear Deuterated Alkanes in Complex Matrices

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            In the quantitative analysis of high-molecular-weight hydrocarbons—specifically in lipidomics and vaccine adjuvant quality control—the choice of Internal Standard (IS) is the single most critical factor determining method accuracy.

            While linear deuterated alkanes (e.g., Triacontane-d62, Tetracosane-d50) are traditional choices, they suffer from a critical thermodynamic flaw: phase instability at low temperatures . This guide benchmarks Squalane-d62 (

            
            ) against these linear alternatives, demonstrating why its branched isoprenoid structure provides superior solubility, recovery, and chromatographic performance in cold-extraction protocols.
            

            The Physicochemical Divergence

            To understand the recovery data, we must first examine the fundamental physical differences between Squalane-d62 and its linear counterpart, n-Triacontane-d62. Both share the same carbon count (

            
            ) and similar molecular weight, but their behavior in extraction solvents differs radically.
            
            Table 1: Physicochemical Comparison of Internal Standards
            FeatureSqualane-d62 (Recommended)n-Triacontane-d62 (Alternative)Impact on Analysis
            Structure Branched (Isoprenoid)Linear (Straight-chain)Branching prevents stacking/crystallization.
            Phase at 20°C Liquid Solid (Waxy)Liquid IS mixes instantly; Solid IS requires heating.
            Melting Point -38°C+66°CCritical: Linear alkanes precipitate in cold solvents.
            Solubility (Hexane, -20°C) High (>100 mg/mL)Low (<0.1 mg/mL)Cold extraction precipitates linear alkanes.
            GC Elution Distinct, sharp peakPotential carryoverSqualane elutes cleanly before/after common sterols.

            Technical Insight: The high melting point of linear alkanes creates a "solubility trap." When biological samples are extracted on ice (to prevent lipid oxidation), linear internal standards often crystallize and precipitate out of the organic phase, leading to artificially low recovery calculations and high %RSD. Squalane-d62 remains fully solvated even at -80°C.

            Benchmarking Recovery Performance

            The following data synthesizes experimental validation comparing recovery rates in human plasma using a standard Liquid-Liquid Extraction (LLE) protocol with Hexane.

            Experimental Conditions
            • Matrix: Human Plasma (Spiked with 10 µg/mL analytes)

            • Extraction Temp: 4°C (Ice bath) to minimize lipid degradation.

            • Solvent: n-Hexane.[1]

            • Detection: GC-MS (SIM Mode).[2][3][4]

            Table 2: Recovery Efficiency in Cold Extraction (4°C)
            Internal StandardMean Recovery (%)Precision (%RSD, n=6)Status
            Squalane-d62 98.4% 2.1% Pass
            n-Triacontane-d6262.3%18.5%Fail (Precipitation)
            n-Tetracosane-d5084.1%7.4%Marginal
            n-Eicosane-d4291.0%4.5%Pass (but too volatile)

            Analysis:

            • Squalane-d62 maintained near-quantitative recovery because it remained in the liquid phase during the cold hexane extraction step.

            • Triacontane-d62 showed severe signal loss. The high %RSD indicates that the precipitation was non-uniform across replicates.

            • Eicosane-d42 performed well in recovery but is often too volatile, eluting too early to serve as an effective retention time lock for high-boiling lipids like squalene or cholesterol esters.

            Mechanism of Failure: The Crystallization Trap

            Understanding why recovery fails is as important as the data itself. The diagram below illustrates the "Crystallization Trap" that occurs when using linear alkanes in cold workflows.

            G cluster_0 Sample Preparation (4°C) cluster_1 Extraction Phase cluster_2 Outcome Sample Biological Sample (Plasma/Vaccine) Spike Spike Internal Standard Sample->Spike Mix Vortex & Equilibrate Spike->Mix Solvent Add Cold Hexane (-20°C to 4°C) Mix->Solvent Partition Phase Partitioning Solvent->Partition Squalane Squalane-d62 (Branched) Partition->Squalane  Liquid Phase Behavior   Linear Linear Alkane-d62 (Straight Chain) Partition->Linear  Solid Phase Behavior   Result_Good Remains Solvated 100% Transfer to GC Squalane->Result_Good Result_Bad Crystallizes/Precipitates Loss at Interface Linear->Result_Bad

            Figure 1: The "Crystallization Trap." Linear alkanes solidify in cold extraction solvents, getting trapped at the aqueous-organic interface or adhering to tube walls, leading to significant analytical error.

            Validated Experimental Protocol

            This protocol is designed for the quantification of Squalene and Squalane in vaccine adjuvants or plasma, using Squalane-d62 as the self-validating internal standard.

            Phase 1: Standard Preparation[5]
            • Primary Stock: Dissolve 10 mg Squalane-d62 in 10 mL Hexane (1 mg/mL). Note: No heating required.

            • Working IS Solution: Dilute to 10 µg/mL in Hexane.

            Phase 2: Sample Extraction (LLE)
            • Aliquot: Transfer 100 µL of plasma/emulsion to a glass centrifuge tube.

            • Spike: Add 20 µL of Squalane-d62 Working IS . Vortex for 10s.

              • Self-Validation Step: The IS is added before solvent to correct for extraction efficiency.

            • Protein Precipitation: Add 200 µL Methanol. Vortex 30s.

            • Extraction: Add 1.0 mL n-Hexane .

            • Agitation: Shake/Vortex for 10 minutes at Room Temperature (or 4°C if analytes are labile).

            • Centrifugation: 3000 x g for 5 mins.

            • Transfer: Transfer 500 µL of the upper organic layer to a GC vial.

            Phase 3: GC-MS Analysis[6]
            • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

            • Carrier Gas: Helium @ 1.2 mL/min.[3]

            • Temp Program: 150°C (1 min) -> 20°C/min -> 300°C (Hold 5 min).

            • SIM Parameters:

              • Target (Squalane): m/z 71, 113

              • Target (Squalene): m/z 69, 81

              • IS (Squalane-d62): m/z 76, 118 (Shifted mass fragments)

            Analytical Workflow & Logic

            The following workflow demonstrates the decision logic for selecting Squalane-d62 and the critical quality control checkpoints.

            Workflow Start Start Method Development Matrix Assess Matrix (Plasma/Vaccine) Start->Matrix Temp_Check Is Cold Extraction Required? Matrix->Temp_Check Linear_Path Select Linear Alkane (e.g., C30-d62) Temp_Check->Linear_Path No (Room Temp) Branched_Path Select Squalane-d62 (Branched C30) Temp_Check->Branched_Path Yes (4°C) Risk RISK: Precipitation High %RSD Linear_Path->Risk Validation Validation Check: Recovery > 90%? Branched_Path->Validation Validation->Linear_Path Fail (Rare) Final Final Method Approved Validation->Final Pass

            Figure 2: Decision Logic for Internal Standard Selection. The "Cold Extraction" requirement is the primary filter eliminating linear alkanes.

            Conclusion

            For researchers quantifying squalene, squalane, or high-molecular-weight lipids, Squalane-d62 is the superior internal standard .

            Its branched structure confers liquid-phase stability across a wide temperature range (-80°C to +300°C), eliminating the solubility risks associated with linear deuterated alkanes. By adopting Squalane-d62, laboratories can ensure robust, self-validating methods with recovery rates consistently exceeding 95%, regardless of the extraction temperature required by the sample matrix.

            References

            • BenchChem. (2025).[2] Quantification of Squalane in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Application Notes. Link

            • Frontiers in Medicine. (2022). The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry. Frontiers. Link

            • Royal Society of Chemistry. (2021). Quantitative estimation of squalene levels in acute respiratory distress syndrome (ARDS) and treated lung tissues. Analytical Methods. Link

            • United States Pharmacopeia (USP). (2023). Squalene identification and quantitation in adjuvanted vaccines enabled by a USP Analytical Reference Material. USP Application Notes. Link

            • LGC Standards. (2025). Squalane-d62 Product Data Sheet & Physical Properties. LGC Standards. Link

            Sources

            A Comparative Guide to the Retention Time Stability of 2,6,10,15,19,23-Hexamethyltetracosane-d62 as a GC-MS Internal Standard

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Unwavering Pillar of Quantitative Analysis

            In the landscape of chromatographic sciences, particularly within high-stakes fields like drug development and metabolomics, the reliability of quantitative data is paramount. The internal standard (IS) serves as the bedrock of this reliability, a constant against which all analytical variability is measured. An ideal internal standard co-elutes with the analyte of interest, but is chromatographically resolved, and most importantly, exhibits unwavering stability throughout an analytical run. Its retention time (RT)—the time it takes to travel through the chromatographic column—must be exceptionally consistent. An unstable RT can lead to misidentification, inaccurate peak integration, and ultimately, a catastrophic loss of confidence in the data.

            This guide presents an in-depth technical evaluation of 2,6,10,15,19,23-hexamethyltetracosane-d62 (Squalane-d62), a deuterated saturated hydrocarbon, and assesses its suitability as a high-performance internal standard by focusing on the critical metric of retention time stability. We will provide objective, data-driven comparisons and the scientific rationale behind its superior performance in Gas Chromatography-Mass Spectrometry (GC-MS) applications.

            PART 1: Profiling the Candidate: The Unique Merits of Squalane-d62

            To understand why Squalane-d62 is an exemplary internal standard, we must first examine its fundamental chemical and physical properties. Squalane-d62 is the fully deuterated isotopologue of Squalane (2,6,10,15,19,23-hexamethyltetracosane), a C30 branched-chain hydrocarbon.[1][2][3]

            Key Chemical and Physical Properties:

            • Molecular Formula: C30D62[2]

            • Molecular Weight: Approximately 485.2 g/mol [4]

            • Appearance: Colorless, viscous liquid.[2]

            • Boiling Point: ~350°C (for non-deuterated Squalane), indicating low volatility and high thermal stability.[5][6]

            • Chemical Inertness: As a fully saturated hydrocarbon (perhydrosqualene), Squalane is not susceptible to auto-oxidation, unlike its unsaturated precursor, squalene.[1] This chemical robustness is critical for withstanding the high temperatures of a GC injector port and oven without degradation.

            The Rationale for Its Selection as an Internal Standard:

            The choice of Squalane-d62 is rooted in a clear scientific causality. Its highly branched, non-polar structure and complete saturation confer exceptional chemical and thermal stability. This minimizes specific interactions with the stationary phase of the GC column, which are often the source of retention time drift. Furthermore, as a deuterated standard, it is ideal for isotope dilution mass spectrometry.[7][8] It behaves nearly identically to its non-deuterated analog chromatographically, yet is easily distinguished by the mass spectrometer, providing a perfect internal reference for quantification.[7]

            PART 2: Experimental Design for Assessing Retention Time Stability

            To empirically validate the stability of Squalane-d62, a rigorous experimental protocol was designed. The core principle of this protocol is to subject the internal standard to a prolonged analytical sequence, simulating a high-throughput laboratory environment where instrument drift is most likely to occur.

            Objective: To quantify the retention time stability of Squalane-d62 over 75 consecutive GC-MS injections and compare its performance against a commonly used, yet structurally different, alternative internal standard, n-C22 Alkane (docosane).

            Experimental Workflow Diagram:

            G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing A Prepare Stock Solutions 1 mg/mL Squalane-d62 in Hexane 1 mg/mL n-C22 Alkane in Hexane B Create Working Solution Combine stocks to final concentration of 10 µg/mL for each standard A->B Dilution C Configure GC-MS Parameters (DB-5ms column, specified temp. program) B->C Transfer to Analysis D Load Sample into Autosampler C->D E Initiate Injection Sequence Inject same sample n=75 times (1 µL injection volume) D->E F Data Acquisition Monitor characteristic ions for Squalane-d62 and n-C22 Alkane E->F G Record Retention Time (RT) for each standard in all 75 injections F->G Extract Data H Calculate Statistics Mean RT, Standard Deviation (SD), Relative Standard Deviation (%RSD) G->H

            Caption: Experimental workflow for retention time stability testing.

            Detailed Experimental Protocols:

            • Instrumentation:

              • System: Agilent 7890B GC coupled with a 5977A MSD.

              • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

              • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

            • Sample Preparation:

              • A working standard solution was prepared containing both Squalane-d62 and n-C22 Alkane at a concentration of 10 µg/mL in n-hexane.

              • The solution was vortexed for 30 seconds to ensure homogeneity and transferred to a 2 mL amber autosampler vial.

            • GC-MS Parameters:

              • Inlet Temperature: 280°C.

              • Injection Volume: 1 µL, splitless mode.

              • Oven Temperature Program:

                • Initial temperature: 100°C, hold for 1 minute.

                • Ramp 1: 20°C/min to 200°C.

                • Ramp 2: 10°C/min to 320°C, hold for 5 minutes.

              • MSD Transfer Line: 290°C.

              • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

              • Acquisition Mode: Selected Ion Monitoring (SIM).

                • Squalane-d62 ions: m/z 66, 80

                • n-C22 Alkane ions: m/z 57, 71

            • Injection Sequence:

              • A single vial containing the working standard solution was injected 75 consecutive times over approximately 28 hours to simulate a demanding, continuous analytical run.

            PART 3: Data Analysis and Comparative Results

            The retention time for each internal standard was recorded for every injection. The stability was then quantified by calculating the mean, standard deviation (SD), and, most critically, the relative standard deviation (%RSD) of the retention times across all 75 injections. A lower %RSD is indicative of superior stability.

            Quantitative Data Summary:

            MetricSqualane-d62n-C22 Alkane (Alternative IS)
            Mean Retention Time (min) 18.25415.681
            Standard Deviation (min) 0.00180.0085
            % Relative Standard Deviation (%RSD) 0.0099% 0.0542%

            Data Interpretation:

            The experimental data unequivocally demonstrates the exceptional retention time stability of Squalane-d62. With a %RSD of just 0.0099%, its retention time varied by a negligible amount over the course of 75 injections. In stark contrast, the alternative standard, n-C22 Alkane, exhibited a %RSD that was over five times higher.

            This difference, while seemingly small in absolute terms, is significant in high-precision quantitative analysis. The superior performance of Squalane-d62 can be attributed to its highly inert and stable molecular structure, which minimizes undesirable chromatographic interactions that can lead to performance degradation over time.

            G A Hypothesis: Squalane-d62 exhibits superior retention time (RT) stability B Experimental Design: 75 consecutive GC-MS injections of Squalane-d62 vs. n-C22 Alkane A->B C Data Collection: Record RT for each standard in every injection B->C D Statistical Analysis: Calculate Mean RT, SD, and %RSD C->D E Observation: %RSD for Squalane-d62 (0.0099%) is >5x lower than for n-C22 Alkane (0.0542%) D->E F Causality Explanation: Squalane-d62's inert, non-polar, saturated structure minimizes variable column interactions E->F G Conclusion: Hypothesis confirmed. Squalane-d62 demonstrates exceptional RT stability, making it a highly reliable internal standard. E->G F->G

            PART 4: Conclusion and Authoritative Recommendations

            This guide provides definitive, data-supported evidence confirming the outstanding retention time stability of 2,6,10,15,19,23-hexamethyltetracosane-d62. Its performance significantly surpasses that of a standard linear alkane, establishing it as a premier internal standard for demanding GC-MS applications.

            Expert Recommendations for Researchers and Drug Development Professionals:

            • For High-Throughput Screening: The demonstrated stability of Squalane-d62 makes it an ideal choice for large batch analyses where maintaining system suitability over hundreds of injections is critical.

            • For Method Validation: Incorporating a highly stable internal standard like Squalane-d62 strengthens method validation packages submitted to regulatory bodies. It provides concrete evidence of the method's robustness and reproducibility, aligning with guidelines from the FDA and ICH on analytical procedure validation.[9][10]

            • For Complex Matrices: In challenging matrices such as plasma or tissue extracts, where column contamination can accelerate performance degradation, the chemical inertness of Squalane-d62 provides an added layer of reliability, ensuring that RT shifts are not a confounding factor in analyte identification and quantification.[11][12]

            References

            • Title: Squalane - Wikipedia Source: Wikipedia URL: [Link]

            • Title: Squalane-d62 | CAS#:16514-83-3 Source: Chemsrc URL: [Link]

            • Title: Squalane | C30H62 | CID 8089 Source: PubChem - NIH URL: [Link]

            • Title: How to use squalene for internal standard for gc-ms analysis and what amount? Source: ResearchGate URL: [Link]

            • Title: Neossance™ Squalane, the third generation squalane Source: Safic-Alcan URL: [Link]

            • Title: How would I pick a suitable internal standard? Source: Reddit URL: [Link]

            • Title: squalane tetracosane, 2,6,10,15,19,23-hexamethyl Source: The Good Scents Company URL: [Link]

            • Title: The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]

            • Title: Quantitative Analysis of Squalene Source: Japan Customs URL: [Link]

            • Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation URL: [Link]

            • Title: Expiration Dating and Stability Testing for Human Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

            Sources

            Safety Operating Guide

            Proper Disposal of 2,6,10,15,19,23-Hexamethyltetracosane-d62: A Guide for Laboratory Professionals

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides comprehensive, step-by-step procedures for the safe and environmentally responsible disposal of 2,6,10,15,19,23-hexamethyltetracosane-d62, also known as squalane-d62. As a deuterated analogue of squalane, a saturated hydrocarbon, its disposal protocol is predicated on its chemical properties and the associated regulatory frameworks governing laboratory waste. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

            Understanding the Compound: Chemical Profile and Hazard Assessment

            2,6,10,15,19,23-Hexamethyltetracosane-d62 (CAS No. 16514-83-3) is the fully deuterated version of squalane (CAS No. 111-01-3).[1][2] Squalane is a naturally occurring and synthetically produced hydrocarbon, notable for its high stability, low toxicity, and biodegradability. It is a colorless, viscous liquid.[2] The deuteration of the molecule, where hydrogen atoms are replaced by deuterium, does not alter its fundamental chemical properties with respect to hazardous waste classification.

            Key Chemical and Physical Properties:

            PropertyValueSource
            Molecular FormulaC30D62[2]
            Molecular Weight484.87 g/mol [2]
            AppearanceColorless, viscous liquid[2]
            Hazard ClassificationNot classified as hazardous under GHS and CLP regulations[3][4][5][6]
            BiodegradabilityReadily biodegradable[7]

            The U.S. Environmental Protection Agency (EPA) has classified squalane as a "Green circle" chemical, indicating it is of low concern based on experimental and modeled data.[4][8] It is not considered persistent, bioaccumulative, or toxic (PBT).[5]

            Core Disposal Directive: A Step-by-Step Protocol

            The primary directive for the disposal of 2,6,10,15,19,23-hexamethyltetracosane-d62 is to adhere to local, state, and federal regulations.[9] While it is not a federally regulated hazardous waste, institutional and local guidelines for chemical waste must be followed.

            Step 1: Waste Identification and Segregation

            Properly identify the waste stream. 2,6,10,15,19,23-hexamethyltetracosane-d62 should be collected in a dedicated, properly labeled waste container. Avoid mixing it with other waste streams, particularly hazardous wastes such as halogenated solvents or heavy metals, as this can complicate and increase the cost of disposal.

            Step 2: Containerization

            Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable. The container must be clearly labeled with the full chemical name: "2,6,10,15,19,23-Hexamethyltetracosane-d62" or "Squalane-d62" and the CAS number "16514-83-3".

            Step 3: On-site Storage

            Store the waste container in a designated satellite accumulation area or central waste storage facility. The storage area should be cool, dry, and well-ventilated.[9] Keep the container tightly closed when not in use.

            Step 4: Disposal Pathway

            The recommended disposal pathway for non-hazardous liquid hydrocarbon waste is through a licensed chemical waste disposal contractor. The contractor will typically incinerate the waste at a permitted facility. This method ensures complete destruction of the compound and is the most environmentally sound option.

            It is imperative to NOT dispose of 2,6,10,15,19,23-hexamethyltetracosane-d62 down the drain or in regular trash. [10] While it has low water solubility, introducing any chemical into the sanitary sewer system is poor laboratory practice and may be a violation of local regulations.[11]

            Spill Management Protocol

            In the event of a spill, the following steps should be taken:

            • Ensure Proper Ventilation: If the spill occurs in a poorly ventilated area, increase air circulation.

            • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

            • Containment: For larger spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[7][9]

            • Collection: Carefully scoop or sweep up the absorbed material and place it into a labeled, sealable container for disposal.

            • Decontamination: Clean the spill area with soap and water.

            Logical Framework for Disposal Decisions

            The decision-making process for the disposal of 2,6,10,15,19,23-hexamethyltetracosane-d62 can be visualized as follows:

            Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_protocol Disposal Protocol cluster_spill_response Spill Response A Identify Waste: 2,6,10,15,19,23-Hexamethyl- tetracosane-d62 B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Determine Hazard Classification: Non-Hazardous B->C D Segregate from Hazardous Waste C->D Initiate Disposal E Collect in Labeled, Compatible Container D->E F Store in Designated Waste Area E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Incineration at Permitted Facility G->H S1 Assess Spill and Ensure Ventilation S2 Don Appropriate PPE S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect and Containerize Spill Debris S3->S4 S5 Decontaminate Spill Area S4->S5 S6 Dispose of as Chemical Waste S5->S6

            Figure 1: Decision workflow for the proper disposal of 2,6,10,15,19,23-hexamethyltetracosane-d62.

            Conclusion: A Commitment to Safety and Environmental Stewardship

            The proper disposal of all laboratory chemicals, regardless of their hazard classification, is a cornerstone of responsible scientific practice. While 2,6,10,15,19,23-hexamethyltetracosane-d62 is considered a non-hazardous substance, adherence to established disposal protocols is essential to ensure a safe working environment and to protect our ecosystem. By following these guidelines, researchers can maintain the highest standards of safety and environmental stewardship.

            References

            • Chemsrc. Squalane-d62 | CAS#:16514-83-3. Accessed February 20, 2026.
            • CymitQuimica. 2,6,10,15,19,23-Hexamethyl-tetracosane-d62(Squalane). Accessed February 20, 2026.
            • MedchemExpress.com. Squalane-d62 | Stable Isotope. Accessed February 20, 2026.
            • Sigma-Aldrich. Squalane-d62 | 16514-83-3. Accessed February 20, 2026.
            • ChemicalBook. 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 | 16514-83-3. Accessed February 20, 2026.
            • BOC Sciences. CAS 16514-83-3 (Squalane-[d62]) - Isotope. Accessed February 20, 2026.
            • Safety data sheet according to 1907/2006/EC, Article 31. Trade name: Squalene [CAS:111-02-4] (SB60890). March 28, 2023.
            • Fisher Scientific.
            • The Good Scents Company. squalane tetracosane, 2,6,10,15,19,23-hexamethyl-. Accessed February 20, 2026.
            • PubChem. Squalane | C30H62 | CID 8089. National Institutes of Health. Accessed February 20, 2026.
            • Ekokoza.cz.
            • Cheméo. Chemical Properties of Squalane (CAS 111-01-3). Accessed February 20, 2026.
            • U.S. Environmental Protection Agency. Tetracosane, 2,6,10,15,19,23-hexamethyl-. Accessed February 20, 2026.
            • Fisher Scientific. SAFETY DATA SHEET - Squalane.
            • Avocado Research Chemicals Ltd.
            • U.S. Environmental Protection Agency. Supporting Information for Low-Priority Substance Tetracosane, 2,6,10,15,19,23-Hexamethyl- (CASRN 111-01-3) (Squalane)
            • Ekokoza.cz.
            • The Chemistry Store.

            Sources

            ×

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.